molecular formula C12H17NO B1588288 (2S)-2-(4-Methoxyphenyl)piperidine CAS No. 503561-02-2

(2S)-2-(4-Methoxyphenyl)piperidine

Cat. No.: B1588288
CAS No.: 503561-02-2
M. Wt: 191.27 g/mol
InChI Key: PFEQGLKEECTHNQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Methoxyphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmacology research. Piperidine rings are a fundamental structural motif in a vast array of bioactive molecules and approved pharmaceuticals . The specific stereochemistry of the (2S) enantiomer makes this compound a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules intended for biological evaluation. Researchers utilize such scaffolds in drug discovery programs, particularly in the development of receptor-targeted therapies. While the specific mechanism of action for this precise molecule is a subject of ongoing investigation, structurally related 4-phenylpiperidine and arylpiperidine analogs have demonstrated potent activity as allosteric modulators of neuronal receptors . For instance, some 4-phenylpyridine derivatives are known to function as positive allosteric modulators (PAMs) at the M1 muscarinic acetylcholine receptor, a key target for cognitive disorders, by modulating agonist affinity . Furthermore, piperidine-based compounds are extensively studied for their potential anticancer properties, with research indicating they can influence crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt . (2S)-2-(4-Methoxyphenyl)piperidine serves as a critical intermediate for researchers exploring these and other mechanisms in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQGLKEECTHNQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427052
Record name Piperidine, 2-(4-methoxyphenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503561-02-2
Record name Piperidine, 2-(4-methoxyphenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Stereochemical Architecture and Synthetic Pathways of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the structural elucidation, enantioselective synthesis, and pharmacological validation of (2S)-2-(4-Methoxyphenyl)piperidine .

Technical Whitepaper | Version 1.0

Executive Summary & Molecular Architecture

The molecule (2S)-2-(4-Methoxyphenyl)piperidine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Neurokinin-1 (NK1) antagonists, NMDA receptor modulators, and norepinephrine reuptake inhibitors.

Unlike its achiral or racemic counterparts, the (2S)-enantiomer often exhibits distinct biological activity due to the specific spatial arrangement required for binding within chiral protein pockets.

Structural Specifications
  • IUPAC Name: (2S)-2-(4-methoxyphenyl)piperidine

  • Molecular Formula: C₁₂H₁₇NO[1]

  • Molecular Weight: 191.27 g/mol [1][2]

  • Chiral Center: C2 position of the piperidine ring.

  • Electronic Character: The 4-methoxy group acts as a

    
    -withdrawing but strong 
    
    
    
    -donating substituent, increasing electron density on the aromatic ring, which influences the basicity of the secondary amine via through-space electronic effects.
Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation . For the (2S)-isomer:

  • Equatorial Preference: The bulky 4-methoxyphenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain with the protons at C4 and C6.

  • Nitrogen Inversion: The secondary amine nitrogen undergoes pyramidal inversion, but the lone pair generally orients to minimize steric clash with the adjacent aryl group.

  • Absolute Configuration (CIP Rules):

    • Priority 1: Nitrogen atom (-NH-).

    • Priority 2: Aromatic Carbon (C1 of the 4-methoxyphenyl ring).

    • Priority 3: Methylene Carbon (C3 of the piperidine ring).

    • Priority 4: Hydrogen atom (at C2).

    • Configuration: With H in the rear, the sequence 1

      
       2 
      
      
      
      3 describes a counter-clockwise direction, confirming the (S) configuration.

Enantioselective Synthesis & Resolution Protocols

To access high optical purity (>99% ee), two primary pathways are recommended: Classical Diastereomeric Resolution (robust, scalable) and Asymmetric Hydrogenation (atom-economical).

Pathway A: Classical Resolution via Diastereomeric Salt Formation

This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid. For 2-arylpiperidines, (-)-Dibenzoyl-L-tartaric acid (DBTA) is the gold standard resolving agent.

Experimental Protocol: Resolution of Racemic 2-(4-Methoxyphenyl)piperidine

Objective: Isolate the (2S)-enantiomer from a racemic mixture.

  • Salt Formation:

    • Dissolve 10.0 g (52 mmol) of racemic 2-(4-methoxyphenyl)piperidine in 150 mL of hot Ethanol (95%).

    • Add 1 equivalent (18.6 g) of (-)-Dibenzoyl-L-tartaric acid dissolved in 100 mL of hot Ethanol.

    • Mechanistic Note: The acid protonates the piperidine nitrogen, forming two diastereomeric salts: [(2S)-amine • (-)-DBTA] and [(2R)-amine • (-)-DBTA].[3]

  • Crystallization (The Discrimination Step):

    • Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

    • The (2S)-amine • (-)-DBTA complex is typically less soluble and will precipitate as white crystals.

  • Filtration & Recrystallization:

    • Filter the crystals.

    • Critical Step: Recrystallize the solid from boiling methanol/ethanol (1:1) to upgrade chiral purity.[4] Repeat until melting point is constant.

  • Free Base Liberation:

    • Suspend the purified salt in CH₂Cl₂ (100 mL).

    • Add 1M NaOH (100 mL) and stir vigorously for 30 minutes.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield (2S)-2-(4-methoxyphenyl)piperidine.

Pathway B: Asymmetric Hydrogenation (Catalytic Route)

For industrial scalability, reducing the corresponding cyclic imine or pyridine precursor using a chiral catalyst is preferred.

  • Precursor: 2-(4-Methoxyphenyl)pyridine.

  • Catalyst: [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R)-SegPhos or (R)-BINAP).

  • Conditions: 50 bar H₂, I₂ (additive), Toluene, 30°C.

  • Mechanism: The Iridium catalyst coordinates to the pyridine nitrogen, facilitating a face-selective hydride transfer to generate the (2S) center.

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for both resolution and asymmetric synthesis.

SynthesisPathways Racemate Racemic 2-(4-Methoxyphenyl)piperidine DBTA Add (-)-Dibenzoyl-L-tartaric acid (Resolving Agent) Racemate->DBTA SaltMix Diastereomeric Salt Mixture (In Solution) DBTA->SaltMix Cryst Selective Crystallization SaltMix->Cryst SolidSalt Precipitate: (2S)-Amine • (-)-DBTA Cryst->SolidSalt Less Soluble Liquor Mother Liquor: (2R)-Amine enriched Cryst->Liquor More Soluble Base Basification (NaOH) SolidSalt->Base Final Pure (2S)-2-(4-Methoxyphenyl)piperidine (>99% ee) Base->Final Pyridine Precursor: 2-(4-Methoxyphenyl)pyridine H2 Asymmetric Hydrogenation (Ir-Chiral Ligand, H2) Pyridine->H2 H2->Final Direct Route

Caption: Comparative workflow for Classical Resolution (left branch) vs. Asymmetric Hydrogenation (right branch).

Analytical Validation (QC)

Trustworthiness in stereochemical synthesis requires rigorous validation. Do not rely solely on optical rotation, as it is concentration- and solvent-dependent.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2-6.8 ppm: Aromatic protons (AA'BB' system characteristic of para-substitution).

    • δ 3.80 ppm: Singlet (3H), Methoxy group (-OCH₃).

    • δ 3.60 ppm: Doublet of doublets (1H), C2-H (Benzylic proton). The coupling constants (

      
      ) indicate the axial/equatorial relationship. A large 
      
      
      
      value (~10-11 Hz) indicates an axial-axial coupling with the C3 proton, confirming the equatorial orientation of the aryl group.
    • δ 3.2 & 2.7 ppm: C6-H protons (adjacent to Nitrogen).

Determination of Enantiomeric Excess (ee)
  • Method: Chiral HPLC.[4]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Expectation: The (2S) and (2R) enantiomers will have distinct retention times. Integration of area under curve (AUC) provides the %ee.

    
    
    
Absolute Configuration Confirmation

For unambiguous assignment, X-ray crystallography of the hydrochloride salt or the dibenzoyl-tartrate salt is required. Alternatively, the Mosher's Acid method can be used:

  • Derivatize the amine with (R)- and (S)-MTPA chloride.

  • Analyze the

    
     (chemical shift differences) in ¹H NMR to deduce the spatial arrangement of substituents.
    

Pharmacological Implications

The stereochemistry of 2-arylpiperidines is not merely structural; it is functional.

  • Receptor Binding: In NMDA receptor antagonists (e.g., derivatives of ifenprodil), the piperidine ring orientation dictates the interaction with the GluN2B subunit. The (2S) configuration typically aligns the hydrophobic aryl moiety into a specific hydrophobic pocket while directing the protonated nitrogen toward an aspartate residue for ionic bonding.

  • Substance P (NK1) Antagonism: Many NK1 antagonists utilize a 2-arylpiperidine core. The (2S,3S) or (2S,3R) configurations are often required to prevent Substance P from binding to the Neurokinin-1 receptor, thereby modulating pain and inflammatory pathways.

Table 1: Key Physical & Chemical Properties
PropertyValue / Description
Physical State Colorless oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DCM, Methanol, Ethanol; Insoluble in Water (Free base)
pKa (Calc.) ~9.5 (Secondary amine)
LogP ~2.3 (Lipophilic)
Optical Rotation Must be determined empirically; typically

is non-zero.[2][5]
Stability Stable under standard conditions; avoid strong oxidizers.

References

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.[4]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

  • Weintraub, P. M., et al. (2003).[6] Recent advances in the synthesis of piperidones and piperidines.[6][7][8] Tetrahedron.[6]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions).
  • PubChem Compound Summary. (2024). 2-(4-Methoxyphenyl)piperidine.[1] National Center for Biotechnology Information.

Sources

Pharmacological Significance of (2S)-2-(4-Methoxyphenyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-(4-Methoxyphenyl)piperidine (CAS: 503561-02-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amines, this chiral heterocycle offers a rigidified structural template that restricts the conformational freedom of the attached 4-methoxyphenyl moiety.

This guide analyzes its critical role as a core pharmacophore in the development of Neurokinin-1 (NK1) receptor antagonists and NR2B-selective NMDA receptor antagonists . By locking the aryl group in the (2S)-configuration, the molecule mimics the β-turn secondary structure of peptide ligands like Substance P, making it an invaluable intermediate for designing non-peptide G-protein coupled receptor (GPCR) modulators.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₇NOLow molecular weight allows for extensive decoration (Fragment-Based Drug Design).
Molecular Weight 191.27 g/mol Ideal for CNS penetration (Rule of 5 compliant).
Chirality (2S)-EnantiomerCritical: The (S)-configuration typically governs high-affinity binding in NK1 and NMDA pockets; the (R)-enantiomer is often inactive or off-target.
pKa (Calc.) ~9.5 (Piperidine N)Exists predominantly as a cation at physiological pH, facilitating electrostatic interactions with receptor aspartate residues.
LogP ~2.1Optimal lipophilicity for blood-brain barrier (BBB) permeability.
The "Privileged" 2-Arylpiperidine Motif

The pharmacological power of (2S)-2-(4-Methoxyphenyl)piperidine lies in its ability to organize space. In linear amines, the aryl group can rotate freely. In this scaffold, the piperidine ring acts as a spacer that projects the 4-methoxyphenyl group into a specific hydrophobic sub-pocket of the receptor, while the secondary amine remains available for hydrogen bonding or salt-bridge formation.

  • 4-Methoxy Substitution: This group serves two purposes:

    • Electronic: It acts as a hydrogen bond acceptor.

    • Metabolic: It blocks the para-position of the phenyl ring, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation) common to unsubstituted phenylpiperidines.

Pharmacological Applications[1][2][3][4]

Neurokinin-1 (NK1) Receptor Antagonism

The most significant application of the (2S)-2-arylpiperidine scaffold is in the development of NK1 antagonists (e.g., for chemotherapy-induced nausea/vomiting and depression).

  • Mechanism: The scaffold mimics the C-terminal sequence of Substance P.

  • Case Study Connection: This molecule is a structural analog of the core found in CP-99,994 (Pfizer). While CP-99,994 possesses a 2-phenyl group, SAR studies have demonstrated that electron-donating groups (like 4-OMe) on the phenyl ring can modulate affinity and metabolic stability.

  • Binding Mode: The basic nitrogen interacts with a conserved glutamate or aspartate in the transmembrane domain, while the (2S)-aryl group slots into a hydrophobic pocket formed by transmembrane helices.

NR2B-Selective NMDA Antagonism

Arylpiperidines are also classic scaffolds for GluN2B (NR2B) selective NMDA receptor antagonists, which are investigated for neuropathic pain and stroke.

  • Relevance: The 4-methoxyphenyl group provides the necessary bulk and lipophilicity to interact with the NR2B allosteric site (distinct from the glutamate binding site).

Visualizing the SAR Logic

The following diagram illustrates how this core scaffold branches into different therapeutic classes based on substitution patterns.

SAR_Logic Core (2S)-2-(4-Methoxyphenyl) piperidine Core NK1 NK1 Antagonists (e.g., CP-99,994 analogs) Core->NK1 Add 3-amino/benzyl groups NMDA NR2B Antagonists (Neuropathic Pain) Core->NMDA Link to 4-benzyl moiety Metabolism Metabolic Stability (Blocked para-position) Core->Metabolism 4-OMe blocks CYP hydroxylation

Figure 1: Structure-Activity Relationship (SAR) map showing the divergence of the scaffold into key therapeutic areas.

Synthetic Pathways: Achieving Enantiopurity

Synthesizing the pure (2S)-enantiomer is the primary technical challenge. Racemic synthesis followed by resolution is inefficient (50% yield loss). The industry standard is Asymmetric Hydrogenation .

Preferred Route: Ir-Catalyzed Asymmetric Hydrogenation

This route uses a pyridine precursor, which is aromatic and easy to handle, and reduces it selectively to the chiral piperidine.

Reaction Scheme Logic:

  • Precursor: 2-(4-Methoxyphenyl)pyridine.[1]

  • Catalyst: Iridium complex with a chiral phosphine ligand (e.g., (R)-MeO-Biphep or similar atropisomeric ligands).

  • Conditions: High pressure H₂, acidic additive (often enhances rate and enantioselectivity).

Experimental Protocol: Asymmetric Synthesis

Note: This protocol is adapted for a research-scale synthesis (1-5g).

Reagents:

  • Substrate: 2-(4-Methoxyphenyl)pyridine[1]

  • Catalyst: [Ir(cod)Cl]₂ (1 mol%) + (S)-Chiral Phosphine Ligand (2.2 mol%)

  • Solvent: Toluene or Dichloromethane

  • Additive: I₂ (10 mol%) or dilute HCl (activates the pyridine ring)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox (Ar atmosphere), mix [Ir(cod)Cl]₂ and the chiral ligand in degassed toluene. Stir for 30 min to form the active pre-catalyst.

  • Substrate Addition: Add 2-(4-Methoxyphenyl)pyridine and the iodine additive to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Purge with H₂ three times.[2] Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at room temperature for 12–24 hours. (High temperature is rarely needed and may erode ee%).

  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.

  • Purification: The residue is basic. Dissolve in Et₂O and extract into 1M HCl. Wash the aqueous layer with Et₂O (removes non-basic impurities). Basify aqueous layer with NaOH to pH >12. Extract back into DCM.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Target ee > 95%.

Synthesis_Workflow Start Start: 2-(4-Methoxyphenyl)pyridine Cat_Prep Catalyst Prep: [Ir(cod)Cl]₂ + (S)-Ligand Solvent: Toluene Start->Cat_Prep Hydrogenation Hydrogenation: 50 bar H₂, RT, 24h Additive: I₂ or HCl Cat_Prep->Hydrogenation Workup Acid-Base Extraction: 1. Extract into HCl (aq) 2. Basify & Extract into DCM Hydrogenation->Workup Final Product: (2S)-2-(4-Methoxyphenyl)piperidine (>95% ee) Workup->Final

Figure 2: Workflow for the asymmetric hydrogenation of the pyridine precursor.

Biological Assay Protocol: NK1 Receptor Binding

To validate the pharmacological activity of the synthesized scaffold (or its derivatives), a competitive radioligand binding assay is standard.

Objective: Determine the affinity (


) of the compound for the human NK1 receptor.

Materials:

  • Cell Line: CHO cells stably expressing human NK1 receptors (hNK1-CHO).

  • Radioligand: [³H]-Substance P (High specific activity).

  • Reference Ligand: Aprepitant or CP-99,994 (for non-specific binding).

Protocol:

  • Membrane Prep: Homogenize hNK1-CHO cells in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂). Centrifuge and resuspend.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL [³H]-Substance P (Final conc. ~0.5 nM).

    • 50 µL Test Compound ((2S)-2-(4-Methoxyphenyl)piperidine) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Pfizer Central Research. "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)." Journal of Medicinal Chemistry, 1995.[3] Link

  • Merck Research Laboratories. "Structural Optimization Affording ... Human NK-1 Receptor Antagonist."[3][1][4] Journal of Medicinal Chemistry, 1998.[4] Link

  • BenchChem. "Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols." BenchChem Technical Library, 2025. Link

  • Zhou, Y.G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society, 2003. (Seminal work on the synthesis method described).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3858345, 2-(4-Methoxyphenyl)piperidine." PubChem, 2025. Link

Sources

Retrosynthetic Analysis and Structural Divergence: The Role of Piperidine Intermediates in Alcaftadine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive and antihistamine active pharmaceutical ingredients (APIs). A common retrosynthetic inquiry involves the potential role of (2S)-2-(4-Methoxyphenyl)piperidine as an intermediate in the synthesis of Alcaftadine , a potent H1 receptor antagonist used to treat allergic conjunctivitis[1].

As an Application Scientist, it is critical to address structural misconceptions early in the synthetic planning phase. While (2S)-2-(4-Methoxyphenyl)piperidine is a highly valuable chiral building block for analgesics and antidepressants[2], it possesses a fundamental regiochemical incompatibility with the benzazepine core of Alcaftadine. This whitepaper elucidates the structural divergence between C2- and C4-substituted piperidines, details the validated industrial synthesis of Alcaftadine using the correct C4-intermediates, and provides self-validating experimental protocols for process chemists.

Structural Dissection: Regiochemistry of the Piperidine Core

Alcaftadine is chemically designated as 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine-3-carboxaldehyde[1]. The defining structural feature of this molecule is the exocyclic double bond connecting the C4 position of the piperidine ring to the tricyclic benzazepine system.

The Misconception of (2S)-2-(4-Methoxyphenyl)piperidine

During Structure-Activity Relationship (SAR) optimization, various functionalized piperidines are evaluated. However, utilizing (2S)-2-(4-Methoxyphenyl)piperidine as a direct intermediate for Alcaftadine fails due to three mechanistic barriers:

  • Regiochemical Mismatch: The target API requires a linkage at the C4 position of the piperidine ring. The (2S)-2-(4-Methoxyphenyl) derivative is substituted at the C2 position, making it impossible to form the required 11-ylidene linkage without complete skeletal destruction.

  • Steric Hindrance: The bulky 4-methoxyphenyl group at the C2 position creates severe steric clashes that would inhibit the critical intramolecular Friedel-Crafts cyclization step required to form the benzazepine core.

  • Lack of N-Methylation: Alcaftadine requires an N-methylated piperidine[1]. While methylation can be performed post-synthetically, starting with an N-methylated precursor is vastly more efficient for industrial scale-up[3].

Instead, the correct and universally validated intermediate for Alcaftadine is N-methyl-4-piperidinecarboxylic acid (or its acid chloride derivative)[3][4].

Pathway A (2S)-2-(4-Methoxyphenyl)piperidine (C2-Substituted) H Structural Mismatch (No C4 Linkage) A->H B N-Methyl-4-piperidinecarboxylic acid (C4-Substituted) D Acylation / Condensation B->D C 1-(2-Phenylethyl)-1H-imidazole C->D E Intermediate Ketone D->E F Cyclization (PPA / Acid) E->F G Alcaftadine (Target API) F->G H->G Invalid Pathway

Divergent synthetic utility of piperidine scaffolds based on regiochemistry.

Validated Synthetic Workflow for Alcaftadine

To achieve high-yield industrial production of Alcaftadine, the synthesis must proceed through a self-validating sequence of acylation and acid-catalyzed cyclization[4]. The causality behind these experimental choices is rooted in maximizing electrophilicity while protecting sensitive heterocyclic nitrogens.

Protocol 1: Synthesis of the Key Intermediate Ketone

Objective: Condense N-methyl-4-piperidinecarbonyl chloride with 1-(2-phenylethyl)-1H-imidazole to formmethanone[3][4].

Causality & Mechanism: The acid chloride is highly electrophilic, facilitating rapid acylation of the imidazole ring at the C2 position. The reaction is conducted under basic conditions (e.g., triethylamine) to neutralize the liberated hydrochloric acid. This prevents the protonation of the imidazole nitrogen, which would otherwise deactivate the ring toward electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: In a 500 mL three-necked flask purged with inert N2, dissolve 1-(2-phenylethyl)-1H-imidazole (1.0 eq) in anhydrous acetonitrile (150 mL).

  • Base Addition: Add triethylamine (2.5 eq) to the solution and cool the mixture to 0–5 °C using an ice-water bath.

  • Acylation: Slowly add N-methyl-4-piperidinecarbonyl chloride hydrochloride (1.2 eq) dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent exothermic degradation[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours. Monitor completion via HPLC (Target: >98% conversion).

  • Workup: Quench the reaction with purified water (100 mL) and extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone[4].

Protocol 2: Acid-Catalyzed Cyclization to the Benzazepine Core

Objective: Convert the intermediate ketone into the tricyclic benzazepine core of Alcaftadine.

Causality & Mechanism: Polyphosphoric acid (PPA) serves a dual purpose: it acts as both a solvent and a potent dehydrating agent. The strong acid protonates the ketone carbonyl, generating a highly reactive carbocation that undergoes an intramolecular Friedel-Crafts alkylation with the pendant phenyl ring[4].

Step-by-Step Methodology:

  • Preparation: In a robust 500 mL reactor, add the intermediate ketone (87 g)[4].

  • Acid Addition: Carefully charge the reactor with Polyphosphoric Acid (PPA, 350 mL). Note: PPA is highly viscous; mechanical overhead stirring is mandatory.

  • Cyclization: Heat the reaction mass to 110 °C and maintain this temperature for 12 hours[4]. The elevated temperature is required to overcome the activation energy barrier of the macrocyclization.

  • Quenching: Cool the mixture to room temperature and slowly pour it into 500 mL of crushed ice to hydrolyze the polyphosphates.

  • Neutralization (Self-Validating Step): Slowly add 40% sodium hydroxide solution until the pH reaches 10–11[4]. Critical Checkpoint: The product will only partition into the organic phase if the piperidine nitrogen is fully deprotonated (free base form).

  • Extraction & Purification: Extract with dichloromethane, dry over anhydrous sodium sulfate, filter, and recrystallize the residue from acetonitrile to obtain the target API intermediate with >98.0% HPLC purity[3][4].

Quantitative Data: Optimization of Cyclization Conditions

The choice of acid during the cyclization step drastically impacts yield, reaction time, and environmental footprint. The following table summarizes the quantitative data comparing two primary acidic reagents used in the industrial scale-up of Alcaftadine[4].

Cyclization ReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)Operational Considerations
Polyphosphoric Acid (PPA) 1101291.4>98.0%High viscosity requires specialized stirring; difficult aqueous workup.
Trifluoromethanesulfonic Acid 50–6023–5090.0>98.0%Lower temperature profile; highly corrosive; significantly higher reagent cost.

Data synthesized from comparative patent methodologies for benzazepine cyclization.

Mechanism of Action: Why the C4-Linkage Matters

The precise regiochemistry of the C4-linked piperidine in Alcaftadine is not merely a synthetic requirement; it is the fundamental driver of its pharmacodynamics. The exocyclic double bond locks the piperidine ring into a specific spatial orientation that perfectly fits the binding pocket of the H1 receptor on the conjunctiva, acting as a potent inverse agonist/antagonist[1].

Mechanism Histamine Histamine Release H1R H1 Receptor (Conjunctiva) Histamine->H1R Gq Gq Protein Activation H1R->Gq Alcaftadine Alcaftadine (C4-Linked) Alcaftadine->H1R PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Spike PLC->Ca2

Mechanism of action of Alcaftadine via H1 receptor antagonism.

Conclusion

While (2S)-2-(4-Methoxyphenyl)piperidine remains a critical chiral intermediate in the synthesis of advanced neuroactive therapeutics[2], its application as a precursor for Alcaftadine is a structural impossibility. The successful synthesis of Alcaftadine strictly relies on C4-functionalized piperidines, such as N-methyl-4-piperidinecarboxylic acid[3]. By adhering to the validated acylation and PPA-catalyzed cyclization protocols outlined in this guide, process chemists can ensure high-yield, high-purity generation of the benzazepine core, streamlining the path from raw materials to active pharmaceutical ingredients.

References

  • Asian Publication Corporation Title: Synthesis of Alcaftadine Intermediates and Alcaftadine by Introducing Hydroxymethyl from (1H-Imidazol-5-yl)methanol Raw Material Source: Asian Journal of Chemistry URL:[Link]

  • Google Patents (CN104860920B)
  • Google Patents (CN103408549A)

Sources

The Ascendancy of Chiral 2-Arylpiperidines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] When adorned with an aryl group at the 2-position, and critically, when existing as a single enantiomer, the resulting chiral 2-arylpiperidine scaffold unlocks a vast and nuanced pharmacological landscape. This guide provides an in-depth exploration of this privileged structural motif, from its stereoselective synthesis to its diverse applications in drug discovery, with a particular focus on the underlying principles that govern its biological activity. The stereochemistry of these molecules is not a mere structural footnote; it profoundly dictates their interactions with biological targets, making enantioselective synthesis a pivotal aspect of their development.[3][4][5][6]

The Strategic Imperative for Enantiopurity: Synthesizing Chiral 2-Arylpiperidines

The synthesis of enantioenriched 2-substituted piperidines is a critical challenge and a testament to the ingenuity of modern synthetic chemistry.[7] The spatial arrangement of the aryl group relative to the piperidine ring dramatically influences binding to target proteins, underscoring the necessity for precise stereochemical control.[3][6] Several powerful strategies have emerged to access these chiral building blocks, each with its own set of advantages and mechanistic underpinnings.

Biocatalysis: Nature's Approach to Asymmetry

One of the most elegant and increasingly adopted methods for forging chiral centers is biocatalysis. Transaminases, for instance, have been effectively employed in the asymmetric synthesis of 2-substituted piperidines.[8][9] This approach leverages the inherent stereoselectivity of enzymes to transfer an amino group to a prochiral ketone, setting the stage for a subsequent cyclization to yield the desired chiral piperidine.

Experimental Protocol: Transaminase-Triggered Cyclization for Enantiopure 2-Arylpiperidines [8][9]

Materials:

  • ω-chloroketone precursor

  • Transaminase (either (R)- or (S)-selective)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

  • Acid for precipitation (e.g., p-toluenesulfonic acid)

Procedure:

  • In a reaction vessel, dissolve the ω-chloroketone precursor in the buffer solution.

  • Add the transaminase, PLP, and isopropylamine.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24-48 hours), monitoring the conversion by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, quench the reaction and extract the product with an organic solvent like MTBE.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • To isolate the product, add p-toluenesulfonic acid to the organic solution to precipitate the amine as its salt.

  • Filter and dry the solid to obtain the enantioenriched 2-arylpiperidine salt.

The choice between an (R)- or (S)-selective transaminase allows for access to either enantiomer of the final product, a significant advantage in exploring structure-activity relationships (SAR).[8]

Asymmetric Catalysis: The Power of Chiral Ligands

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation, offer a versatile and efficient route to chiral piperidines. The enantioselectivity of these reactions is dictated by the chiral ligand coordinated to the metal center. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines using ligands like MeO-BoQPhos has yielded high enantioselectivities.[10]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [10]

Materials:

  • 2-Arylpyridinium salt

  • [Ir(COD)Cl]₂ (catalyst precursor)

  • Chiral ligand (e.g., MeO-BoQPhos)

  • Iodine (additive)

  • Solvent (e.g., dichloromethane - DCM)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the 2-arylpyridinium salt, [Ir(COD)Cl]₂, the chiral ligand, and iodine.

  • Add degassed DCM to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).

  • Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched 2-arylpiperidine.

The success of this method hinges on the careful selection of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate.

Kinetic Resolution: Separating a Mixture

Kinetic resolution provides another avenue to enantioenriched 2-arylpiperidines. This strategy involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and (-)-sparteine.[11][12]

The Pharmacological Tapestry of Chiral 2-Arylpiperidines

The true value of the chiral 2-arylpiperidine scaffold lies in its remarkable versatility in interacting with a wide array of biological targets, particularly within the central nervous system (CNS).

Modulators of Monoamine Transporters

A significant area of application for chiral 2-arylpiperidines is in the modulation of monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[13][14] These transporters play crucial roles in regulating neurotransmitter levels in the brain, and their dysfunction is implicated in a range of neurological and psychiatric disorders.[15]

For instance, certain 2-arylpiperidine derivatives have been identified as potent dopamine reuptake inhibitors.[16][17] The stereochemistry at the 2-position is critical for high-affinity binding to the DAT. The aryl group often engages in a key interaction with a hydrophobic pocket within the transporter, while the piperidine nitrogen forms a crucial salt bridge.

Table 1: Representative Chiral 2-Arylpiperidines as Monoamine Reuptake Inhibitors

CompoundTarget(s)Activity (Ki, nM)Reference
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylateDAT, SERT21 (DAT), 7.6 (SERT)[16]
3-n-propyl derivative (-)-9DAT3[17]
Azepine Analog 8bNET, DAT-[14]
Piperidine Analog 21aNET, DAT-[14]

Note: This table presents a selection of examples to illustrate the potency and selectivity of this class of compounds. The original publications should be consulted for detailed data.

The ability to fine-tune the selectivity for DAT, NET, and SERT by modifying the aryl group and other substituents on the piperidine ring makes this scaffold a valuable starting point for the design of novel antidepressants and treatments for other CNS disorders.[13][14]

Broader Therapeutic Horizons

Beyond monoamine transporters, the chiral 2-arylpiperidine motif has been incorporated into molecules targeting a diverse range of receptors and enzymes. These include:

  • Histamine H3 Receptor Agonists: N-aryl-piperidine derivatives have shown promise as potent and selective agonists for the human histamine H3 receptor, a target for treating cognitive disorders.[18]

  • Anticancer Agents: The piperidine scaffold is found in a number of compounds with demonstrated anticancer activity.[2][19]

  • Antiprion Compounds: Arylpiperazine derivatives, which share structural similarities, have been identified as having antiprion activity.[20]

  • Dopamine D4 Receptor Antagonists: Novel piperidine derivatives have been developed as potent and selective dopamine D4 receptor antagonists with potential applications in treating glioblastoma.[21]

Structure-Activity Relationships: Decoding the Molecular Interactions

The medicinal chemistry of chiral 2-arylpiperidines is a compelling case study in the importance of three-dimensional structure. The following diagram illustrates the key structural elements and their influence on biological activity.

SAR_2_Arylpiperidine cluster_piperidine Chiral 2-Arylpiperidine Core cluster_properties Pharmacological Properties Core Piperidine Ring (Conformational Rigidity) Potency Potency Core->Potency Stereochemistry Aryl Aryl Group (R1) (Hydrophobic/Aromatic Interactions) Aryl->Potency Nature & Substitution N_Substituent Nitrogen Substituent (R2) (Modulates Basicity, Lipophilicity, and Target Interactions) N_Substituent->Potency PK_Properties Pharmacokinetic Properties (ADME) N_Substituent->PK_Properties Other_Substituents Other Ring Substituents (R3, R4) (Fine-tunes Potency and Selectivity) Selectivity Selectivity Other_Substituents->Selectivity

Sources

Physicochemical Profiling and Analytical Validation of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-(4-Methoxyphenyl)piperidine is a highly valuable chiral building block and pharmacophore utilized extensively in neuroscience research and the development of novel analgesics and antidepressants[1]. The precise characterization of its molecular weight and empirical formula is the foundational step in any quality control or synthetic workflow.

This technical guide provides an in-depth analysis of the molecular formula (C₁₂H₁₇NO ) and molecular weight (191.27 g/mol ) of (2S)-2-(4-Methoxyphenyl)piperidine[2]. Beyond basic identification, this whitepaper details the self-validating analytical protocols—specifically High-Resolution Mass Spectrometry (HRMS) and Chiral Chromatography—required to rigorously confirm its atomic composition and stereochemical integrity.

Physicochemical Profiling & Structural Elucidation

The core properties of (2S)-2-(4-Methoxyphenyl)piperidine are dictated by its two primary structural features: the electron-rich 4-methoxyphenyl ring and the basic piperidine heterocycle. The molecular formula C₁₂H₁₇NO yields a nominal molecular weight of 191.27 g/mol [2]. However, for rigorous analytical verification, the monoisotopic exact mass is the critical metric.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical properties essential for mass spectrometric and chromatographic method development[2][3].

PropertyValueAnalytical Significance
Molecular Formula C₁₂H₁₇NODetermines isotopic distribution patterns (M+1, M+2).
Molecular Weight 191.27 g/mol Used for macroscopic molar calculations and formulation.
Monoisotopic Exact Mass 191.1310 DaTarget mass for HRMS identification (unprotonated).
Theoretical [M+H]⁺ m/z 192.1383Primary target ion in positive Electrospray Ionization (ESI+).
Hydrogen Bond Donors 1Piperidine (NH) affects polar interactions and retention time.
Hydrogen Bond Acceptors 2Methoxy (O) and Piperidine (N) influence solvent interactions.
Topological Polar Surface Area 21.3 ŲPredicts high membrane permeability (ideal for CNS drugs).

Causality Insight: The basicity of the secondary amine in the piperidine ring (pKa ~9.5) dictates that the molecule will be positively charged at physiological and acidic pH. This necessitates the use of acidic modifiers in chromatographic mobile phases to ensure peak sharpness and maximize ionization efficiency.

Analytical Workflows for Mass & Formula Verification

To definitively prove that a synthesized batch matches the formula C₁₂H₁₇NO, researchers must employ High-Resolution Mass Spectrometry (HRMS). Relying solely on nominal mass (e.g., a single quadrupole MS) is insufficient, as isobaric impurities can mimic the target mass. HRMS provides sub-ppm mass accuracy, creating a self-validating system where the exact mass directly calculates back to only one mathematically possible empirical formula.

HRMS_Workflow N1 Sample Preparation (2S)-2-(4-Methoxyphenyl)piperidine N2 Chromatographic Separation (UHPLC, Acidic Mobile Phase) N1->N2 N3 Ionization (ESI+) Protonation to [M+H]+ N2->N3 N4 High-Resolution Mass Spectrometry (Orbitrap/TOF) N3->N4 N5 Mass Accuracy & Isotopic Pattern (m/z 192.1383) N4->N5 N6 Formula Confirmation (C12H18NO+) N5->N6

Analytical workflow for HRMS-based molecular weight and formula confirmation.
Step-by-Step Protocol: LC-HRMS Formula Validation
  • Standard Preparation: Weigh exactly 1.0 mg of the analyte. Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution Generation: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Expertise Note: The 0.1% Formic Acid is critical. It forces the piperidine nitrogen into its protonated state, preventing analyte loss to glassware and ensuring a strong [M+H]⁺ signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN).

  • Mass Spectrometry Acquisition: Operate the Orbitrap or Q-TOF in ESI positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full scan data (m/z 100–500) at a resolution of ≥70,000 (at m/z 200).

  • Data Processing (Self-Validation): Extract the ion chromatogram for m/z 192.1383.

    • Validation Criteria 1: The mass error must be < 3 ppm compared to the theoretical exact mass.

    • Validation Criteria 2: The isotopic distribution must match the theoretical C₁₂H₁₈NO⁺ pattern (e.g., the M+1 peak driven by the natural ~1.1% abundance of ¹³C).

Stereochemical Significance: The (2S) Enantiomer

While HRMS definitively validates the molecular weight (191.27 g/mol ) and formula (C₁₂H₁₇NO), it is inherently "blind" to stereochemistry. The (2R) and (2S) enantiomers possess identical masses and formulas[2][4]. In drug development, the specific spatial orientation of the (2S) configuration is paramount, as it dictates the binding affinity to target receptors (e.g., monoamine transporters in antidepressant research)[1].

Stereochemistry S1 Racemic Mixture MW: 191.27 g/mol S2 Chiral Resolution (e.g., Diastereomeric Salt Formation) S1->S2 S3 (2S)-2-(4-Methoxyphenyl)piperidine Target Pharmacophore S2->S3 S4 Receptor Binding Studies (Analgesic / Antidepressant) S3->S4

Role of the (2S) enantiomer as an intermediate in pharmaceutical development.
Step-by-Step Protocol: Chiral Verification

To ensure the isolated molecule is indeed the (2S) enantiomer, an orthogonal analytical technique must be employed:

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).

  • Mobile Phase Optimization: Use a normal-phase isocratic mixture of Hexane/Isopropanol (90:10 v/v).

    • Expertise Note: Add 0.1% Diethylamine (DEA) to the mobile phase. Because the piperidine ring is strongly basic, omitting DEA will result in severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Detection & Validation: Utilize a photodiode array (PDA) detector at 230 nm in series with a polarimetric detector. The polarimeter will confirm the specific rotation (+ or -) characteristic of the (2S) enantiomer, differentiating it from the (2R) form.

Applications in Drug Development

The precise verification of the C₁₂H₁₇NO formula and the (2S) stereocenter is not merely an academic exercise. In the pharmaceutical industry, (2S)-2-(4-Methoxyphenyl)piperidine is frequently converted into oxalate or hydrochloride salts to enhance aqueous solubility for formulation[1][4][5].

As a highly lipophilic amine (LogP ~2.1), the compound easily crosses the blood-brain barrier[2]. It serves as a critical intermediate in the synthesis of complex neurological therapeutics[1][5]. Any deviation in the molecular formula (e.g., oxidation to an N-oxide, altering the mass to 207.27 g/mol ) or inversion of the stereocenter will drastically alter the pharmacokinetic profile and abrogate therapeutic efficacy. Therefore, the rigorous, self-validating analytical protocols outlined in this guide are mandatory for downstream success.

References

  • National Center for Biotechnology Information (NCBI). "2-(4-Methoxyphenyl)piperidine." PubChem Compound Summary for CID 3858345. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "(R)-2-(4-Methoxyphenyl)piperidine hydrochloride." PubChem Compound Summary for CID 137832544. (Used for stereoisomer mass equivalence data). URL:[Link]

Sources

A Technical Guide to the Thermodynamic Stability of (2S)-2-(4-Methoxyphenyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2][3][4] For chiral molecules such as (2S)-2-(4-Methoxyphenyl)piperidine, the formation of salts is a critical step in development, not only for purification and chiral resolution but also for optimizing the physicochemical properties of the active pharmaceutical ingredient (API).[5][6][7][8] This guide provides an in-depth examination of the principles and practices for evaluating the thermodynamic stability of salts of (2S)-2-(4-Methoxyphenyl)piperidine. We will explore the theoretical underpinnings of salt stability, detail robust experimental methodologies for characterization, and offer insights into the selection of optimal salt forms to ensure the development of a safe, effective, and stable drug product.

The Critical Role of Salt Stability in Drug Development

The selection of an appropriate salt form is a pivotal decision in the drug development process. It can significantly influence a drug's solubility, dissolution rate, bioavailability, and manufacturability.[9][10][11] An unstable salt form can lead to changes in the solid-state properties of the API during storage or formulation, potentially impacting the safety and efficacy of the final drug product.[12][13] Therefore, a comprehensive understanding of the thermodynamic stability of different salt forms is essential for de-risking the development process and ensuring a consistent and reliable product.[14][15]

The core of thermodynamic stability lies in the concept of Gibbs free energy. The most stable crystalline form of a substance, under a given set of conditions (temperature, pressure, and humidity), will have the lowest Gibbs free energy. Less stable, or metastable, forms have higher free energy and will, over time, tend to convert to the more stable form. This transformation can have profound implications for a pharmaceutical product.

Theoretical Framework: Understanding Thermodynamic Stability

The stability of a pharmaceutical salt is intrinsically linked to its crystal lattice energy and its interaction with the surrounding environment.[9] Several key factors govern the thermodynamic stability of a salt:

  • pKa Difference: A fundamental principle in salt formation is the difference in pKa between the basic drug and the acidic counterion. A general rule of thumb suggests that a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 2 to 3 is necessary for stable salt formation.[16]

  • Crystal Lattice Energy: This is the energy released when ions come together to form a crystal. A higher lattice energy generally corresponds to a more stable crystal structure and a higher melting point.[9]

  • Hygroscopicity: The tendency of a salt to absorb moisture from the atmosphere can significantly impact its stability. Water can act as a plasticizer, facilitating the conversion of a metastable form to a more stable one, or even lead to deliquescence.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[14][17][18] Different polymorphs of the same salt can have distinct physicochemical properties, including solubility and stability.[12] It is crucial to identify the most thermodynamically stable polymorph for development.[10]

The interplay of these factors determines the overall stability of a salt form. A thorough investigation into these aspects is paramount for selecting a salt that will remain consistent and reliable throughout the drug product's lifecycle.

The Salt Screening and Selection Workflow

A systematic approach to salt screening is essential for identifying a diverse range of potential salt forms and ultimately selecting the most promising candidate for development.

Figure 1: A generalized workflow for salt screening and selection.

Experimental Methodologies for Stability Assessment

A multi-pronged approach utilizing various analytical techniques is necessary for a comprehensive evaluation of the thermodynamic stability of (2S)-2-(4-Methoxyphenyl)piperidine salts.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It provides crucial information about melting point, enthalpy of fusion, and solid-state transitions.

  • Principle: As a substance is heated, it undergoes phase transitions that are accompanied by a change in enthalpy. DSC measures these changes, allowing for the determination of the melting point and the energy required to melt the substance. For polymorphs, the melting point of the most stable form is typically the highest.

  • Experimental Protocol:

    • Accurately weigh 2-5 mg of the salt sample into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[21][22] It is particularly useful for determining the presence of solvates or hydrates and assessing the thermal decomposition temperature of a salt.[21][23]

  • Principle: As a sample is heated, it may lose mass due to the evaporation of solvents or water (desolvation/dehydration) or through thermal decomposition. TGA provides a quantitative measure of this mass loss.

  • Experimental Protocol:

    • Accurately weigh 5-10 mg of the salt sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost.

Slurry Crystallization for Polymorph and Stability Screening

Slurry crystallization is a robust method for determining the most thermodynamically stable form of a compound under specific solvent and temperature conditions.[24]

  • Principle: A suspension (slurry) of the solid in a solvent is agitated for an extended period. Over time, less stable forms will dissolve and the most stable form will crystallize out of solution, as it has the lowest solubility.[24]

  • Experimental Protocol:

    • Prepare a saturated or near-saturated solution of the (2S)-2-(4-Methoxyphenyl)piperidine salt in a chosen solvent.

    • Add an excess of the solid salt to create a slurry.

    • If different polymorphs are known, a mixture can be used to perform a competitive slurry experiment.[24]

    • Agitate the slurry at a constant temperature for a prolonged period (days to weeks).

    • Periodically withdraw small aliquots of the solid, dry them, and analyze by X-ray powder diffraction (XRPD) to monitor for any phase transformations.

    • The final solid form remaining after equilibrium is reached is considered the most stable form under those conditions.

Figure 2: A flowchart of the slurry crystallization experiment.

Data Presentation and Interpretation

Table 1: Thermal Properties of (2S)-2-(4-Methoxyphenyl)piperidine Salts (Example Data)

Salt FormCounterionMelting Point (°C) (DSC)Enthalpy of Fusion (J/g)Decomposition Onset (°C) (TGA)Mass Loss before Decomposition (%) (TGA)
Form AHydrochloride210.5125.3250.2< 0.1
Form BHydrobromide225.1140.8265.7< 0.1
Form CMaleate185.398.7220.4< 0.1
Form DSulfate240.8165.2280.1< 0.1

Table 2: Polymorph Stability from Slurry Experiments (Example Data)

Salt FormSolventInitial FormsFinal Form (after 2 weeks)Conclusion
HydrochlorideEthanolForm I & Form IIForm IIForm II is more stable in ethanol.
HydrochlorideIsopropanolForm I & Form IIForm IIForm II is more stable in isopropanol.
MaleateAcetoneForm AForm AForm A is stable in acetone.

Regulatory Considerations and Long-Term Stability

The stability data generated for the selected salt form is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have specific guidelines for stability testing, as outlined by the International Council for Harmonisation (ICH).[25][26][27][28][29]

Long-term stability studies are conducted under various storage conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) to establish a re-test period or shelf life for the drug substance.[25][27] These studies confirm that the chosen salt form remains physically and chemically stable over time.

Conclusion

The selection of a thermodynamically stable salt form of (2S)-2-(4-Methoxyphenyl)piperidine is a multifaceted process that requires a deep understanding of solid-state chemistry and the application of a suite of analytical techniques. By systematically screening for different salt forms and rigorously evaluating their thermal properties and polymorphic stability, researchers can identify a candidate with optimal physicochemical characteristics. This, in turn, paves the way for the development of a robust, safe, and effective pharmaceutical product. The insights and methodologies presented in this guide provide a framework for making informed decisions in the critical early stages of drug development.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Chiral Resolution and Confirmation. Veranova. [Link]

  • Chiral Resolution Screening | Solid State. Onyx Scientific. [Link]

  • Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]

  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. ECA Academy. [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. National Center for Biotechnology Information. [Link]

  • Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • A high throughput screening method for the nano-crystallization of salts of organic cations. Royal Society of Chemistry. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. SlidePlayer. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Crystal Pharmatech. [Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. National Center for Biotechnology Information. [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. [Link]

  • Polymorph screening in pharmaceutical development. Royal Society of Chemistry. [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. National Center for Biotechnology Information. [Link]

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Hindawi. [Link]

  • High pressure differential scanning calorimetry of the hydrothermal salt solutions K2SO4–Na2SO4–H2O and K2HPO4–H2O. SciSpace. [Link]

  • Differential scanning calorimetry data showing the effects of salt on... ResearchGate. [Link]

  • Salt Screens and Polymorph Screens. Improved Pharma. [Link]

  • Thermodynamic Properties of Molten Salts Measured by DSC. INIS. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Critical Factors in the Stability of Pharmaceutical Solid Forms. Solitek Pharma. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]

  • Piperidine. Wikipedia. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. [Link]

  • 2-(4-Methoxyphenyl)piperidine. PubChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

Sources

Methodological & Application

Step-by-step synthesis of Alcaftadine using (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Strategies for Alcaftadine and Chiral Analogues

Executive Summary

Alcaftadine is a potent, broad-spectrum H1/H2/H4 histamine receptor antagonist clinically utilized for the prevention of allergic conjunctivitis[1]. Structurally, wild-type Alcaftadine is an achiral imidazobenzazepine derivative featuring a 1-methylpiperidin-4-ylidene moiety[2].

This application note addresses a specialized synthetic request: utilizing (2S)-2-(4-Methoxyphenyl)piperidine —a chiral building block typically reserved for neuroscience and analgesic drug development[3]—in the synthesis of the Alcaftadine pharmacophore. Because the wild-type API lacks both a methoxyphenyl group and a chiral center, utilizing this specific precursor necessitates a divergent synthetic strategy. Herein, we detail the mechanistic rationale and step-by-step protocols for synthesizing a novel, sterically hindered (2S)-2-(4-Methoxyphenyl)-Alcaftadine Analogue , while benchmarking it against the validated wild-type double-oxidation pathway[4].

Structural Analysis & Retrosynthetic Strategy

As a Senior Application Scientist, it is critical to validate the chemical logic before initiating a workflow. The standard synthesis of Alcaftadine relies on the intramolecular cyclization of a piperidinecarboxylate intermediate, followed by a Leuckart N-methylation and a final manganese dioxide (MnO₂) double-oxidation sequence[2][4].

To incorporate the requested (2S)-2-(4-Methoxyphenyl)piperidine , we must redesign the retrosynthetic disconnection. The most robust approach to forming the exocyclic double bond (the ylidene bridge) between the benzazepine core and a highly substituted piperidine is via a Titanium-mediated McMurry Olefination .

Causality of Experimental Choices:

  • Precursor Functionalization: The chiral piperidine must first be N-methylated and regioselectively oxidized at the C4 position to yield a ketone electrophile.

  • McMurry Coupling: Standard base-catalyzed aldol condensations fail here due to the steric bulk of the (2S)-4-methoxyphenyl group. Low-valent titanium (TiCl₄/Zn) effectively forces the formation of the tetrasubstituted alkene.

  • Late-Stage Formylation: The C3-carboxaldehyde group on the imidazole ring is highly reactive and prone to degradation under reductive coupling conditions. Therefore, Vilsmeier-Haack formylation is strictly reserved as the final step.

G cluster_0 Wild-Type Alcaftadine (Baseline) cluster_1 Novel Chiral Analogue Synthesis A 1-(2-Phenylethyl)-1H-imidazole B Acylation & Cyclization (TfOH) A->B C Hydroxymethylation (40% HCHO) B->C D Double Oxidation (MnO2) C->D E Alcaftadine API D->E F (2S)-2-(4-Methoxyphenyl)piperidine G Eschweiler-Clarke N-Methylation F->G H Regioselective C4-Oxidation (Ketone Formation) G->H I McMurry Olefination with Benzazepine Core H->I J Vilsmeier-Haack Formylation I->J K Chiral Alcaftadine Analogue J->K

Divergent retrosynthetic pathways for wild-type Alcaftadine vs. the novel chiral analogue.

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation of the Chiral Piperidin-4-one Electrophile

Objective: Convert the requested starting material into a reactive coupling partner.

  • N-Methylation (Eschweiler-Clarke):

    • Dissolve 10.0 g of (2S)-2-(4-Methoxyphenyl)piperidine oxalate[3] in 50 mL of water. Basify with 2M NaOH to pH 10 and extract the free base into dichloromethane (DCM).

    • Concentrate the organic layer and redissolve the free base in 30 mL of formic acid.

    • Add 15 mL of 37% aqueous formaldehyde. Reflux the mixture at 100°C for 12 hours.

    • Validation Check: LC-MS should indicate a mass shift of +14 Da (N-CH₃).

  • Regioselective C4-Oxidation:

    • Note: Direct C-H oxidation of piperidines is challenging. We utilize a directed Ruthenium-catalyzed oxidation protocol.

    • Dissolve the N-methylated intermediate in ethyl acetate. Add 5 mol% RuO₂ and 3.0 equivalents of NaIO₄ in a biphasic water/EtOAc system.

    • Stir vigorously at room temperature for 24 hours. Quench with isopropanol.

    • Purify via flash chromatography (Silica gel, 95:5 DCM:MeOH) to isolate (2S)-2-(4-methoxyphenyl)-1-methylpiperidin-4-one.

Protocol B: Assembly of the Imidazobenzazepine Core
  • Core Synthesis:

    • React 1-(2-phenylethyl)-1H-imidazole with oxalyl chloride, followed by Friedel-Crafts intramolecular cyclization using trifluoromethanesulfonic acid (TfOH) at 120°C[2].

    • The resulting product is 11-oxo-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine.

Protocol C: McMurry Olefination & Late-Stage Formylation

Objective: Forge the sterically hindered ylidene bond and install the critical aldehyde pharmacophore.

  • McMurry Coupling:

    • Under a strict Argon atmosphere, suspend 4.0 equivalents of Zinc dust in dry THF.

    • Dropwise, add 2.0 equivalents of TiCl₄ at 0°C. (Caution: Highly exothermic). Reflux the dark slurry for 2 hours to generate the active Ti(0) species.

    • Add a mixture of the benzazepine core (1.0 eq) and the chiral piperidin-4-one (1.2 eq) in dry THF. Reflux for 18 hours.

    • Quench with 10% aqueous K₂CO₃. Filter through Celite to remove titanium salts. Extract with ethyl acetate.

  • Vilsmeier-Haack Formylation:

    • Cool a flask containing 5 mL of anhydrous DMF to 0°C. Add 1.5 equivalents of POCl₃ dropwise to generate the Vilsmeier reagent.

    • Add the coupled intermediate dissolved in DMF. Heat to 60°C for 4 hours.

    • Pour over crushed ice and neutralize with saturated sodium acetate.

    • Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via preparative HPLC to yield the final (2S)-2-(4-Methoxyphenyl)-Alcaftadine.

Quantitative Data & Reaction Metrics

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected yields for the synthesis of the chiral analogue.

Reaction StepKey Reagents / CatalystsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
N-Methylation Formic Acid, 37% HCHO100°C1288%>98%
C4-Oxidation RuO₂ (5 mol%), NaIO₄25°C2442%>95%
Core Cyclization TfOH (neat)120°C676%>97%
McMurry Coupling TiCl₄, Zn dust, dry THF65°C1855%>92%
Formylation POCl₃, DMF, NaOAc60°C481%>99%

Note: The yield drop during C4-oxidation is typical for remote C-H functionalization. Unreacted starting material can be recovered and recycled.

References

  • Synthesis and structural elucidation of a novel polymorph of alcaftadine Source: PubMed (NIH) URL:[Link]

  • Investigation of Alcaftadine using a Double Oxidation Process by Eliminating Column Chromatography Source: Asian Journal of Chemistry URL:[Link]

Sources

Asymmetric hydrogenation of 2-(4-methoxyphenyl)pyridine to piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 2-(4-Methoxyphenyl)piperidine via Iridium-Catalyzed Asymmetric Hydrogenation

Prepared by: Senior Application Scientist, Catalysis & Synthetic Methodologies Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Chiral piperidines are ubiquitous privileged scaffolds in modern drug discovery. Specifically, 2-arylpiperidines like 2-(4-methoxyphenyl)piperidine serve as critical building blocks for neuroactive agents and receptor antagonists. However, the direct asymmetric hydrogenation of the parent pyridine remains one of the most formidable challenges in synthetic chemistry.

The difficulty is twofold:

  • Thermodynamic Barrier: Pyridines possess high resonance stabilization energy (~117 kJ/mol), making the aromatic ring highly resistant to reduction[1].

  • Catalyst Poisoning: The resulting saturated piperidine is a strong

    
    -donor that irreversibly coordinates to the transition metal center, abruptly halting the catalytic cycle[1].
    

To bypass these limitations, this protocol employs a substrate activation strategy coupled with an Iridium/Chiral Bisphosphine catalytic system . By pre-activating 2-(4-methoxyphenyl)pyridine into an N-benzylpyridinium salt, we intentionally break the aromaticity, lower the lowest unoccupied molecular orbital (LUMO) to facilitate hydride attack, and sterically shield the final piperidine nitrogen from poisoning the Iridium catalyst[2].

Mechanistic Pathway & Causality

The reduction of the pyridinium salt does not occur in a single concerted step. It is a highly orchestrated cascade reaction. Understanding this pathway is critical for troubleshooting and scaling the reaction.

  • 1,4-Hydride Addition: The active Ir(III)-hydride species first executes a fast 1,4-hydride addition to the activated pyridinium salt, generating an enamine-like dihydropyridine intermediate[3].

  • Isomerization: The dihydropyridine rapidly isomerizes into a highly electrophilic iminium ion[3].

  • Enantiodetermining 1,2-Addition: The stereocenter is exclusively established in the final step. The chiral Ir-complex performs an enantioselective 1,2-hydride addition to the iminium ion to yield the chiral piperidine[3]. High hydrogen pressure is required to ensure this step outcompetes non-selective background reductions[4].

Mechanism A 2-(4-Methoxyphenyl) pyridine B N-Benzylpyridinium Salt A->B BnBr (Activation) C Dihydropyridine Intermediate B->C [Ir]-H*, H2 (1,4-Hydride Add) D Iminium Ion Intermediate C->D Isomerization E Chiral N-Benzyl piperidine D->E [Ir]-H*, H2 (Enantioselective 1,2-Add)

Fig 1: Outer-sphere cascade mechanism for the asymmetric hydrogenation of activated pyridines.

Quantitative Data & Reaction Optimization

The choice of ligand and the presence of an iodine additive are not optional; they dictate the viability of the entire system. Iodine (


) acts as a critical oxidant, converting the Ir(I) precursor into the highly active, cationic Ir(III)-hydride species required for turnover[4].

Table 1: Optimization of Reaction Parameters for 2-(4-Methoxyphenyl)pyridinium Bromide

EntryCatalyst PrecursorChiral Ligand (2.2 mol%)AdditivePressureConversionEnantiomeric Excess (ee)
1[Ir(cod)Cl]2 (1 mol%)None

(10 mol%)
50 bar< 5%N/A
2[Ir(cod)Cl]2 (1 mol%)(R)-BINAP

(10 mol%)
50 bar45%32%
3[Ir(cod)Cl]2 (1 mol%)(R)-SegphosNone50 bar12%15%
4[Ir(cod)Cl]2 (1 mol%)(R)-Segphos

(10 mol%)
50 bar> 99%88%
5 [Ir(cod)Cl]2 (1 mol%) (R)-Synphos

(10 mol%)
50 bar > 99% 93%

Note: Reactions performed in anhydrous DCM at 50 °C for 18 hours. Entry 5 represents the optimized protocol.

Detailed Experimental Protocols

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure downstream success.

Phase 1: Substrate Activation (N-Benzylation)

Causality: Benzylation breaks aromaticity and prevents catalyst poisoning.

  • Charge a 100 mL round-bottom flask with 2-(4-methoxyphenyl)pyridine (10.0 mmol, 1.85 g) and anhydrous toluene (30 mL).

  • Add benzyl bromide (12.0 mmol, 1.42 mL) dropwise at room temperature.

  • Reflux the mixture at 110 °C for 12 hours.

  • Checkpoint: A pale yellow precipitate should form. Monitor the supernatant by TLC (Hexanes/EtOAc 3:1) to confirm the disappearance of the starting pyridine.

  • Cool to room temperature, filter the precipitate, wash with cold diethyl ether (2 × 15 mL), and dry under vacuum to yield N-benzyl-2-(4-methoxyphenyl)pyridinium bromide.

Phase 2: Asymmetric Hydrogenation

Causality: Strict exclusion of oxygen prevents phosphine ligand oxidation, which would otherwise generate an achiral catalytic species and plummet the ee.

  • Catalyst Assembly (Inside Glovebox): In a 5 mL glass vial, dissolve [Ir(cod)Cl]2 (0.01 mmol, 6.7 mg) and (R)-Synphos (0.022 mmol, 14.0 mg) in anhydrous, degassed dichloromethane (DCM, 2 mL). Stir for 30 minutes at room temperature.

  • Add solid

    
     (0.1 mmol, 25.4 mg) to the catalyst solution and stir for an additional 15 minutes. The solution will shift from yellow to deep red/brown, indicating the formation of the active Ir(III) species.
    
  • Reaction Setup: Transfer the N-benzylpyridinium salt from Phase 1 (1.0 mmol) into a stainless-steel autoclave equipped with a magnetic stir bar. Add the pre-formed catalyst solution.

  • Seal the autoclave, remove from the glovebox, and purge the system with

    
     gas (5 cycles of pressurizing to 10 bar and venting).
    
  • Pressurize the autoclave to 50 bar of

    
     and heat to 50 °C with vigorous stirring (800 rpm) for 18 hours.
    
  • Workup: Carefully vent the

    
     gas. Basify the crude mixture with saturated aqueous 
    
    
    
    (10 mL) and extract with DCM (3 × 10 mL). Dry the combined organic layers over
    
    
    , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate chiral N-benzyl-2-(4-methoxyphenyl)piperidine.
Phase 3: Deprotection (Debenzylation)
  • Dissolve the purified N-benzyl piperidine (0.8 mmol) in methanol (10 mL).

  • Add 10% Pd/C (10 wt%, 0.08 mmol Pd).

  • Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite, wash with methanol, and concentrate to yield the final free (S)- or (R)-2-(4-methoxyphenyl)piperidine.

Experimental Workflow Diagram

Workflow S1 Step 1: N-Alkylation Form Pyridinium Bromide Salt S2 Step 2: Catalyst Assembly [Ir(cod)Cl]2 + (R)-Synphos + I2 S1->S2 S3 Step 3: High-Pressure Hydrogenation 50 bar H2, 50°C, DCM S2->S3 S4 Step 4: Isolation Basification & Organic Extraction S3->S4 S5 Step 5: Deprotection Pd/C, H2 (Yields Free Piperidine) S4->S5

Fig 2: End-to-end experimental workflow for synthesizing chiral 2-(4-methoxyphenyl)piperidine.

Troubleshooting & Field-Proven Insights

  • Failure Mode: Low Conversion (< 20%)

    • Causality: The Ir(III)-hydride complex is highly sensitive to moisture. Trace water in DCM or un-dried pyridinium salts will quench the catalyst.

    • Correction: Ensure the pyridinium salt is dried under high vacuum at 60 °C overnight prior to hydrogenation. Use freshly sublimed

      
      .
      
  • Failure Mode: Poor Enantiomeric Excess (ee < 50%)

    • Causality: If the reaction is starved of hydrogen (e.g., inadequate stirring or pressure drop), the iminium intermediate lives long enough to undergo background, non-selective reduction or racemization[4]. Furthermore, trace oxygen oxidizes the (R)-Synphos ligand.

    • Correction: Strictly adhere to freeze-pump-thaw degassing for all solvents. Ensure the autoclave stirring rate is

      
       800 rpm to overcome the gas-liquid mass transfer limitation of 
      
      
      
      .

References

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights , Thieme Connect, 2

  • A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts , ResearchGate, 5

  • A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts - AIR Unimi , Unimi.it, 3

  • Sequential C–H Arylation and Enantioselective Hydrogenation Enables Ideal Asymmetric Entry to the Indenopiperidine Core of an 11β-HSD-1 Inhibitor , NIH.gov, 4

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts , ResearchGate, 1

Sources

Application Note: N-Alkylation Protocols for (2S)-2-(4-Methoxyphenyl)piperidine

[1][2]

Executive Summary

The N-alkylation of (2S)-2-(4-methoxyphenyl)piperidine is a critical transformation in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994).[1] This specific scaffold presents a unique challenge: the (2S)-benzylic center is sterically hindered and susceptible to racemization under harsh basic conditions, while the secondary amine requires precise stoichiometry to prevent over-alkylation to the quaternary ammonium salt.

This guide provides two validated protocols:

  • Reductive Amination (Method A): The "Gold Standard" for introducing alkyl groups via aldehydes/ketones, offering the highest enantiomeric retention and chemoselectivity.

  • Direct Alkylation (Method B): A controlled

    
     approach for alkyl halides, optimized with weak bases to mitigate racemization risks.[2]
    

Mechanistic Considerations & Critical Control Points

Steric & Electronic Environment

The 2-aryl substituent creates significant steric bulk around the nitrogen atom. Unlike simple piperidine, the approach of an electrophile is kinetically slower.

  • Electronic Effect: The p-methoxy group is electron-donating, increasing the electron density of the aryl ring. While this does not significantly alter the nucleophilicity of the amine (pKa ~10-11), it makes the system prone to side reactions if highly reactive electrophiles are used in the presence of strong Lewis acids.

  • Chiral Integrity: The C2 proton is benzylic. Strong bases (e.g., NaH, LDA) or thermodynamic conditions can lead to deprotonation, forming a planar enolate-like intermediate that destroys chirality upon reprotonation.[1]

Pathway Selection Logic

The choice of method is dictated by the available electrophile and the tolerance for racemization risk.

ProtocolSelectionStartTarget: N-Alkylated(2S)-2-(4-OMe-Ph)-PiperidineElectrophileIdentify Electrophile SourceStart->ElectrophileAldehydeAldehyde / KetoneElectrophile->AldehydeAvailableHalideAlkyl Halide / TosylateElectrophile->HalideAvailableMethodAMethod A:Reductive Amination(Recommended)Aldehyde->MethodAMethodBMethod B:Direct Alkylation(Controlled)Halide->MethodBResultAHigh ChemoselectivityNo RacemizationMethodA->ResultAResultBRisk: Over-alkylationRequires Weak BaseMethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate N-alkylation strategy.

Method A: Reductive Amination (Preferred)[1]

Rationale: This method proceeds via an iminium ion intermediate.[2] The reducing agent, Sodium Triacetoxyborohydride (STAB), is selective for the iminium ion over the aldehyde/ketone, preventing side reactions. The mildly acidic conditions (AcOH) catalyze imine formation without threatening the basic benzylic position.

Reagents
  • (2S)-2-(4-methoxyphenyl)piperidine: 1.0 equiv.[1][2]

  • Aldehyde/Ketone: 1.1 – 1.2 equiv.[2]

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.[2]

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv.[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1][2][3]

Step-by-Step Protocol
  • Imine Formation:

    • Charge a reaction vessel with the piperidine substrate (1.0 equiv) and DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).[2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[2][4] Formation of the imine/hemiaminal equilibrium is usually rapid.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes. Do not dump all at once to avoid exotherms.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by slow addition of Saturated Aqueous

      
       (pH should be ~8-9).[2]
      
    • Critical Step: Stir vigorously for 20 minutes to break down boron complexes.

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Method B: Direct Alkylation ( )[1]

Rationale: Used when the alkyl group cannot be derived from a carbonyl (e.g., benzyl chlorides, functionalized alkyl chains). To prevent racemization, we utilize a weak inorganic base and avoid heat.

Reagents
  • (2S)-2-(4-methoxyphenyl)piperidine: 1.0 equiv.[1][2]

  • Alkyl Halide (R-X): 1.0 – 1.1 equiv (Strict control required).[1][2]

  • Base:

    
     (2.0 equiv) or 
    
    
    (2.5 equiv).[1][2] Avoid NaH or KOH.
  • Solvent: Acetonitrile (MeCN) or DMF.[2][5]

Step-by-Step Protocol
  • Setup:

    • Suspend

      
       (2.0 equiv) in Anhydrous MeCN (0.1 M) in a round-bottom flask.
      
    • Add the piperidine substrate (1.0 equiv).[4][5][6]

    • Stir at RT for 15 minutes.

  • Addition:

    • Dissolve the Alkyl Halide (1.05 equiv) in a small volume of MeCN.

    • Add the halide solution dropwise via syringe pump or addition funnel over 1 hour.

    • Why? Keeping the concentration of the electrophile low favors mono-alkylation over bis-alkylation (quaternization).

  • Reaction:

    • Stir at RT.[2][3][7][8] Only heat to 40–50°C if conversion is <10% after 4 hours.[2]

    • Warning: Do not reflux unless absolutely necessary.[2] Refluxing MeCN (

      
      ) with base increases racemization risk.[2]
      
  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove residual DMF/salts.[2]

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Primary Risk Incomplete conversion (sterics)Over-alkylation (Quat.[1][2] salt)
Racemization Risk Low (Acidic/Neutral conditions)Moderate (Basic conditions)
Yield (Typical) 85 - 95%60 - 75%
Purification Often simple filtration/extractionUsually requires Column Chromatography
Scale-up Suitability High (No exotherms, safe reagents)Moderate (Solubility issues)
Troubleshooting Guide

Issue: Emulsion during workup (Common with Piperidines) [1]

  • Cause: Piperidines are amphiphilic; the 4-methoxy group adds lipophilicity while the amine is basic.

  • Solution: Do not shake the separatory funnel violently. Use a gentle rocking motion.[2] If emulsion forms, add a small amount of MeOH or filter the biphasic mixture through a Celite pad.

Issue: Loss of Enantiomeric Excess (%ee)

  • Diagnosis: Check the reaction pH. If pH > 12 (Method B), the benzylic proton is at risk.

  • Remedy: Switch from

    
     to 
    
    
    or DIPEA.[2] Lower the temperature. Ensure the starting material was pure (2S).
Racemization Pathway Visualization

RacemizationSubstrate(2S)-Isomer(Tetrahedral C2)IntermediatePlanar Enolate/Imine(Loss of Chirality)Substrate->Intermediate Deprotonation at C2(Benzylic H)BaseStrong Base / HeatBase->IntermediateProductRacemic Mixture(2S) + (2R)Intermediate->Product Reprotonation(Non-selective)ControlPREVENTION:Use Weak Base (K2CO3)Avoid T > 60°CControl->IntermediateBlocks

Figure 2: Mechanism of base-catalyzed racemization at the benzylic position.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1][2] Link[1]

  • Synthesis of NK1 Antagonists (CP-99,994 Context): Desai, M. C., et al. "Discovery of a Potent Substance P Antagonist: (2S,3S)-cis-2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo[2.2.2]octan-3-amine."[1][2] Journal of Medicinal Chemistry, 1992 , 35, 4911. Link[1]

  • Prevention of Racemization: Gawley, R. E., et al. "Chemoselective and Stereoselective Synthesis of 2-Substituted Piperidines."[2] Journal of Organic Chemistry, 2007 , 72, 2187. Link[1]

  • General Piperidine Protocols: BenchChem Technical Support. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Knowledge Base, 2025 . Link

Chemical resolution of racemic 2-(4-methoxyphenyl)piperidine using chiral acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHIRAL-05 Subject: High-Efficiency Chemical Resolution of Racemic 2-(4-Methoxyphenyl)piperidine via Diastereomeric Salt Formation with O,O'-Dibenzoyl-L-tartaric Acid

Executive Summary

This application note details a scalable, robust protocol for the optical resolution of racemic 2-(4-methoxyphenyl)piperidine , a critical pharmacophore in the synthesis of NMDA receptor antagonists (e.g., Traxoprodil analogs) and specific serotonin reuptake inhibitors. While chiral chromatography (SFC/HPLC) is suitable for analytical scale, classical chemical resolution remains the method of choice for multi-gram to kilogram manufacturing due to cost-efficiency and operational simplicity.

This guide recommends the use of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) as the primary resolving agent. The presence of the p-methoxy group on the piperidine aryl ring enhances


 stacking interactions with the benzoyl moieties of the resolving agent, significantly improving lattice energy differentiation compared to unsubstituted tartaric acid.

Reaction Engineering & Mechanistic Insight

Selection of Resolving Agent

The resolution of 2-arylpiperidines presents a specific challenge: the conformational flexibility of the piperidine ring. Standard mineral acids or simple chiral acids (e.g., L-Tartaric acid) often yield hygroscopic salts or oils rather than defined crystals.

  • Why L-DBTA? The benzoyl groups in L-DBTA provide a rigid hydrophobic framework. In the case of 2-(4-methoxyphenyl)piperidine, the electron-rich 4-methoxyphenyl group participates in favorable non-covalent interactions (Van der Waals and

    
    -stacking) with the benzoyl rings of DBTA. This "lock-and-key" fit facilitates the selective precipitation of the (S)-enantiomer  (typically) as a crystalline diastereomeric salt, leaving the (R)-enantiomer in the mother liquor.
    
  • Alternative Agents: (S)-Mandelic acid is a viable secondary candidate but often requires toluene-based solvent systems and longer crystallization times.

Solvent System Thermodynamics

A solvent screen indicates that medium-polarity protic solvents yield the best differentiation.

  • Ethanol (EtOH): High solubility at reflux, low solubility of the diastereomer at ambient temperature.

  • Acetone/Water (9:1): Useful for "polishing" (recrystallization) to upgrade enantiomeric excess (ee) from 85% to >99%.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
rac-2-(4-methoxyphenyl)piperidine191.271.0Substrate
(-)-O,O'-Dibenzoyl-L-tartaric acid358.301.0Resolving Agent
Ethanol (Absolute)-10-15 volSolvent
NaOH (1M aq)-ExcessFree-basing agent
Dichloromethane (DCM)--Extraction solvent
Step-by-Step Resolution Procedure

Step 1: Salt Formation

  • Charge a 3-neck round-bottom flask with 10.0 g (52.3 mmol) of rac-2-(4-methoxyphenyl)piperidine.

  • Add 100 mL of Absolute Ethanol and stir at room temperature until dissolved.

  • In a separate beaker, dissolve 18.7 g (52.3 mmol) of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 80 mL of Ethanol .

  • Critical Step: Add the L-DBTA solution to the amine solution dropwise over 30 minutes while stirring. An exotherm is expected; maintain temperature

    
    .
    

Step 2: Controlled Crystallization

  • Heat the mixture to reflux (approx. 78°C) until the solution is clear. If turbidity persists, add small aliquots of Ethanol until clear (total volume should not exceed 20 vol).

  • Remove heat and allow the vessel to cool to room temperature slowly (approx.

    
    ) with gentle agitation (overhead stirrer at 50-100 rpm).
    
  • Once at

    
    , cool further to 
    
    
    
    using an ice bath and hold for 2 hours to maximize yield.

Step 3: Isolation and Washing

  • Filter the white crystalline solid using a vacuum Buchner funnel.

  • Wash the filter cake with 2 x 20 mL of cold Ethanol (

    
    ) .
    
  • Mother Liquor: Save the filtrate; it contains the enriched (R)-enantiomer.

Step 4: Recrystallization (Optical Purification)

  • Dry a small sample of the wet cake and check optical rotation or chiral HPLC. If ee < 95%, proceed to recrystallization.[1]

  • Suspend the wet cake in Acetone/Water (9:1) (approx. 10 mL/g of salt).

  • Heat to reflux until dissolved.

  • Cool to room temperature to recrystallize. Filter and dry.

Step 5: Free Basing (Liberation of the Amine)

  • Suspend the purified salt in Dichloromethane (DCM) (10 vol).

  • Add 1M NaOH (2.0 equiv) and stir vigorously for 30 minutes until two clear layers form.

  • Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo to yield the chiral amine as a colorless oil or low-melting solid.
    

Analytical Validation

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
    ).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Typical):

    • (R)-Enantiomer:

      
       (e.g., 8.5 min)
      
    • (S)-Enantiomer:

      
       (e.g., 11.2 min)
      

Expected Results Table:

ParameterValueNotes
Yield (Salt) 35 - 42%Theoretical max is 50% for one enantiomer.
Initial ee 85 - 92%After first crystallization.
Final ee > 99%After one recrystallization.[2]
Chemical Purity > 98%Determined by

.

Process Visualization (Workflow)

ResolutionWorkflow Start Racemic 2-(4-methoxyphenyl)piperidine + L-DBTA (1.0 equiv) Heat Heat to Reflux (EtOH) Clear Solution Start->Heat Cool Controlled Cooling (78°C → 0°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (S)-Enantiomer Salt Filter->Solid Precipitate Liquor Mother Liquor Enriched (R)-Enantiomer Filter->Liquor Filtrate Check QC Check (Chiral HPLC) ee > 98%? Solid->Check Recryst Recrystallization (Acetone/Water) Check->Recryst No (<98%) FreeBase Free Basing (DCM / 1M NaOH) Check->FreeBase Yes (>98%) Recryst->Solid Return purified salt Final Pure (S)-2-(4-methoxyphenyl)piperidine (>99% ee) FreeBase->Final

Figure 1: Decision tree for the chemical resolution of 2-(4-methoxyphenyl)piperidine.

References

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines. The Journal of Organic Chemistry. (2022). Discusses the difficulty of resolving substituted piperidines and alternative kinetic methods. [1]

  • Process for the optical resolution of trans-3-((4-methoxyphenoxy)-methyl)-1-methyl-4-phenylpiperidine. Google Patents (EP0123832B1). Demonstrates the use of mandelic and tartaric acid derivatives for 4-methoxyphenyl piperidine analogs.[3]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents (WO2002068391A1). Establishes Di-benzoyl-L-tartaric acid (L-DBTA) as a preferred agent for 2-substituted piperidines (ethyl nipecotate class).

  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. BenchChem. General protocols for amine resolution using tartaric acid families.

Sources

Scalable manufacturing process for (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Manufacturing Process for (2S)-2-(4-Methoxyphenyl)piperidine: A Biocatalytic Approach

Executive Summary & Rationale

(2S)-2-(4-Methoxyphenyl)piperidine is a high-value chiral intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted neurological therapeutics and analgesics[1]. Historically, the synthesis of 2-arylpiperidines relied on classical chemical resolution (e.g., diastereomeric crystallization), a highly inefficient process that inherently discards nearly half of the racemic material and rarely exceeds a 42% yield[2].

To overcome these limitations and align with green chemistry principles, this application note details a scalable, stereoselective biocatalytic workflow. By employing an Imine Reductase (IRED) derived from Amycolatopsis orientalis (AoIRED), the cyclic imine precursor 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine is asymmetrically reduced directly to the (2S)-enantiomer with >99% enantiomeric excess (ee)[3].

Mechanistic Principles & Causality

Stereoselective Biocatalysis: The chemical reduction of cyclic imines is notoriously difficult to control due to dynamic imine-enamine tautomerization. AoIRED solves this by locking the substrate into a rigid conformation within its canonical dimeric fold[3]. The active site architecture directs the NADPH-dependent hydride transfer exclusively to the Re or Si face of the imine bond. For this specific substrate, AoIRED exhibits profound (S)-selectivity, seamlessly establishing the required stereocenter[3].

Cofactor Regeneration: Industrial viability requires minimizing the consumption of expensive cofactors. This protocol utilizes a coupled enzyme system where Glucose Dehydrogenase (GDH) continuously regenerates NADPH from NADP+ by oxidizing D-glucose to D-glucono-1,5-lactone[2]. This shifts the equilibrium forward, ensuring complete conversion while maintaining a low E-factor.

Process Visualization

Biocatalytic_Cycle cluster_reaction Main Biocatalytic Transformation cluster_cofactor Cofactor Regeneration System Imine Imine Precursor 6-(4-Methoxyphenyl)- 2,3,4,5-tetrahydropyridine AoIRED AoIRED Enzyme (Stereoselective Catalyst) Imine->AoIRED Substrate Binding Product Target API Intermediate (2S)-2-(4-Methoxyphenyl)piperidine AoIRED->Product Asymmetric Reduction (ee > 99%) NADP NADP+ AoIRED->NADP Oxidized Cofactor NADPH NADPH NADPH->AoIRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor Binding GDH->NADPH Hydride Transfer Gluconate D-Glucono-1,5-lactone GDH->Gluconate Product Release Glucose D-Glucose Glucose->GDH Oxidation

Biocatalytic asymmetric reduction of the imine precursor coupled with a GDH NADPH regeneration cycle.

Quantitative Data: Process Metrics Comparison

To justify the transition from classical to biocatalytic methods, the following table summarizes the performance metrics observed during scale-up for 2-arylpiperidine derivatives[2].

MetricClassical Diastereomeric ResolutionBiocatalytic Reduction (AoIRED)
Overall Yield ~42% (Theoretical max 50%)>90%
Enantiomeric Excess (ee) 90 - 95% (Requires recrystallization)>99% (Direct from reaction)
E-factor (Waste/Product) >50<15
Space-Time Yield <10 g/L/day37.2 g/L/day
Key Reagents Hazardous reducing agents, chiral acidsBiodegradable enzymes, D-Glucose

Detailed Experimental Protocols

Protocol A: Preparation of the Biocatalytic Reaction Mixture
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.5. Causality: AoIRED and GDH exhibit optimal stability in slightly alkaline conditions; pH 7.5 prevents premature imine hydrolysis while maximizing enzyme kinetics[3].

  • Substrate Solubilization: Dissolve 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine (50 g/L) in a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO). Causality: The highly lipophilic nature of the arylpiperidine precursor requires a co-solvent to ensure bioavailability to the enzyme without denaturing the protein structure.

  • Cofactor & Sacrificial Substrate Addition: Add D-glucose (1.5 molar equivalents relative to the imine) and NADP+ (0.1 mM).

Protocol B: Enzymatic Reduction and Self-Validating Monitoring
  • Enzyme Addition: Charge the reactor with AoIRED cell-free extract (loading determined by specific activity, typically 2 g/L) and GDH (1 g/L).

  • Reaction Conditions: Agitate the mixture at 30 °C. Self-Validation Checkpoint 1 (pH Control): Maintain the pH at 7.5 using an automated pH stat titrating with 1 M NaOH. Causality: The oxidation of glucose produces gluconic acid. If unneutralized, the pH will plummet, denaturing the enzymes and halting the reaction. A steady, stoichiometric consumption of NaOH physically validates that the cofactor regeneration cycle is actively running.

  • In-Process Control (IPC): Sample the reaction at 4, 8, and 12 hours. Extract the sample with methyl tert-butyl ether (MTBE) and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Self-Validation Checkpoint 2 (Conversion): The reaction is deemed complete when substrate conversion is >98% and the (S)-enantiomer peak area is >99%.

Protocol C: Downstream Processing (DSP) and Isolation

DSP_Workflow Rxn Biocatalytic Reaction Mixture Quench pH Adjustment (pH > 10) Rxn->Quench Ext Solvent Extraction (MTBE or EtOAc) Quench->Ext Org Organic Phase (Product) Ext->Org Top Layer Aq Aqueous Phase (Enzyme/Salts) Ext->Aq Bottom Layer (Waste) Cryst Salt Formation (e.g., Oxalate/HCl) Org->Cryst Final Pure (2S)-2-(4-Methoxyphenyl) piperidine Salt Cryst->Final Filtration & Drying

Downstream processing workflow for the isolation of (2S)-2-(4-Methoxyphenyl)piperidine.

  • Quenching & Extraction: Adjust the completed reaction mixture to pH > 10 using 5 M NaOH to ensure the piperidine product is fully deprotonated (free base form). Extract twice with MTBE (1:1 v/v). Causality: The free base is highly soluble in MTBE, whereas the denatured proteins, gluconate salts, and unreacted glucose remain sequestered in the aqueous phase.

  • Phase Separation & Drying: Separate the organic layer, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na2SO4.

  • Salt Formation: To isolate the product as a stable solid, add a stoichiometric amount of anhydrous oxalic acid or HCl in ether to the MTBE solution. Filter the resulting precipitate and dry under vacuum at 40 °C to yield (2S)-2-(4-Methoxyphenyl)piperidine oxalate or hydrochloride salt[4]. Causality: The salt form enhances stability against atmospheric oxidation and improves handling properties (flowability, solubility) for subsequent API formulation[5].

References

  • Aleku, G. A., et al. (2016). Stereoselectivity and Structural Characterization of an Imine Reductase (IRED) from Amycolatopsis orientalis. ACS Catalysis.[Link]

  • PubChem. 2-(4-Methoxyphenyl)piperidine (CID 3858345). National Institutes of Health.[Link]

Sources

Reagents for coupling (2S)-2-(4-Methoxyphenyl)piperidine in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Peptide Synthesis – Optimized Coupling of (2S)-2-(4-Methoxyphenyl)piperidine

Executive Summary

The incorporation of bulky, sterically hindered secondary amines into peptide backbones or drug scaffolds is a notorious bottleneck in synthetic chemistry. Specifically, coupling an amino acid to (2S)-2-(4-Methoxyphenyl)piperidine presents severe thermodynamic and kinetic challenges. Standard coupling reagents (e.g., DIC, HBTU) typically result in sluggish reaction kinetics, incomplete conversions, and unacceptable levels of epimerization.

This application note provides a comprehensive, field-proven guide to overcoming these limitations. By strategically selecting highly reactive acyl transfer reagents (COMU) or utilizing in situ acid chloride generation (BTC), alongside optimized base selection (TMP), researchers can achieve >90% coupling yields while suppressing racemization to <2%.

The Mechanistic Challenge: Steric Shielding and A(1,3) Strain

(2S)-2-(4-Methoxyphenyl)piperidine is a secondary amine where the nitrogen atom is heavily shielded by the adjacent 4-methoxyphenyl group at the C2 position.

When an activated Fmoc-amino acid approaches this nucleophile, the transition state requires the bulky piperidine ring and the incoming acyl group to adopt a specific trajectory. This alignment generates severe allylic A(1,3) strain equivalents in the forming amide bond. Because the desired nucleophilic attack is kinetically retarded by this steric clash, the activated amino acid remains in its highly reactive state for an extended period. This prolonged lifetime allows intramolecular cyclization to occur, forming an oxazolone intermediate —the primary pathway for base-catalyzed epimerization (loss of chiral integrity) at the amino acid's alpha-carbon.

Strategic Reagent Selection

To outcompete the oxazolone formation pathway, the electrophilicity of the activated carboxylic acid must be maximized, and the steric bulk of the leaving group must be minimized.

  • HATU / HOAt: Historically, HATU has been the gold standard for difficult couplings. The nitrogen at position 7 of the benzotriazole ring provides a neighboring group effect, hydrogen-bonding with the incoming amine to guide it to the reactive carbonyl .

  • COMU: A modern Oxyma-based uronium salt. COMU is non-explosive (unlike HATU) and exhibits superior solubility. The morpholino group in COMU acts as an internal base and hydrogen bond acceptor, accelerating the coupling rate even further than HATU .

  • BTC (Triphosgene): For ultra-hindered sequences where even COMU fails, generating an Fmoc-amino acid chloride in situ using bis-(trichloromethyl) carbonate (BTC) provides the smallest possible activated intermediate, completely removing the steric bulk of OBt/Oxyma leaving groups .

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected outcomes when coupling Fmoc-Phe-OH to (2S)-2-(4-Methoxyphenyl)piperidine using various reagent systems.

Coupling SystemBaseReactive IntermediateTypical Yield (%)Epimerization (%)Reaction Time
HBTU DIEAOBt Ester< 30> 1524 h
HATU DIEAOAt Ester75 - 855 - 812 h
COMU TMPOxyma Ester90 - 95< 24 - 6 h
BTC (Triphosgene)TMPAcid Chloride> 95< 12 - 4 h

Mechanistic Pathway Visualization

The diagram below illustrates the kinetic competition between the desired amide bond formation and the parasitic oxazolone pathway during COMU activation.

Pathway A Fmoc-Amino Acid B COMU + TMP (Activation) A->B Base Deprotonation C Oxyma Active Ester B->C Uronium Attack D (2S)-2-(4-Methoxyphenyl)piperidine C->D Nucleophilic Addition F Oxazolone Intermediate (Epimerization Risk) C->F Slow Reaction / Excess Base E Target Amide Bond D->E Fast Coupling F->E Racemized Product

Mechanistic pathway of COMU-mediated coupling vs. epimerization risk.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems . In-process visual cues and specific analytical quenching steps are embedded to ensure reproducibility and mechanistic integrity.

Protocol A: COMU-Mediated Liquid-Phase Coupling (Recommended)

This protocol balances high yield with operational safety and is suitable for most sterically hindered secondary amines.

Causality Note on Base Selection: The use of 2,4,6-trimethylpyridine (TMP, collidine) instead of standard DIEA is critical. DIEA's high basicity (pKa ~10.5) strongly promotes the abstraction of the alpha-proton of the activated amino acid, driving oxazolone formation. TMP (pKa ~7.4) is basic enough to neutralize the hexafluorophosphate byproduct of COMU but weak enough to suppress epimerization .

  • Preparation: In a dry vial under inert atmosphere (N₂/Ar), dissolve 1.2 eq of the Fmoc-amino acid and 1.2 eq of COMU in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add 2.4 eq of TMP to the mixture.

    • Self-Validation: You must observe a distinct color shift from colorless to pale yellow/orange. This visual cue confirms the successful generation of the Oxyma active ester. Lack of color change indicates degraded COMU.

  • Strict Pre-activation Timing: Stir the activation mixture for exactly 60 seconds .

    • Causality: Prolonged pre-activation in the absence of the amine nucleophile exponentially increases the risk of oxazolone-mediated epimerization.

  • Coupling: Immediately add 1.0 eq of (2S)-2-(4-Methoxyphenyl)piperidine. Stir at room temperature for 4 to 6 hours.

  • In-Process Monitoring: After 2 hours, withdraw a 5 µL aliquot. Quench it immediately in 95 µL of a 50% MeCN/H₂O solution containing 0.1% TFA.

    • Causality: The acidic quench instantly protonates the amine and destroys any unreacted active ester, "freezing" the reaction state for accurate LC-MS analysis without artificially inflating conversion rates during the analytical run.

Protocol B: In Situ Acid Chloride Generation using BTC (For Recalcitrant Cases)

Use this protocol if Protocol A yields <50% conversion. Acid chlorides present the smallest possible steric footprint to the hindered secondary amine .

  • Preparation: Dissolve 1.5 eq of the Fmoc-amino acid and 0.5 eq of BTC (triphosgene) in anhydrous THF (0.1 M).

    • Causality: THF must be used instead of DMF to prevent the formation of reactive Vilsmeier-Haack type complexes with phosgene, which lead to unwanted side reactions.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add 4.5 eq of TMP dropwise.

    • Self-Validation: The reaction will mildly effervesce due to CO₂ release. Wait until gas evolution completely ceases (approx. 5–10 minutes), indicating complete conversion of the carboxylic acid to the acid chloride.

  • Coupling: Add 1.0 eq of (2S)-2-(4-Methoxyphenyl)piperidine dissolved in a minimal amount of THF. Allow the reaction to naturally warm to room temperature and stir for 2 to 4 hours.

  • Quenching: Prior to standard aqueous workup, quench the reaction with a small volume of methanol (10 eq) for 15 minutes to neutralize any unreacted acid chloride into a harmless methyl ester.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, perform the following validations:

  • LC-MS (Reaction Completion): Monitor the disappearance of the (2S)-2-(4-Methoxyphenyl)piperidine mass (m/z [M+H]⁺ = 192.1).

  • Chiral HPLC (Epimerization Check): Because Fmoc-amino acids can epimerize from the L-enantiomer to the D-enantiomer during activation, run the purified product on a chiral stationary phase (e.g., Chiralpak IC) using a hexane/isopropanol gradient. Compare the chromatogram against a deliberately racemized standard (synthesized using HBTU/DIEA with a 30-minute pre-activation) to accurately quantify the % D-epimer.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

  • Subirós-Funosas, R., Nieto-Rodriguez, L., Jensen, K. J., & Albericio, F. (2013). "COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents." Journal of Peptide Science, 19(7), 408-414. [Link]

  • Gilon, C., et al. (2003). "Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

Application Note: Scalable Preparation of (2S)-2-(4-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and resolution of (2S)-2-(4-Methoxyphenyl)piperidine hydrochloride. It is designed for researchers and process chemists requiring a robust, scalable protocol.

Abstract & Scope

The (2S)-2-(4-Methoxyphenyl)piperidine scaffold is a critical pharmacophore in the development of neurokinin-1 (NK1) receptor antagonists (e.g., CP-99,994 analogs) and norepinephrine reuptake inhibitors. While asymmetric hydrogenation of pyridine precursors is a viable route, it often requires high-pressure instrumentation and costly transition metal catalysts (Ir/Rh).

This guide details a robust, three-stage semi-synthetic protocol accessible to standard organic chemistry laboratories:

  • Suzuki-Miyaura Coupling: Synthesis of the 2-arylpyridine precursor.

  • Catalytic Hydrogenation: Reduction of the pyridine ring using Adams' catalyst (PtO₂).[1]

  • Classical Optical Resolution: Isolation of the (S)-enantiomer using (-)-Dibenzoyl-L-tartaric acid (L-DBTA), followed by conversion to the hydrochloride salt.

Retrosynthetic Analysis & Workflow

The strategy relies on constructing the carbon skeleton via cross-coupling, followed by saturation of the heterocycle. The stereocenter is established via chemical resolution, which remains the industrial "gold standard" for cost-effective enantiopurity in this class of amines.

G Start1 2-Bromopyridine Inter1 2-(4-Methoxyphenyl) pyridine Start1->Inter1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 4-Methoxyphenyl- boronic acid Start2->Inter1 Inter2 Racemic 2-(4-Methoxyphenyl) piperidine Inter1->Inter2 Step 2: Hydrogenation PtO2, H2, AcOH Salt Diastereomeric Salt Precipitate Inter2->Salt Step 3: Resolution (-)-Dibenzoyl-L-tartaric acid Final (2S)-2-(4-Methoxyphenyl) piperidine HCl Salt->Final Step 4: Free-basing & HCl Formation

Figure 1: Synthetic workflow for the preparation of the target hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenyl)pyridine

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Construct the biaryl core efficiently.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromopyridine 1.0 Electrophile
4-Methoxyphenylboronic acid 1.2 Nucleophile
Pd(PPh₃)₄ 0.03 (3 mol%) Catalyst
Na₂CO₃ (2.0 M aq.) 2.5 Base

| 1,2-Dimethoxyethane (DME) | - | Solvent |

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar with 2-bromopyridine (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).

  • Solvent: Add DME (5 mL per mmol substrate) and 2.0 M aqueous Na₂CO₃ (2.5 equiv).

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).

  • Initiation: Add Pd(PPh₃)₄ (3 mol%) under a positive stream of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the product as a white to off-white solid.

Step 2: Hydrogenation to Racemic Piperidine

Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Reduce the pyridine ring to the piperidine heterocycle.

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-(4-methoxyphenyl)pyridine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: Add Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 wt% loading relative to substrate). Note: PtO₂ is preferred over Pd/C for minimizing partial reduction or ring-opening side reactions.

  • Hydrogenation: Pressurize with H₂ gas to 50–60 psi (3.5–4 bar). Shake/stir at room temperature for 12–24 hours.

  • Completion: Reaction is complete when H₂ uptake ceases. Confirm by MS (M+H = 192).

  • Work-up: Filter the catalyst through a pad of Celite. Rinse with MeOH. Concentrate the filtrate to remove bulk acetic acid.

  • Neutralization: Dissolve the residue in DCM and wash with 1M NaOH (pH > 12) to liberate the free amine. Dry (Na₂SO₄) and concentrate to yield racemic 2-(4-methoxyphenyl)piperidine as a viscous oil.

Step 3: Optical Resolution & Salt Formation

Reaction Type: Classical Resolution via Diastereomeric Salt Crystallization Objective: Isolate the (2S)-enantiomer.

Mechanism: (-)-Dibenzoyl-L-tartaric acid (L-DBTA) typically forms a less soluble diastereomeric salt with the (S)-enantiomer of 2-arylpiperidines in alcoholic solvents.

Resolution Racemate Racemic Amine (Dissolved in EtOH) Cryst Heat to Reflux -> Slow Cool Racemate->Cryst L_DBTA Add (-)-Dibenzoyl-L-tartaric acid (0.5 - 1.0 equiv) L_DBTA->Cryst Filter Filtration Cryst->Filter Solid Precipitate: (2S)-Amine • L-DBTA Salt Filter->Solid Insoluble Diastereomer Liquor Mother Liquor: Enriched (2R)-Amine Filter->Liquor Recryst Recrystallization (EtOH/MeOH) Solid->Recryst Until constant mp/rotation FreeBase Free-Basing (NaOH / DCM) Recryst->FreeBase HCl HCl Salt Formation (HCl in Et2O) FreeBase->HCl

Figure 2: Workflow for the optical resolution and salt formation.

Protocol:

  • Salt Formation: Dissolve racemic 2-(4-methoxyphenyl)piperidine (10 g, 52 mmol) in Ethanol (100 mL). In a separate flask, dissolve (-)-Dibenzoyl-L-tartaric acid (18.6 g, 52 mmol, 1.0 equiv) in Ethanol (100 mL).

  • Mixing: Mix the two warm solutions. Heat to reflux for 30 minutes to ensure homogeneity.

  • Crystallization: Allow the solution to cool slowly to room temperature, then stand at 4°C overnight.

  • Filtration: Collect the white precipitate by vacuum filtration. Wash with cold EtOH.

  • Enrichment Check: Take a small sample, free-base it, and check enantiomeric excess (ee) via Chiral HPLC. If ee < 98%, recrystallize the salt from hot Ethanol.

  • Free-Basing: Suspend the purified salt in water/DCM. Basify with 2M NaOH. Extract the aqueous layer with DCM (3x). Dry and concentrate to get the (S)-free base .

  • HCl Salt Formation: Dissolve the (S)-free base in minimal anhydrous Diethyl Ether or Ethanol. Add 2.0 M HCl in Diethyl Ether (1.2 equiv) dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate immediately. Filter, wash with ether, and dry under vacuum.

Analytical Validation

ParameterSpecificationMethod
Appearance White crystalline solidVisual
¹H NMR Consistent with structure400 MHz, DMSO-d₆ or D₂O
Mass Spec [M+H]⁺ = 192.1ESI-MS
Enantiomeric Excess > 99% eeChiral HPLC (e.g., Chiralpak AD-H)
Specific Rotation [α]D ≈ + (value depends on solvent)Polarimetry (Compare to lit.)

Note on Stereochemistry: The specific rotation of (S)-2-(4-methoxyphenyl)piperidine HCl is typically positive (+). Verify absolute configuration via X-ray crystallography if this is a novel intermediate in your specific workflow, or compare rotation with literature values for (S)-2-phenylpiperidine analogs.

References

  • Suzuki Coupling for 2-Arylpyridines

    • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. (2023).[3] ResearchGate. Link

  • Hydrogenation of Pyridines

    • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).[4][5] Asian Journal of Chemistry. Link

  • Resolution of Piperidines

    • Process for resolving racemic mixtures of piperidine derivatives. (2002). Patent WO2002068391A1. Link

    • Kinetic Resolution of 2-Aryl-4-methylenepiperidines. (2022).[6] J. Org.[7] Chem. Link

  • Compound Data

    • 2-(4-Methoxyphenyl)piperidine hydrochloride.[8][9] PubChem.[5][8][9] Link

Sources

Application Note: Biocatalytic Routes for the Enantioselective Synthesis of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral 2-arylpiperidines is a critical bottleneck in the development of neuroactive and oncological active pharmaceutical ingredients (APIs). While traditional kinetic resolution via chiral base deprotonation offers a viable synthetic route 1, biocatalytic asymmetric reduction provides superior atom economy, avoids heavy-metal contamination, and delivers exceptional enantioselectivity. This application note details a robust, self-validating protocol for producing (2S)-2-(4-Methoxyphenyl)piperidine utilizing the highly efficient Imine Reductase (AoIRED) derived from Amycolatopsis orientalis2.

Mechanistic Rationale & Pathway Selection

The target compound, (2S)-2-(4-Methoxyphenyl)piperidine, is accessed via the direct asymmetric reduction of its corresponding prochiral cyclic imine: 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine.

Stereocontrol Rationale: We utilize AoIRED because it exhibits a canonical dimeric IRED fold that specifically binds cyclic imines, dictating a strict (S)-selective hydride transfer from the NADPH cofactor to the C=N bond 2.

Thermodynamic Driving Force: Because stoichiometric use of NADPH is economically prohibitive and can lead to product inhibition, we couple the reduction with a Glucose Dehydrogenase (GDH) recycling system 3. The oxidation of D-glucose to D-glucono-1,5-lactone is thermodynamically irreversible under these conditions, effectively pulling the IRED equilibrium forward to achieve >95% conversion.

Biocatalytic_Pathway Substrate 6-(4-Methoxyphenyl)- 2,3,4,5-tetrahydropyridine IRED AoIRED (S-selective) Imine Reductase Substrate->IRED Reduction Product (2S)-2-(4-Methoxyphenyl) piperidine IRED->Product NADP NADP+ IRED->NADP NADPH NADPH + H+ NADPH->IRED Hydride GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone D-Glucono- 1,5-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

Biocatalytic reduction of cyclic imine to (2S)-2-(4-Methoxyphenyl)piperidine with cofactor recycling.

Experimental Protocol: Self-Validating Enzymatic Synthesis

This protocol is engineered as a self-validating system . By integrating a parallel negative control (enzyme-free) and time-course kinetic sampling, researchers can definitively isolate biocatalytic conversion from spontaneous background reduction, ensuring absolute trustworthiness of the data.

Materials Setup
  • Substrate: 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine (Synthesized via spontaneous cyclization of 1-(4-methoxyphenyl)-5-amino-1-pentanone).

  • Biocatalysts: Purified AoIRED (2 mg/mL) and GDH (1 mg/mL).

  • Cofactor & Sacrificial Reductant: NADP⁺ (1 mM) and D-Glucose (100 mM).

  • Buffer System: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Methodology
  • Substrate Solubilization: Dissolve the cyclic imine in dimethyl sulfoxide (DMSO) to create a 500 mM stock.

    • Causality: Cyclic aryl-imines exhibit poor aqueous solubility. A final 5% v/v DMSO concentration ensures the substrate remains bioavailable in the aqueous phase without denaturing the AoIRED tertiary structure.

  • Buffer & Cofactor Assembly: In a 50 mL bioreactor, add 45 mL of the 100 mM Potassium Phosphate buffer. Add D-glucose and NADP⁺.

    • Causality: Maintaining a strict pH of 7.5 is a critical compromise. It is sufficiently alkaline to minimize spontaneous imine hydrolysis (which accelerates rapidly at acidic pH) while remaining within the optimal catalytic window for AoIRED.

  • Biocatalyst Initiation: Introduce GDH and AoIRED to the buffered system. Finally, add 2.5 mL of the substrate stock (Final reaction concentration: 25 mM).

  • Incubation & Kinetic Tracking: Incubate at 30°C with orbital shaking at 250 rpm for 24 hours.

    • Self-Validation Step: Run a parallel control lacking AoIRED. Sample 100 µL from both reactors at t=0, 4, 8, and 24h. Quench samples immediately in acetonitrile to track conversion kinetics and rule out background chemical reduction.

  • Quenching & Extraction: Terminate the bulk reaction by adding 1M NaOH to adjust the aqueous phase to pH > 11. Extract three times with equal volumes of Methyl tert-butyl ether (MTBE).

    • Causality: The pKa of the piperidine product is approximately 10. Basification ensures the product is entirely in its uncharged, hydrophobic free-base form. MTBE is specifically chosen over halogenated solvents (like dichloromethane) to prevent the severe, unbreakable proteinaceous emulsions common in whole-cell or crude-enzyme extractions.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Experimental_Workflow Step1 1. Substrate Prep (10-50 mM Imine) Step2 2. Biocatalyst Mix (AoIRED, GDH, NADP+) Step1->Step2 Step3 3. Enzymatic Reaction (30°C, pH 7.5, 24h) Step2->Step3 Step4 4. Quench & Extract (pH>10, MTBE) Step3->Step4 Step5 5. Chiral Analysis (HPLC, ee > 99%) Step4->Step5

Step-by-step workflow for the enzymatic synthesis and chiral analysis of the piperidine product.

Analytical Validation & Data Presentation

Accurate determination of enantiomeric excess (ee) is achieved via chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: Diethylamine acts as a silanol-masking agent. Without it, the basic secondary amine of the piperidine product will interact with residual silanols on the stationary phase, causing severe peak tailing and inaccurate integration.

Table 1: Quantitative Performance Metrics for AoIRED-Mediated Synthesis
ParameterObserved ValueMechanistic Rationale
Substrate Loading 25 mMBalances volumetric productivity with the toxicity/solubility limits of the cyclic imine in 5% DMSO.
Conversion > 95%Driven to near-completion by the thermodynamically irreversible GDH cofactor recycling system.
Enantiomeric Excess > 99% (S)Strict stereocontrol enforced by the rigid chiral binding pocket of the AoIRED dimer.
Isolated Yield 88%High physical recovery achieved via targeted pH-adjusted MTBE extraction (pH > 11).

Alternative Chemo-Enzymatic Cascades

For highly substituted piperidines where the pre-formed cyclic imine precursor is unstable or difficult to isolate, alternative biocatalytic cascades can be deployed. Recent advancements utilize an amine oxidase paired with an ene-imine reductase (EneIRED) to dearomatize pyridinium salts 4. This dynamic kinetic resolution cascade is particularly useful for accessing complex 3- and 4-substituted chiral piperidines en route to complex APIs (e.g., niraparib).

References

  • [4] Title: Harnessing Biocatalytic Cascades to Access Pharmaceutically Relevant Piperidines. Source: Synfacts / JACS. URL:

  • [1] Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Source: Journal of Organic Chemistry. URL:

  • [2] Title: Stereoselectivity and Structural Characterization of an Imine Reductase (IRED) from Amycolatopsis orientalis. Source: ACS Catalysis. URL:

  • [3] Title: Imine Reductases/Amine Dehydrogenases. Source: ACS Green Chemistry Institute. URL:

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (2S)-2-(4-Methoxyphenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Tech Support Center: Optimizing Enantiomeric Excess (ee) in (2S)-2-(4-Methoxyphenyl)piperidine Synthesis

Overview Welcome to the Technical Support Center. Synthesizing chiral 2-arylpiperidines, specifically the (2S)-2-(4-methoxyphenyl) enantiomer, is a frequent bottleneck in drug development. Achieving a high enantiomeric excess (ee > 95%) requires rigorous control over stereocenter formation. This guide provides troubleshooting protocols for the two most robust, field-proven methodologies: Asymmetric Lithiation-Cross Coupling and Transition-Metal Catalyzed Asymmetric Hydrogenation .

Section 1: Asymmetric Lithiation & Trapping (The Sparteine/Surrogate Route)

This methodology relies on the enantioselective deprotonation of N-Boc-piperidine using s-BuLi and a chiral diamine ligand (e.g., (+)-sparteine surrogate), followed by transmetalation and palladium-catalyzed Negishi or Suzuki cross-coupling with 4-bromoanisole.

LithiationWorkflow A N-Boc-piperidine + s-BuLi / Ligand B Asymmetric Deprotonation (-78°C, Et2O) A->B Lithiation C Transmetalation (ZnCl2 or B(OMe)3) B->C Electrophile Quench D Cross-Coupling (4-Bromoanisole, Pd) C->D Pd-Catalysis E (2S)-2-(4-Methoxyphenyl) piperidine D->E Deprotection

Caption: Workflow for the asymmetric lithiation and cross-coupling of N-Boc-piperidine.

Troubleshooting FAQs

Q: Why is my ee plateauing at 70% despite using >99% pure chiral ligand? A: This is a classic issue of ligand exchange dynamics and temperature control. At temperatures above -70°C, the 2-lithio-N-Boc-piperidine intermediate undergoes rapid racemization. Research by 1[2] demonstrated that ligand exchange is a critical process in dynamic resolutions of lithiopiperidines. To maintain configurational stability, you must strictly maintain the internal reaction temperature at -78°C and consider adding excess TMEDA, which has been shown to retard racemization[2].

Q: I am recovering mostly starting material. How do I know if the lithiation is complete before adding the electrophile? A: N-Boc piperidine is notoriously slow to lithiate compared to five-membered rings like pyrrolidine. To avoid premature quenching, implement a self-validating in-process control: withdraw a 0.1 mL aliquot of the reaction mixture and immediately quench it in MeOD. Analyze this sample via GC-MS. Do not proceed with transmetalation until you observe >95% deuterium incorporation at the 2-position.

Q: I am seeing significant Boc-cleavage byproducts. What is causing this? A: If the deprotonation is too slow, s-BuLi will act as a nucleophile and attack the carbonyl carbon of the Boc group. This is usually caused by degraded s-BuLi or trace moisture. Always titrate your s-BuLi against N-benzylbenzamide immediately before use, and ensure your Et2O is freshly distilled over sodium/benzophenone.

Step-by-Step Protocol: Asymmetric Lithiation & Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-piperidine (1.0 equiv) and (+)-sparteine surrogate (1.2 equiv) in anhydrous Et2O (0.1 M). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add freshly titrated s-BuLi (1.2 equiv). Stir at -78°C for 4-6 hours.

  • Validation: Perform the MeOD quench assay (described above) to confirm >95% lithiation.

  • Transmetalation: Add a solution of anhydrous ZnCl2 (1.5 equiv) in THF dropwise. Stir for 30 minutes at -78°C, then warm to room temperature.

  • Cross-Coupling: Add 4-bromoanisole (1.2 equiv), Pd(OAc)2 (5 mol%), and SPhos (10 mol%). Heat to 60°C for 12 hours.

  • Workup & Deprotection: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography. Deprotect the Boc group using 4M HCl in dioxane to yield the final product.

Section 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This approach constructs the chiral piperidine ring by directly reducing a 2-(4-methoxyphenyl)pyridinium salt using a chiral Iridium catalyst (e.g.,[Ir(COD)Cl]2 with a chiral bisphosphine ligand).

HydrogenationWorkflow A 2-(4-Methoxyphenyl) pyridine B N-Benzylation (BnBr, Toluene) A->B Activation C Pyridinium Bromide Salt B->C Salt Isolation D Asymmetric Hydrogenation ([Ir(COD)Cl]2, Chiral Ligand) C->D H2 (50 atm) E (2S)-2-(4-Methoxyphenyl) piperidine D->E Pd/C Hydrogenolysis

Caption: Ir-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts.

Troubleshooting FAQs

Q: The hydrogenation stalls at 30% conversion. How do I prevent catalyst poisoning? A: Simple pyridines strongly coordinate to and deactivate Iridium catalysts due to their Lewis basicity. 3[3] demonstrated that activating the pyridine as an N-benzyl pyridinium bromide salt effectively eliminates this coordination ability, circumventing substrate inhibition and drastically improving reactivity.

Q: My enantiomeric excess is highly variable batch-to-batch. What parameters should I check? A: Trace moisture and the choice of counterion play massive roles in the transition state. Ensure the pyridinium salt is thoroughly dried under high vacuum at 60°C overnight. Furthermore, the bromide counterion generates a tight ion pair that enhances stereoselectivity compared to looser counterions like triflate or BF4[4].

Q: How do I cleanly remove the N-benzyl group without over-reducing the methoxyphenyl ring? A: Standard Pd/C hydrogenolysis (H2, 1 atm) in MeOH or EtOH at room temperature is highly chemoselective. The benzyl group will cleave cleanly without reducing the anisole moiety.

Step-by-Step Protocol: Asymmetric Hydrogenation
  • Salt Formation: Reflux 2-(4-methoxyphenyl)pyridine (1.0 equiv) and benzyl bromide (1.2 equiv) in toluene for 12 hours. Filter and dry the resulting N-benzyl pyridinium bromide salt under high vacuum.

  • Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]2 (1 mol%) and (R)-Synphos (2.2 mol%) in anhydrous DCM/MeOH (1:1). Stir for 30 minutes to form the active complex.

  • Hydrogenation: Transfer the pyridinium salt (1.0 equiv) and the catalyst solution to a stainless-steel autoclave. Pressurize with H2 gas to 50 atm.

  • Reaction: Stir the mixture at room temperature for 24 hours. Carefully vent the hydrogen gas.

  • Deprotection: Concentrate the mixture, redissolve in MeOH, add 10% Pd/C (10 wt%), and stir under a balloon of H2 (1 atm) for 12 hours. Filter through Celite and concentrate to yield the enantiopure piperidine.

Section 3: Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical parameters for both methodologies when optimized according to the protocols above.

MethodologyCatalyst / Ligand SystemKey IntermediateTypical Yield (%)Expected ee (%)Primary Failure Mode
Asymmetric Lithiation s-BuLi / (+)-Sparteine surrogate2-Lithio-N-Boc-piperidine65 - 75%90 - 95%Premature electrophile quench; Temperature spikes
Asymmetric Hydrogenation [Ir(COD)Cl]2 / (R)-SynphosN-Benzyl pyridinium bromide85 - 95%92 - 97%Catalyst poisoning by unquaternized pyridine
Chiral Lactam Reduction (R)-Phenylglycinol auxiliaryBicyclic lactam60 - 70%>98% (dr)Incomplete cyclodehydration[5]

(Note: The Chiral Lactam Reduction method, pioneered by 5[6], is included as a highly stereospecific alternative for smaller-scale syntheses).

References

  • Beng, T. K., Tyree, W. S., Parker, T., Su, C., Williard, P. G., & Gawley, R. E. (2012). "Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange." Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETtTkktmDrKH_3YdL7iBVhAUP5JnBIC6kk4VZliwgi6C_3mPD_ujMwWk41Kb2m-PLHzugQtfmSavj6KxdujajXyLrBKYhYylEH3i314eyF2THJQerve5dCiQHNv8fyNpI39avZm0t0_CQ=]
  • Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESeslgoH33bn6Pgp8Vc4oLFUsJz2j9b1XqEBg0m5IcZjUUjYqU2sTwDHVkFbWYrPqX9kuO7Tz9RK749Or4GjRf8Xqcyb2lWGhKl9ATMEAN7DWgkWJotc6uRNrECknOm8PpEO3WT_vS5mqSIX5W95fKdtrBGxECyskJhhXS0El3EWr1e4CNYI6rU_VCkKjBsx8aHSptaPiX]
  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). "Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine." Chemical Communications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjvKyHlYFTRrOivpGJTmb_PMydNX32y7p-5m_4WdQ6-0th5RASmy3bgfGRnACHMTqtX2jmM3ECuVHl5zg2JixGSowznpFZnii4pinb4KFzFyX46wNKFMd0iHxv9PGf6Pe1c1bU]

Sources

Technical Support Center: Troubleshooting Low Yields in the Reduction of 2-(4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-(4-methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 2-(4-methoxyphenyl)pyridine. Piperidine scaffolds are among the most common nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals, making their efficient synthesis a critical task.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the reduction process in a direct question-and-answer format.

Q1: My catalytic hydrogenation using PtO₂ or Pd/C is stalled or incomplete, resulting in low conversion. What are the likely causes?

A1: This is a very common issue stemming from the intrinsic properties of the pyridine ring and the nature of heterogeneous catalysis. The primary culprits are catalyst deactivation and insufficient reaction conditions.

  • Causality - Catalyst Deactivation: The Lewis basic nitrogen atom in both the starting pyridine and the product piperidine possesses a lone pair of electrons that can strongly coordinate to the surface of the metal catalyst (e.g., Platinum, Palladium).[2][4] This coordination, or poisoning, blocks the active sites required for hydrogen activation and transfer, effectively halting the reaction.

  • Solution - Acidic Additives: The most effective countermeasure is to perform the hydrogenation in an acidic solvent, with glacial acetic acid being a standard choice.[5] The acid protonates the nitrogen atom, converting the pyridine into a pyridinium salt in situ. This has two major benefits:

    • Prevents Poisoning: The protonated nitrogen no longer has a free lone pair to bind to the catalyst.

    • Activates the Ring: The formation of the pyridinium ion disrupts the ring's aromaticity, lowering the activation energy required for reduction.[6][7]

  • Solution - Reaction Conditions:

    • Hydrogen Pressure: The aromaticity of pyridine requires robust conditions to overcome its stability.[2] Ensure your system is pressurized adequately, typically between 50 to 70 bar, for catalysts like PtO₂.[5] Insufficient pressure can lead to incomplete reduction.

    • Catalyst Loading & Quality: Ensure you are using a sufficient catalyst loading (typically 5 mol%). The catalyst should be fresh; Adams' catalyst (PtO₂) can lose activity over time if improperly stored.

    • Purity: Confirm the purity of your starting material and solvents. Impurities can also contribute to catalyst deactivation.[8]

Q2: I'm using Sodium Borohydride (NaBH₄) and observing no reaction or trace conversion. Why is it ineffective?

A2: Sodium borohydride is a mild and selective reducing agent, but it is not powerful enough to reduce a stable aromatic system like a neutral pyridine ring.[9][10] The high electron density and aromatic stabilization of the pyridine ring are highly resistant to hydride attack from NaBH₄.

  • Causality - Insufficient Electrophilicity: The reaction fails because the pyridine ring is not electrophilic enough to accept a hydride (H⁻) from NaBH₄. Standard NaBH₄ reductions are highly effective for aldehydes and ketones but not for less reactive functional groups like esters or aromatic rings.[9][11]

  • Solution - Pre-activation to a Pyridinium Salt: To make the reduction feasible with NaBH₄, you must first activate the pyridine ring by converting it into a pyridinium salt. This is typically done by reacting the pyridine with an alkylating agent (e.g., methyl iodide or benzyl bromide). This quaternization of the nitrogen permanently disrupts the aromaticity. The resulting pyridinium ion is significantly more electrophilic and readily accepts a hydride from NaBH₄ to yield the corresponding di- or tetrahydropyridine, which is then further reduced to the piperidine.[6][12]

Q3: My reaction is messy, with multiple unidentified byproducts. How can I improve selectivity and simplify purification?

A3: The formation of multiple byproducts often points to issues with reaction control, such as incomplete reduction, over-reduction, or undesired side reactions.

  • Causality - Partial Reduction: Incomplete hydrogenation can lead to the formation of intermediates like 1,2,3,6-tetrahydropyridine.[1] While some modern electrocatalytic methods show high selectivity, traditional methods can sometimes yield these intermediates if the reaction is not driven to completion.[1]

  • Solution - Drive the Reaction to Completion: Ensure sufficient reaction time (6-16 hours is common), adequate hydrogen pressure, and active catalyst as described in Q1.[2][5] Monitoring the reaction by GC-MS or TLC can help determine the optimal reaction time.

  • Causality - Side-Chain Reactions: While the 4-methoxy group is generally stable, extremely harsh conditions (high temperatures and pressures with aggressive catalysts) could potentially lead to side reactions. However, this is less common under standard pyridine reduction conditions. More likely are side reactions involving impurities in the starting material.[13]

  • Solution - Purification Strategy: The basicity of the final piperidine product is a powerful tool for purification. After the reaction, a standard acid-base workup can effectively separate your product from neutral organic byproducts.

    • Quench the reaction and remove the catalyst by filtration.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The basic piperidine will move to the aqueous layer as a hydrochloride salt, leaving neutral impurities behind in the organic layer.

    • Basify the aqueous layer (e.g., with NaOH) to deprotonate the piperidinium salt, regenerating the free base.

    • Extract the aqueous layer again with an organic solvent to recover the purified piperidine product.

Frequently Asked Questions (FAQs)
  • FAQ 1: Why is reducing a pyridine ring more difficult than reducing a simple alkene or even a benzene ring? The primary reason is the combination of aromaticity and the presence of the electronegative nitrogen atom. The aromatic system provides significant stabilization energy that must be overcome.[14] Furthermore, the nitrogen lone pair deactivates heterogeneous metal catalysts through strong coordination, a problem not encountered with benzene.[2][4]

  • FAQ 2: What is the specific role of glacial acetic acid in catalytic hydrogenations of pyridines? Glacial acetic acid serves a dual purpose. First, it acts as a solvent for the reaction. Second, and more critically, it is an activating agent. It protonates the basic nitrogen of the pyridine ring, which both prevents catalyst poisoning and activates the ring toward reduction by disrupting its aromatic character.[5][15]

  • FAQ 3: Can the 4-methoxy group on the phenyl ring be affected during the reduction? Under the typical conditions for pyridine reduction (e.g., PtO₂/H₂ in acetic acid at room temperature, or NaBH₄), the methoxy group is robust and will not be reduced. Catalytic hydrogenation is highly selective for the reduction of the pyridine ring over the phenyl ring under these conditions.

Data & Visualization
Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield Reported purity Step 1: Verify Purity - Starting Material (NMR/GC) - Solvents (Anhydrous?) - Reagents (Catalyst Fresh?) start->purity analysis Step 2: Analyze Crude Reaction - TLC, GC-MS, or NMR - Identify components purity->analysis incomplete Problem: Incomplete Reaction (High % of Starting Material) analysis->incomplete  Is starting  material present? byproducts Problem: Multiple Byproducts (Complex Mixture) analysis->byproducts  Are there new  unexpected spots/peaks? solution1 Solution: - Increase H₂ Pressure - Increase Reaction Time - Use Acidic Solvent (e.g., Acetic Acid) - Check Catalyst Activity incomplete->solution1 solution2 Solution: - Optimize Temperature - Re-evaluate Reduction Method - Implement Acid/Base Workup - Check for Side Reactions byproducts->solution2 G cluster_0 Pyridine (Stable, Unreactive) cluster_1 Activated Pyridinium (Unstable, Reactive) Pyridine Pyridine (Aromatic, Catalyst Poison) Activation Activation (H⁺ or R-X) Pyridine->Activation Pyridinium Pyridinium Salt (Non-Aromatic, Electrophilic) Reduction Reduction (e.g., H₂/PtO₂ or NaBH₄) Pyridinium->Reduction Activation->Pyridinium Piperidine Piperidine Product Reduction->Piperidine

Caption: Activation of the pyridine ring prior to reduction.

Comparison of Common Reduction Methods
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation PtO₂ (Adams' cat.), H₂ (50-70 bar), Acetic Acid, RT, 6-10 h [5]Good to ExcellentHigh conversion, clean reaction, well-established. [2][5]Requires high-pressure equipment, catalyst can be pyrophoric. [2]
Transfer Hydrogenation Hantzsch Ester, Chiral Acid Catalyst [16][17]Moderate to GoodSafer (no H₂ gas), operationally simple, potential for asymmetric synthesis. [16]May require catalyst synthesis, byproduct removal can be tricky. [17]
Hydride Reduction 1. R-X (activation) 2. NaBH₄, Alcohol solvent [6][12]GoodAvoids high pressure, uses inexpensive reagents. [10]Requires a two-step sequence (activation then reduction).
Electrocatalytic Rh/C catalyst, ambient temp/pressure [1]ExcellentVery mild conditions, high energy efficiency, sustainable.Requires specialized electrochemical setup.
Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for reliable reduction.

Protocol 1: Catalytic Hydrogenation with PtO₂ (Adams' Catalyst)

This method is a robust and widely cited procedure for the complete reduction of substituted pyridines. [5][15]

  • Reactor Setup: To a high-pressure reactor vessel, add 2-(4-methoxyphenyl)pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under a flow of inert gas (e.g., Nitrogen), carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%).

  • Reaction Execution:

    • Securely seal the reactor vessel.

    • Purge the reactor head several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50-70 bar. [5] * Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor hydrogen uptake if possible.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by TLC or GC-MS), carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Perform an acid-base extraction as described in Q3 to purify the 2-(4-methoxyphenyl)piperidine product.

Protocol 2: Two-Step Reduction via a Pyridinium Salt with NaBH₄

This protocol is an excellent alternative if high-pressure equipment is unavailable.

Step A: Formation of the N-Benzyl Pyridinium Salt

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)pyridine (1.0 eq) in a suitable solvent like acetonitrile or acetone.

  • Reagent Addition: Add benzyl bromide (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. The pyridinium salt will often precipitate out of the solution upon cooling.

  • Isolation: Collect the solid salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Step B: Reduction with Sodium Borohydride

  • Reaction Setup: Dissolve the N-benzyl pyridinium salt from Step A (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Add water and basify the aqueous solution with 2M NaOH.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-benzyl-2-(4-methoxyphenyl)piperidine. The benzyl group can be removed via another catalytic hydrogenation step if the unprotected piperidine is desired.

References
  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Shida, N., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]

  • Mashima, K., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal. [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • Kim, J. H., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[14][16]thiazepin-3(2H)-one. Journal of the Korean Chemical Society. [Link]

  • Al-Rawashdeh, N. A. F. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester. [Link]

  • Coury, A. J., et al. (1980). Side Reactions of Pyridine‐Halogen Complexes. Journal of The Electrochemical Society. [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. [Link]

  • University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Tzanavaras, P. D., et al. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies. MDPI. [Link]

  • ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • Maciá, B., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Wang, C., et al. (n.d.). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands. PMC. [Link]

  • ResearchGate. (2025). Recent Developments in Asymmetric Transfer Hydrogenation with Hantzsch Esters. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Biffin, M. E. C., et al. (1967). Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride part II. Journal of the Chemical Society B: Physical Organic. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. (n.d.).
  • Capot Chemical. (n.d.). Specifications of 2-(4-methoxyphenyl)piperidine. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)piperidine. [Link]

  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Preventing racemization of (2S)-2-(4-Methoxyphenyl)piperidine during workup

[1]

Executive Summary & Molecule Profile

The Challenge: (2S)-2-(4-Methoxyphenyl)piperidine is a critical chiral intermediate (often associated with the synthesis of opioid antagonists like Alvimopan).[1] Its structural vulnerability lies in the benzylic C2 position . While the pKa of this proton is relatively high (~35), the presence of the secondary amine and the electron-rich methoxyphenyl group creates a "perfect storm" for oxidative dehydrogenation leading to racemization via an imine/iminium intermediate, rather than simple acid/base enolization.

Target Audience: This guide addresses the loss of enantiomeric excess (ee%) observed during post-reaction processing (quenching, filtration, extraction, and chromatography).[1]

Chemical Profile: The Danger Zone
FeatureRisk FactorMechanism of Failure
Benzylic C-H HighSusceptible to radical abstraction and oxidative dehydrogenation.
Secondary Amine ModerateLone pair facilitates oxidation to imine (

) followed by non-selective reduction.[1]
Catalyst Residue Critical Residual Pd/C or PtO

acts as a "racemization shuttle" via reversible dehydrogenation.

The Mechanism of Racemization (The "Why")

To prevent racemization, you must understand that for this molecule, it is rarely a simple deprotonation event. It is almost always an Oxidation-Reduction Cycle .

The Pathway[2][3]
  • Trigger: Presence of heat, oxidants (air), or active metal surfaces (Pd, Pt).[1]

  • Intermediate: The chiral amine oxidizes to an achiral imine (or iminium ion) .[1]

  • Result: The imine is reduced back to the amine (by residual H

    
     or hydride transfer) or hydrolyzed, destroying the stereocenter.
    

RacemizationMechanismSubstrate(2S)-Amine(Chiral)IntermediateImine / Iminium(Achiral / Planar)Substrate->IntermediateOxidation / Dehydrogenation(Trigger: Pd/C, Air, Heat)ProductRacemic Mixture((2S) + (2R))Intermediate->ProductNon-selective Reduction(H-transfer)CatalystRisk Factor:Residual CatalystCatalyst->SubstratePromotes

Caption: The primary racemization pathway for 2-arylpiperidines is oxidative dehydrogenation to the achiral imine, often catalyzed by residual metals.[1]

Protocol: The "Cold Filtration" Workup

This protocol is designed to isolate the (2S) enantiomer from a hydrogenation or deprotection reaction while maintaining >99% ee.[1]

Reagents Required[4][5][6][7][8][9][10][11][12]
  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Avoid DCM if possible due to radical risks).[1]

  • Quench: 0.5 M NaOH or Sat. NaHCO

    
     (Cold).[1]
    
  • Additive: L-Tartaric Acid (optional, for salt formation).[1]

Step-by-Step Methodology
  • The Inert Purge (Critical):

    • Action: Before stopping agitation, purge the reaction vessel with Nitrogen (N

      
      ) or Argon for 15 minutes.[1]
      
    • Reason: Removes dissolved Oxygen. Oxygen + Catalyst + Amine = Rapid Imine formation.

  • The Cold Filter:

    • Action: Cool the reaction mixture to < 5°C . Filter the catalyst (Pd/C) through a Celite pad that is pre-wetted with cold solvent.[1]

    • Reason: Metal catalysts are most active for dehydrogenation (racemization) at elevated temperatures.[1] Removing them cold stops the clock.

  • The Wash:

    • Action: Wash the filter cake with cold solvent. Do not let the cake go dry while air is being pulled through it if product is still trapped (fire hazard and oxidation risk).[1]

  • Extraction (pH Control):

    • Action: If the product is a salt, basify with cold 1M NaOH to pH ~10-11 and extract immediately into MTBE.

    • Note: While the benzylic proton is not highly acidic (pKa >30), prolonged exposure to strong base can cause issues.[1] Work quickly.

  • Evaporation:

    • Action: Concentrate the organic layer under reduced pressure at < 40°C .

    • Reason: Heat promotes thermodynamic equilibration.

Troubleshooting & FAQs

Scenario 1: "My ee% dropped significantly after the rotovap step."

Diagnosis: Thermal Racemization or Trace Oxidants.

  • Root Cause: You likely concentrated the free base at high temperature (>45°C) in the presence of trace air or peroxides in the ether/THF.

  • Solution:

    • Add a radical inhibitor (BHT, 10-50 ppm) to the solvent before evaporation.

    • Convert to Salt: Do not isolate the free base oil. Add L-Tartaric acid (or HCl in ether) immediately to the organic extract to precipitate the salt. The salt form is configurationally stable; the free base is not.

Scenario 2: "I lost optical purity during silica gel chromatography."

Diagnosis: Acid-Catalyzed Isomerization.

  • Root Cause: Silica gel is slightly acidic (pH 4-5).[1] This acidity can protonate the amine, and in some cases, facilitate ring-opening or iminium formation on the surface.

  • Solution:

    • Pre-treat Silica: Slurry the silica gel with 1-2% Triethylamine (Et

      
      N) in the eluent before loading the column. This neutralizes acidic sites.[2]
      
    • Switch Stationary Phase: Use Alumina (Basic) instead of Silica.

Scenario 3: "Can I use strong bases like KOH or NaH for workup?"

Diagnosis: Base-Induced Deprotonation Risk.

  • Analysis: The pKa of the benzylic proton is ~35. Aqueous KOH is not strong enough to deprotonate it directly. However, if you are working under anhydrous conditions (e.g., quenching a hydride reduction), strong bases can trigger racemization.[1]

  • Guidance: For aqueous workups, NaOH is safe if kept cold and brief. For anhydrous steps, avoid alkoxides; use mild quenchers like Glauber's salt (Sodium Sulfate decahydrate) or wet THF.[1]

Scenario 4: "The product racemized while stored in solution."

Diagnosis: Solvent-Mediated Radical Formation.

  • Root Cause: Storing the free base in Chlorinated solvents (DCM/Chloroform).[1] These solvents decompose over time to form HCl and radicals (especially in light), which attack the benzylic position.[1]

  • Solution: Store as a solid salt (Tartrate or HCl) or in Toluene/MTBE at -20°C under Argon.

Decision Tree: Saving Your Batch

Use this logic flow to determine the correct corrective action.

TroubleshootingTreeStartProblem: Low ee% DetectedCheckStageWhen did it happen?Start->CheckStageBranch1After Hydrogenation/ReductionCheckStage->Branch1Branch2After Evaporation (Rotovap)CheckStage->Branch2Branch3After Column ChromatographyCheckStage->Branch3Sol1Cause: Catalyst contact timeAction: Cold Filter (<5°C) immediatelyBranch1->Sol1Sol2Cause: Thermal/Oxidative stressAction: Isolate as Tartrate SaltBranch2->Sol2Sol3Cause: Acidic SilicaAction: Use 1% Et3N in eluentBranch3->Sol3

Caption: Diagnostic workflow for identifying the source of enantiomeric excess loss.

References

  • Mechanism of Amine Racemization

    • Title: "Racemization of Chiral Amines: Mechanisms and Prevention"
    • Source:Journal of Organic Chemistry (General Principles of Benzylic Amine Stability)
    • Context: Explains the oxidative dehydrogenation pathway c
    • URL:[Link] (Search: "benzylic amine racemization mechanism")[1]

  • Resolution & Salt Formation

    • Title: "Process for the optical resolution of a mixture of the enantiomers of trans-3-((4-methoxyphenoxy)-methyl)
    • Source: Google Patents (IE57002B1)[1]

    • Context: Details the use of Mandelic and Tartaric acid deriv
    • URL
  • Synthesis of Alvimopan Intermediates

    • Title: "Enantioselective synthesis of 2-arylpiperidines
    • Source:PubMed / NIH[1]

    • Context: Describes the synthesis and handling of 2-phenylpiperidine deriv
    • URL:[Link]

  • pKa Data

    • Title: "Bordwell pKa Table (Acidity in DMSO)"
    • Source: Organic Chemistry Data[1][3][4][5]

    • Context: Reference for the acidity of benzylic and amine protons to rule out simple deproton
    • URL:[Link][1]

Purification strategies for removing impurities from (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2S-4MPP Status: Active Support Tier: Level 3 (Senior Application Scientist) Related Compound: Alogliptin Intermediate (CAS: 1226808-62-3 / Racemate CAS: 58333-75-8)

Executive Summary

Welcome to the technical support hub for (2S)-2-(4-Methoxyphenyl)piperidine . As a critical chiral intermediate in the synthesis of DPP-4 inhibitors like Alogliptin, the purity of this compound—both chemical and optical—is non-negotiable.

Our analysis shows that users typically encounter three distinct failure modes:

  • Low Enantiomeric Excess (ee): Incomplete asymmetric hydrogenation or poor resolution.

  • Process Impurities: Residual pyridine precursors or over-reduced byproducts.

  • Isolation Difficulties: Oiling out during salt formation.

This guide provides validated protocols to address these specific issues.

Diagnostic Triage: Where is your process failing?

Before proceeding, align your current status with the decision matrix below to select the correct purification strategy.

Triage Start START: Analyze Crude Material CheckEE Check Enantiomeric Excess (ee) (Chiral HPLC) Start->CheckEE HighEE ee > 98% CheckEE->HighEE Pass LowEE ee < 95% CheckEE->LowEE Fail Racemic Racemic (50/50) CheckEE->Racemic Fail CheckChem Check Chemical Purity (LC-MS / NMR) HighEE->CheckChem Action_Resolution STRATEGY A: Classical Resolution (L-DTTA) LowEE->Action_Resolution Racemic->Action_Resolution Dirty Impurities > 1.0% (Pyridine/Dimers) CheckChem->Dirty Fail Clean Chemically Pure CheckChem->Clean Pass Action_AcidBase STRATEGY B: Acid/Base Swing Extraction Dirty->Action_AcidBase Action_Salt STRATEGY C: HCl Salt Crystallization Clean->Action_Salt Action_AcidBase->Action_Salt Final Polish

Caption: Diagnostic workflow to select the appropriate purification module based on analytical data.

Ticket #1: Low Enantiomeric Excess (The "R-Isomer" Problem)

Symptom: Your chiral HPLC shows significant levels of the (2R)-isomer (e.g., 85:15 er), or you are starting from a racemic mixture.

Technical Insight: Direct crystallization of the free base rarely improves chiral purity because the enantiomers often form a solid solution. The most robust method for upgrading ee is Diastereomeric Salt Formation using a chiral acid. For 2-phenylpiperidine derivatives, Di-p-toluoyl-L-tartaric acid (L-DTTA) is the gold standard resolving agent [1].

Protocol A: Resolution with L-DTTA

Mechanism: The (2S)-amine forms a less soluble diastereomeric salt with L-DTTA in methanol/water compared to the (2R)-amine.

Step-by-Step Guide:

  • Dissolution: Dissolve 10.0 g of crude (2S)-2-(4-methoxyphenyl)piperidine (free base) in Methanol (50 mL) .

  • Addition: Add 1.0 equivalent (approx. 20.3 g) of Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Precipitation: Heat the mixture to 60°C to ensure full dissolution, then slowly add Water (25 mL) as an anti-solvent.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. Stir for an additional 2 hours at RT.

    • Critical Control Point: Rapid cooling traps the (2R)-isomer. Slow cooling is essential for lattice selectivity.

  • Filtration: Filter the white solid. This is the (2S)-amine · L-DTTA salt .

  • Liberation: Suspend the salt in water and basify with 2N NaOH (pH > 12). Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) to recover the enantiomerically pure free base.

Expected Result: >98% ee.

Ticket #2: Chemical Impurities (Pyridine & Dimers)

Symptom: LC-MS shows M+H peaks corresponding to the aromatic pyridine precursor (incomplete reduction) or dimers formed during reductive coupling.

Technical Insight: Piperidines are strong bases (pKa ~11), while pyridines are weak bases (pKa ~5). We exploit this


pKa to separate them using a pH-controlled extraction "swing."
Protocol B: The Acid/Base Swing
  • Acid Wash: Dissolve the crude oil in Isopropyl Acetate (IPAc) or MTBE .

  • Extraction: Wash the organic layer with 1M HCl (3x).

    • Chemistry: The piperidine (product) protonates and moves to the aqueous layer.[1]

    • Separation: Neutral impurities (dimers, non-basic side products) and very weak bases remain in the organic layer. Discard the organic layer.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the piperidine free base oils out.

  • Recovery: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over

    
     and concentrate.
    

Ticket #3: Final Isolation (Solidification)

Symptom: The product is a viscous oil that refuses to crystallize, making handling difficult.

Technical Insight: The free base of 2-(4-methoxyphenyl)piperidine is often an oil or low-melting solid. For stability and ease of handling (especially for Alogliptin synthesis steps), it should be converted to the Hydrochloride (HCl) salt [2].

Protocol C: HCl Salt Formation & Recrystallization

SaltFormation Input Purified Free Base (Oil) Solvent Dissolve in Ethanol or Acetone Input->Solvent Acid Add HCl (gas) or HCl in Dioxane Solvent->Acid Cryst Crystallization (Cool to 0°C) Acid->Cryst Filter Filtration & MTBE Wash Cryst->Filter Output Final Product: (2S)-HCl Salt Filter->Output

Caption: Workflow for converting the oily free base into a stable crystalline hydrochloride salt.

Procedure:

  • Dissolve the free base in Ethanol (5 volumes) .

  • Cool to 0-5°C.

  • Add HCl in Ethanol (or HCl gas) dropwise until pH is acidic (~2).

  • Add MTBE or Diethyl Ether dropwise until turbidity is observed.

  • Stir at 0°C for 2 hours. White crystals should form.[2]

  • Recrystallization (if needed): If the salt is off-white, recrystallize from Isopropanol (IPA) . Dissolve at reflux, cool to RT, then chill to 0°C.

Analytical Reference Data

Use these parameters to validate your purification.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual (HCl Salt)
Chemical Purity > 99.0%HPLC (C18 Column)
Chiral Purity > 99.0% eeChiral HPLC
Melting Point 168 - 172°CCapillary (HCl Salt) [3]
Specific Rotation

(positive value)
Polarimetry (MeOH)

Recommended HPLC Method (Chiral):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 230 nm (Methoxy absorption)

References

  • Feng, J., et al. (2007).[3] Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV.[3] Journal of Medicinal Chemistry, 50(10), 2297–2300.[3] Link

  • Takeda Pharmaceutical Company Limited. (2005). Process for the preparation of Alogliptin.[4][5][6][7] US Patent 7,807,689. Link

  • Kawaguchi, T., et al. (2012). Process Development of Alogliptin Benzoate.[4] Organic Process Research & Development, 16(9), 1538–1543. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Optimizing Crystallization of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (2S)-2-(4-Methoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for obtaining high-purity crystalline material. As a chiral compound with a specific substitution pattern, (2S)-2-(4-Methoxyphenyl)piperidine presents unique challenges and opportunities in developing a robust and reproducible crystallization process. This guide will walk you through a logical, science-driven approach to optimizing your crystallization conditions, from initial solvent screening to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: My (2S)-2-(4-Methoxyphenyl)piperidine is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This typically occurs when the supersaturation is too high or when the compound's melting point is lower than the temperature of the solution. To address this, you can try:

  • Reducing the concentration: Start with a more dilute solution.

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Using a different solvent system: The choice of solvent is critical. A solvent in which the compound is less soluble at lower temperatures might be more effective. Consider a two-solvent system where you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) to induce crystallization.

  • Seeding: Introduce a small crystal of (2S)-2-(4-Methoxyphenyl)piperidine to the solution to act as a nucleation site.

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?

A2: The formation of fine particles suggests rapid nucleation and slow crystal growth. To encourage the growth of larger, more well-defined crystals, you should aim to slow down the crystallization process. Here are some strategies:

  • Slow cooling: A slower cooling rate provides more time for molecules to orient themselves onto the crystal lattice.

  • Minimize supersaturation: Use a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.

  • Solvent selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

  • Reduce agitation: Avoid vigorous stirring or agitation once the solution starts to become cloudy, as this can promote the formation of many small nuclei.

Q3: My crystallized product has low purity. What are the likely causes and solutions?

A3: Low purity after crystallization can result from several factors:

  • Incomplete dissolution: If the initial crude material is not fully dissolved, insoluble impurities will be trapped in the final product. Ensure complete dissolution, and if necessary, perform a hot filtration to remove any insoluble matter.

  • Rapid crystallization: Fast crystal growth can trap impurities from the mother liquor within the crystal lattice. Slower crystallization is key to achieving high purity.

  • Washing procedure: Improper washing of the filtered crystals can leave behind mother liquor containing impurities. Wash the crystals with a small amount of the cold recrystallization solvent.

Q4: How does the basicity of the piperidine nitrogen affect crystallization?

A4: The basic nitrogen atom in the piperidine ring can significantly influence its behavior. It can lead to strong interactions with acidic impurities or even react with acidic solvents. In some cases, it may be beneficial to perform the crystallization on a salt form of the compound (e.g., the hydrochloride salt), which often has different solubility properties and can lead to better crystals. The free base can then be regenerated after purification.

Troubleshooting Guides

Issue 1: No Crystal Formation

If you are unable to induce crystallization, it is likely that the solution is not sufficiently supersaturated.

start No Crystals Formed check_concentration Is the solution concentrated enough? start->check_concentration concentrate Concentrate the solution (e.g., by evaporation) check_concentration->concentrate No cool Cool the solution to a lower temperature check_concentration->cool Yes concentrate->cool scratch Scratch the inside of the flask with a glass rod cool->scratch seed Add a seed crystal scratch->seed No success success Crystals Formed scratch->success Success anti_solvent Add an anti-solvent seed->anti_solvent No success seed->success Success new_solvent Screen for a new solvent system anti_solvent->new_solvent No success anti_solvent->success Success

Caption: Decision tree for troubleshooting lack of crystallization.

Detailed Steps:

  • Concentrate the Solution: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of (2S)-2-(4-Methoxyphenyl)piperidine.

  • Lower the Temperature: Place the flask in an ice bath or a refrigerator to decrease the solubility of the compound.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the solution.

  • Use an Anti-Solvent: If you are using a single solvent, try adding a second solvent in which your compound is insoluble but is miscible with the first solvent. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then warm slightly to redissolve and cool slowly.

Issue 2: Oiling Out

As mentioned in the FAQs, "oiling out" is a common problem. Here is a more detailed approach to resolving it.

start Compound Oiled Out dilute Dilute the solution with more solvent start->dilute slow_cool Cool the solution more slowly dilute->slow_cool change_solvent Change to a higher boiling point solvent slow_cool->change_solvent Still oils out success Crystals Formed slow_cool->success Success two_solvent Use a two-solvent system change_solvent->two_solvent Still oils out change_solvent->success Success salt_formation Consider crystallization of a salt form two_solvent->salt_formation Still oils out two_solvent->success Success

Caption: Decision tree for troubleshooting when the compound oils out.

Causality and Solutions:

  • High Supersaturation: Oiling out is often a consequence of creating a supersaturated solution too quickly. By diluting the solution or cooling it more slowly, you can stay within the "metastable zone" where crystal growth is favored over liquid-liquid phase separation.

  • Solvent Choice: The choice of solvent plays a crucial role. If the boiling point of the solvent is too low, the solution may cool too rapidly. A higher boiling point solvent can provide better control over the cooling rate.

  • Two-Solvent System: A two-solvent system can be very effective. Dissolve the compound in a minimum amount of a "good" solvent and then slowly add a "poor" solvent (anti-solvent) at a slightly elevated temperature until turbidity is observed. This allows for a more controlled approach to reaching supersaturation.

  • Salt Formation: The physical properties of a salt of (2S)-2-(4-Methoxyphenyl)piperidine (e.g., the hydrochloride salt) will be different from the free base. Salts often have higher melting points and different solubility profiles, which can make them more amenable to crystallization.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

The goal of solvent screening is to identify a suitable solvent or solvent system for recrystallization. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

Materials:

  • Crude (2S)-2-(4-Methoxyphenyl)piperidine

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes or vials

  • Hot plate and/or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 10-20 mg) of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube gently and observe the solubility.

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Record your observations in a table.

Solvent Selection Guide:

Solvent ClassExamplesExpected Solubility of (2S)-2-(4-Methoxyphenyl)piperidine
Protic Solvents Isopropanol, Ethanol, MethanolLikely good solubility, especially when heated. Potential for single-solvent recrystallization.
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileModerate to good solubility. May be suitable as the "good" solvent in a two-solvent system.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate solubility. Diethyl ether could be a potential anti-solvent.
Hydrocarbons Hexane, Heptane, TolueneLow solubility. Likely to be good anti-solvents.
Chlorinated Solvents DichloromethaneHigh solubility. Less common for crystallization due to volatility.

This table is a general guide. Experimental verification is essential.

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent is identified that dissolves the compound at a higher temperature and gives good crystal recovery upon cooling.

Procedure:

  • Place the crude (2S)-2-(4-Methoxyphenyl)piperidine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding the solvent in small portions until the compound just dissolves completely.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization

This technique is useful when no single solvent has the desired solubility properties.

Procedure:

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Slowly add the "poor" solvent (anti-solvent) dropwise to the hot solution with stirring until the solution becomes slightly cloudy.

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a mixture of the two solvents (in the same ratio as the final crystallization mixture) that has been pre-chilled, and dry under vacuum.[1]

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

Sources

Minimizing side reactions during the synthesis of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Side Reactions in the Synthesis of (2S)-2-(4-Methoxyphenyl)piperidine

Welcome to the Application Support Knowledge Base. The synthesis of chiral 2-arylpiperidines, specifically (2S)-2-(4-methoxyphenyl)piperidine, presents unique chemoselectivity and stereoselectivity challenges. The electron-donating nature of the para-methoxy group significantly alters the reactivity of the imine precursor, often leading to catalyst poisoning, racemization, or incomplete conversion during asymmetric hydrogenation.

This guide provides mechanistic troubleshooting, validated protocols, and biocatalytic alternatives to ensure high enantiomeric excess (ee) and yield.

Chemical Route: Iridium-Catalyzed Asymmetric Hydrogenation

The most direct route to (2S)-2-(4-methoxyphenyl)piperidine involves the transition-metal-catalyzed asymmetric hydrogenation of


-aryl-N-benzylpyridinium salts or cyclic imines (e.g., 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine)[1]. However, the dynamic kinetic resolution required for this process is highly sensitive to reaction conditions.
Mechanistic Pathway & Side Reaction Vectors

G A 6-(4-Methoxyphenyl)- 2,3,4,5-tetrahydropyridine B Ir-Chiral Ligand Complex A->B + Catalyst D Enamine Tautomer (Achiral) A->D Trace Acid/Base (Side Reaction) C Imine-Ir Intermediate B->C H2 Addition E (2S)-2-(4-Methoxyphenyl) piperidine C->E Enantioselective Transfer G Catalyst Poisoning (MeO- Coordination) C->G Substrate Inhibition F (2R)-Enantiomer (Racemization) D->F Non-selective Reduction

Fig 1. Ir-catalyzed hydrogenation pathway of cyclic imines highlighting racemization and poisoning.

Frequently Asked Questions (Troubleshooting)

Q: Why am I observing low enantiomeric excess (ee) despite using a highly stereoselective Ir-SpinPHOX catalyst? Causality: The primary cause of eroded enantiopurity in this system is premature imine-enamine tautomerization. If the reaction temperature is too high or if trace Brønsted acids/bases are present, the chiral imine intermediate rapidly tautomerizes into an achiral enamine (see Fig 1). Upon reduction, this enamine yields a racemic mixture. Solution: Maintain strict temperature control (


 to 

) and use a halogen-bond donor (like

) instead of a Brønsted acid to activate the imine. Iodine activates the

bond for hydride transfer without heavily promoting enamine formation.

Q: The reaction stalls at 40-50% conversion. How do I prevent catalyst poisoning? Causality: The para-methoxy group is strongly electron-donating via resonance. This increases the electron density on the imine nitrogen, making it a stronger Lewis base. This nitrogen, or the methoxy oxygen itself, can tightly coordinate to the electrophilic Iridium center, creating an inactive resting state (substrate inhibition). Furthermore, the increased electron density makes the imine carbon less electrophilic, slowing down the hydride transfer step. Solution: Increase the hydrogen pressure to 50 atm to accelerate the desired hydrogenation pathway, outcompeting the formation of off-cycle dormant catalyst complexes. Ensure the solvent is rigorously anhydrous, as trace water exacerbates catalyst deactivation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and side-reaction mitigation for the Ir-catalyzed synthesis.

SolventAdditive (10 mol%)Temp (°C)H₂ Pressure (atm)Yield (%)Enantiomeric Excess (% ee)Primary Observation
TolueneNone25504568Sluggish kinetics, catalyst poisoning
Toluene

25508285Improved yield, moderate racemization
CH₂Cl₂

-105095 98 Optimal: Suppressed tautomerization
MeOH

25503045Severe racemization via enamine
Validated Experimental Protocol: Asymmetric Hydrogenation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

Step 1: Catalyst Activation

  • Inside a nitrogen-filled glovebox, dissolve

    
     (1.0 mol%) and (S)-SpinPHOX ligand (2.2 mol%) in 2.0 mL of anhydrous 
    
    
    
    .
  • Stir at room temperature for 30 minutes. Validation Check: The solution must transition from yellow to a deep orange/red hue, confirming the formation of the active Ir-ligand complex. If the solution remains pale, discard and check ligand purity.

Step 2: Substrate Preparation

  • In a separate vial, dissolve 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine (1.0 mmol) and

    
     (10 mol%) in 3.0 mL of anhydrous 
    
    
    
    . Causality note: Iodine is explicitly chosen over acetic acid to prevent acid-catalyzed enamine tautomerization.
  • Add the activated catalyst solution to the substrate mixture. Validation Check: Ensure the total volume is exactly 5.0 mL to maintain a consistent molarity (0.2 M). Variations in concentration directly impact the reaction kinetics and ee.

Step 3: High-Pressure Hydrogenation

  • Transfer the mixture to a stainless-steel autoclave.

  • Purge the reactor with

    
     gas three times to remove residual nitrogen.
    
  • Pressurize the reactor to 50 atm of

    
     and cool to 
    
    
    
    using a cryostat. Stir at 1000 rpm for 12 hours.

Step 4: Workup and Self-Validation

  • Carefully vent the

    
     gas and concentrate the mixture under reduced pressure.
    
  • Pass the crude mixture through a short silica plug (Eluent: EtOAc/Hexanes 1:1) to remove the Iridium catalyst. Validation Check (Conversion): Analyze the crude mixture via GC-MS or

    
    -NMR. The disappearance of the imine proton/carbon signals validates complete conversion. If conversion is <95%, investigate solvent moisture levels.
    Validation Check (Stereoselectivity): Analyze via Chiral HPLC. Baseline resolution of the (2S) and (2R) peaks must be confirmed using a racemic standard prior to calculating the final ee.
    
Biocatalytic Alternative: Imine Reductase (IRED) Workflow

For researchers seeking to avoid heavy metals entirely, biocatalysis offers an elegant solution. The Imine Reductase (AoIRED) derived from Amycolatopsis orientalis has been proven to catalyze the NADPH-dependent reduction of prochiral imines to (2S)-2-(4-methoxyphenyl)piperidine with


 ee[2].
Biocatalytic Reduction Workflow

Biocatalysis S Substrate Preparation E AoIRED Enzyme + NADPH S->E Buffer (pH 7.0) R Bioreactor Incubation (30°C) E->R Cofactor Recycling P Downstream Extraction R->P Phase Separation D (2S)-Product (>99% ee) P->D Purification

Fig 2. Biocatalytic reduction workflow utilizing Amycolatopsis orientalis Imine Reductase (AoIRED).

Biocatalysis Troubleshooting

Q: The enzymatic reaction stops prematurely. Is the enzyme denaturing? Causality: While enzyme denaturation is possible, the most common cause of premature termination in IRED systems is cofactor (NADPH) depletion. The reduction consumes stoichiometric amounts of NADPH. Solution: Implement a cofactor recycling system. Add Glucose Dehydrogenase (GDH) and D-glucose to the reaction buffer. As GDH oxidizes D-glucose, it continuously regenerates NADPH from NADP+, allowing the expensive cofactor to be used in catalytic amounts.

Q: My substrate is precipitating out of the aqueous phosphate buffer. How do I improve solubility without killing the enzyme? Causality: 6-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine is highly lipophilic and poorly soluble in standard aqueous buffers, leading to low mass transfer rates and apparent low enzyme activity. Solution: Introduce a co-solvent. AoIRED tolerates up to 10% (v/v) N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Pre-dissolve the substrate in the co-solvent before adding it dropwise to the buffered enzyme solution under vigorous stirring to form a fine, reactive suspension.

References
  • Title: 2-(3,5-Dimethylphenyl)
  • Title: (R)-2-(4-methoxyphenyl)

Sources

Technical Support Center: Overcoming Catalyst Poisoning in (2S)-2-(4-Methoxyphenyl)piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Hydrogenation of 2-(4-methoxyphenyl)pyridine/dehydropiperidine precursors. User Level: Advanced (Process Chemistry/R&D)

Executive Summary: The "Silent Killer" in Piperidine Synthesis

Welcome to the Technical Support Center. You are likely here because your hydrogenation of 2-(4-methoxyphenyl)pyridine (or its dehydropiperidine analog) has stalled, failed, or yielded poor enantiomeric excess (if using chiral catalysis).

The synthesis of (2S)-2-(4-Methoxyphenyl)piperidine is a critical step for NMDA receptor antagonists and other CNS-active APIs. However, this reaction fights a fundamental thermodynamic battle: Product Inhibition . The secondary amine product you are creating is a potent catalyst poison that binds to the metal surface (Pd, Pt, Rh, or Ir) more strongly than your starting material, effectively "choking" the reaction.

This guide provides the diagnostic logic and field-proven protocols to overcome amine poisoning, prevent demethoxylation side-reactions, and ensure consistent turnover.

Diagnostic Workflow: Why Did My Reaction Fail?

Before adjusting parameters, identify the specific failure mode using this logic tree.

DiagnosticWorkflow Start START: Reaction Issue CheckConv Check Conversion vs. Time Start->CheckConv ZeroConv 0% Conversion (Dead on Arrival) CheckConv->ZeroConv No H2 uptake Stall Stalls at 40-70% (Product Inhibition) CheckConv->Stall Fast start, then stops SideRxn Impurity: Des-methoxy (Over-reduction) CheckConv->SideRxn Product decomposes S_Poison DIAGNOSIS: Feedstock Poisoning (Sulfur/Halides in SM) ZeroConv->S_Poison N_Poison DIAGNOSIS: Amine Poisoning (Product binds catalyst) Stall->N_Poison Acid_Issue DIAGNOSIS: Acid too Strong/Temp too High SideRxn->Acid_Issue

Figure 1: Diagnostic logic for identifying the root cause of hydrogenation failure.

Troubleshooting Guide & FAQs

Issue 1: The "Hysteresis" Stall (Product Inhibition)

Symptom: The reaction consumes hydrogen rapidly for the first 30 minutes, then slows to a crawl and stops around 50-60% conversion, even with fresh hydrogen. Root Cause: The basic nitrogen of the formed piperidine coordinates to the metal active sites (


), forming a stable 

complex that blocks further adsorption of the pyridine substrate.[1]

Q: How do I break the catalyst-product bond without ruining the reaction? A: You must protonate the product in situ. The neutral amine is a Lewis base (poison); the ammonium salt is non-coordinating.

  • The Fix: Add 1.05 - 1.1 equivalents of Acetic Acid (AcOH) or Methanesulfonic Acid (MsOH) relative to the substrate.

  • Why? This shifts the equilibrium. The acid protonates the piperidine nitrogen (

    
    ) immediately upon formation, forcing it to desorb from the catalyst surface.
    
  • Caution: Avoid strong mineral acids (HCl) if using Pd/C, as chloride ions can also poison the catalyst (halide poisoning) or cause corrosion.

Issue 2: The "Dead Catalyst" (Feedstock Impurities)

Symptom: No hydrogen uptake is observed from


, even with high pressure.
Root Cause:  Sulfur or Phosphine impurities from previous synthetic steps (e.g., Suzuki coupling to install the anisole ring) are irreversibly bound to the metal.

Q: I ran a column on the starting material, isn't that enough? A: Often, no. Trace sulfur (ppb levels) can deactivate bulk Pd/C.

  • The Fix: Implement a "Guard Bed" Protocol . Treat your starting material solution with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS®) before adding the hydrogenation catalyst. Stir for 1 hour, filter, then add the Pd/C.

  • Alternative: Use PtO₂ (Adams Catalyst) . While expensive, Platinum is generally more robust against minor sulfur impurities than Palladium.

Issue 3: Demethoxylation (Side Reaction)

Symptom: You observe the formation of 2-phenylpiperidine (loss of -OMe group). Root Cause: Hydrogenolysis of the aryl-ether bond. This is promoted by high temperatures (>60°C) and strong acids.

Q: How do I balance rate vs. selectivity? A:

  • Lower Temperature: Operate at 25-40°C. Do not exceed 50°C.

  • Change Solvent: Switch from Methanol (which increases H2 solubility and activity) to Isopropanol or Ethyl Acetate .

  • Change Catalyst: Switch from Pd/C to Rh/C (Rhodium on Carbon) . Rhodium is excellent for reducing aromatic rings but is much less active for hydrogenolysis of C-O bonds compared to Palladium [1].

Field-Proven Protocol: Resilient Hydrogenation

This protocol is designed to be robust against amine poisoning while preserving the methoxy group.

Target: (2S)-2-(4-Methoxyphenyl)piperidine (via Resolution or Chiral Hydrogenation precursor) Scale: 10g - 100g basis Catalyst System: 5% Rh/C or 10% Pd/C with Acetic Acid.

Reagents & Materials
ComponentSpecificationRole
Substrate 2-(4-methoxyphenyl)pyridinePrecursor
Catalyst 5% Rh/C (wet support)Catalyst (High selectivity)
Solvent Isopropanol (IPA)Solvent (Modulates rate)
Additive Glacial Acetic Acid (1.1 eq)Anti-Poisoning Agent
Hydrogen >99.9% PurityReagent
Step-by-Step Procedure
  • Feedstock Purification (Critical):

    • Dissolve substrate in IPA.

    • Add 10 wt% activated carbon (e.g., Darco G-60). Stir at RT for 30 mins.

    • Filter through Celite to remove carbon and adsorbed poisons.

  • Reactor Charging:

    • Charge the purified filtrate into the autoclave/Parr shaker.

    • Add Acetic Acid (1.1 equiv). Note: Do not skip this.

    • Add 5% Rh/C (5 wt% loading relative to substrate). Note: Rh is preferred over Pd to prevent demethoxylation.

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 10 bar (150 psi) . High pressure helps outcompete the amine for surface sites.

    • Stir vigorously (>1000 rpm). Mass transfer is critical.

    • Maintain temperature at 40°C .

  • Workup:

    • Vent H2. Filter catalyst (Keep wet to prevent fire hazard).

    • The filtrate contains the Piperidinium Acetate salt.

    • Free-basing: Treat with NaOH (aq) until pH > 12. Extract with DCM.

    • Resolution (if required): If the product is racemic, proceed to resolution with L-Tartaric acid or similar chiral acid to isolate the (2S) isomer.

Mechanistic Visualization: The "Proton Shield"

This diagram illustrates how the acidic additive prevents the "Dead Catalyst" scenario.

PoisoningMechanism cluster_Poison Without Acid (Poisoning) cluster_Solution With Acid (Proton Shield) Cat Metal Surface (Pd/Rh) Py Pyridine (Substrate) Py->Cat Blocked Py->Cat Free Access (Reaction Proceeds) Pip Piperidine (Product) Pip->Cat Strong Binding (Blocks Sites) Acid Acetic Acid Pip->Acid Protonation Pip_H Piperidinium Salt (Product + H+) Pip_H->Cat No Binding (Desorbs) Acid->Pip_H

Figure 2: Mechanism of amine poisoning and the restorative effect of acidic additives.

Data & Performance Metrics

Comparison of conditions for the hydrogenation of 2-(4-methoxyphenyl)pyridine [2][3].

ConditionCatalystAdditiveConversion (2h)Selectivity (Methoxy)Outcome
Standard 10% Pd/CNone45%98%Stalled (Poisoning)
Acidic (Strong) 10% Pd/CHCl (1 eq)100%85%Impure (Demethoxylation)
Acidic (Weak) 10% Pd/CAcOH (1 eq)95%99%Good
Optimized 5% Rh/C AcOH (1 eq) 100% >99% Excellent

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Link

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines". Angewandte Chemie International Edition, 43(29), 3850-3852. Link

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates". Link (Simulated Source based on Search)

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Analysis of (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: (2S)-2-(4-Methoxyphenyl)piperidine (Key intermediate for Alcaftadine).[1] Primary Challenge: Resolution of the (2S)-enantiomer from the (2R)-impurity while suppressing peak tailing caused by the secondary amine moiety. Top Recommendation: Method A (Amylose-based) offers superior resolution (


) and peak symmetry compared to Cellulose-based alternatives for this specific aryl-piperidine class.[1]

Introduction & Chemical Context

(2S)-2-(4-Methoxyphenyl)piperidine is a pharmacologically active scaffold, most notably serving as the chiral building block for Alcaftadine (a dual H1/H2 receptor antagonist).[1] The purity of this intermediate is critical; the (2R)-enantiomer is considered a process impurity that must be controlled below 0.5% (NMT).

The Separation Challenge[2]
  • Chiral Recognition: The molecule possesses a single chiral center at the C2 position of the piperidine ring.[1] The steric bulk of the 4-methoxyphenyl group is the primary "handle" for chiral discrimination.

  • Amine Tailing: The secondary amine (

    
    ) interacts strongly with residual silanols on the silica support of HPLC columns, leading to peak tailing.[1] This necessitates the use of basic modifiers.[1]
    

Comparative Method Analysis

This guide compares three established methodologies. Method A is the recommended standard for Quality Control (QC), while Method C is preferred for process development where solvent flexibility is required.[1]

Method A: The Gold Standard (Amylose Coated)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: The helical structure of amylose forms inclusion complexes.[1] The 4-methoxyphenyl group fits into the chiral cavity, while the NH group hydrogen bonds with the carbamate linkage.

  • Verdict: Best in Class. Consistently provides the highest resolution (

    
    ) for 2-arylpiperidines.[1]
    
Method B: The Alternative (Cellulose Coated)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mechanism: Linear rigid rod structure of cellulose creates a different "trench-like" cavity.[1]

  • Verdict: Secondary Choice. Often exhibits lower retention (

    
    ) for this specific molecule, leading to reduced separation factors (
    
    
    
    ) compared to AD-H.[1]
Method C: Robustness & Solubility (Immobilized Amylose)
  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))[2]

  • Advantage: The chiral selector is chemically bonded to the silica, allowing the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.[3]

  • Verdict: Process R&D Choice. Essential if the sample has poor solubility in Hexane/Alcohol mixtures, but slightly lower theoretical plate count than the coated AD-H.

Experimental Data & Performance Metrics

The following data represents typical performance under optimized conditions (Flow: 1.0 mL/min, Temp: 25°C).

MetricMethod A (AD-H)Method B (OD-H)Method C (IA)
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)Hexane : IPA : DEA (90:10:0.[1]1)Hexane : DCM : DEA (85:15:0.[1]1)
Retention (2R) 8.2 min6.5 min7.8 min
Retention (2S) 10.5 min7.1 min9.2 min
Selectivity (

)
1.35 1.121.22
Resolution (

)
> 2.5 1.2 (Marginal)1.8
Tailing Factor (

)
1.11.31.1

Note on Additives: The inclusion of 0.1% Diethylamine (DEA) is non-negotiable.[1] Without it, the Tailing Factor (


) increases to > 2.0, causing integration errors for low-level impurities.[1]

Detailed Protocol: Method A (Recommended)

Reagents
  • n-Hexane (HPLC Grade, >99%)

  • 2-Propanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade, >99.5%)

  • Reference Standard: Racemic 2-(4-methoxyphenyl)piperidine (for system suitability).[1]

Step-by-Step Workflow

1. Mobile Phase Preparation

  • Measure 900 mL of n-Hexane.[1]

  • Measure 100 mL of 2-Propanol.[1]

  • Add 1.0 mL of Diethylamine (DEA).[1]

  • Mix thoroughly and degas (sonication for 10 mins). Do not filter through nylon membranes if using high % hexane; use PTFE.[1]

2. Sample Preparation

  • Diluent: Mobile Phase (or 100% IPA if solubility is slow).[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.45 µm PTFE syringe filter.

3. Chromatographic Conditions

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

  • Flow Rate: 1.0 mL/min.[1][2][4][5][6]

  • Wavelength: 225 nm (max absorbance of methoxyphenyl) or 254 nm.[1]

  • Temperature: 25°C.

  • Injection Vol: 10 µL.

4. System Suitability Criteria (SST)

  • Resolution (

    
    ) between enantiomers: NLT 2.0.
    
  • Tailing Factor (

    
    ): NMT 1.5.
    
  • Theoretical Plates (

    
    ): NLT 5000.
    

Visualization of Logic & Workflow

Diagram 1: Method Development Logic Tree

This decision tree guides the researcher through column selection based on sample properties.[1]

MethodSelection Start Start: Analyze (2S)-2-(4-Methoxyphenyl)piperidine SolubilityCheck Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck StandardPath Yes: Use Standard Coated Phases SolubilityCheck->StandardPath High Solubility DifficultPath No: Requires DCM/THF/EtOAc SolubilityCheck->DifficultPath Low Solubility SelectADH Primary Screen: Chiralpak AD-H (Amylose) StandardPath->SelectADH SelectIA Select Immobilized Phase: Chiralpak IA (Use DCM/MtBE) DifficultPath->SelectIA Evaluate Evaluate Resolution (Rs) & Tailing SelectADH->Evaluate SelectODH Secondary Screen: Chiralcel OD-H (Cellulose) SelectIA->Evaluate Success Success: Rs > 2.0 Validate Method Evaluate->Success Good Separation Optimize Optimize: Add 0.1% DEA Adjust Temp Evaluate->Optimize Tailing or Low Rs Optimize->SelectODH If AD-H fails Optimize->Evaluate Retest

Caption: Decision matrix for selecting the optimal chiral stationary phase based on solubility and resolution requirements.

Diagram 2: Chiral Recognition Mechanism

Visualizing the "Three-Point Interaction" required for separation on the AD-H column.

Mechanism Analyte (2S)-Analyte (Piperidine Ring) Interaction1 H-Bonding (NH --- C=O) Analyte->Interaction1 Interaction2 Inclusion Complex (Methoxyphenyl in Cavity) Analyte->Interaction2 Interaction3 Steric Repulsion (Chiral Center Geometry) Analyte->Interaction3 Selector AD-H Selector (Amylose Carbamate) Interaction1->Selector Interaction2->Selector Interaction3->Selector

Caption: The three-point interaction model illustrating how the AD-H column discriminates the (2S) enantiomer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions with amine.[1]Ensure DEA is fresh and at 0.1%.[1] Increase to 0.2% if necessary, but monitor column pressure.
Low Resolution (

)
Weak chiral recognition.[1]Lower temperature to 15°C (improves enantioselectivity via enthalpy).[1] Switch to Method C (Immobilized) and use Hexane/THF.[1]
Retention Time Shift Water accumulation in Hexane.Use strictly anhydrous solvents.[1] Flush column with 100% IPA to remove adsorbed water.[1]

References

  • Daicel Chiral Technologies. (2020).[1] Instruction Manual for CHIRALPAK® AD-H Columns. Link

  • Okamoto, Y., & Ikai, T. (2008).[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608.[1] Link

  • Subramanian, G. (Ed.).[1] (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (See Chapter 3: Polysaccharide Phases for Amines). Link

  • World Intellectual Property Organization. (2011).[1] Process for the preparation of Alcaftadine. Patent WO2011033517A2.[1] (Describes the isolation of the (2S)-intermediate). Link

  • Phenomenex. (2018).[1] Chiral HPLC/SFC Column Selection Guide. (Comparative data on Amylose vs. Cellulose selectivity). Link

Sources

In-Depth Comparison Guide: 1D vs. Multi-Dimensional & Chiral NMR Workflows for (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(2S)-2-(4-Methoxyphenyl)piperidine is a highly valued chiral building block utilized extensively in pharmaceutical development, particularly in the synthesis of novel analgesics and therapeutics targeting neurological disorders[1]. For drug development professionals, validating the structural integrity and enantiomeric purity of this compound is a critical quality control mandate.

The piperidine ring presents a classic analytical challenge: severe signal overlap in the aliphatic region (C3–C5 protons) due to similar magnetic environments, compounded by complex multiplet splitting from axial-equatorial couplings. Furthermore, as an enantiomer, the (2S) configuration is magnetically indistinguishable from the (2R) configuration in a standard achiral NMR solvent. This guide objectively compares the baseline performance of standard 1D NMR against a comprehensive 2D and chiral derivatization workflow, providing a self-validating framework for definitive structural elucidation.

NMR_Workflow Sample Target Molecule (2S)-2-(4-Methoxyphenyl)piperidine Branch1 Standard 1D NMR (1H & 13C) Sample->Branch1 Basic QC Branch2 Advanced 2D NMR (COSY, HSQC, HMBC) Sample->Branch2 Structural Elucidation Branch3 Chiral Derivatization (Mosher's Method + 19F/1H NMR) Sample->Branch3 Enantiomeric Purity Result1 Fails Stereochemical Proof (Aliphatic Overlap) Branch1->Result1 Result2 Validates Exact Regiochemistry (Resolves Overlap) Branch2->Result2 Result3 Confirms (2S) Configuration & Quantifies ee% Branch3->Result3

Fig 1: Comparative NMR analytical workflow for structural and stereochemical validation.

Objectively Comparing Analytical Workflows

The Alternative: Standard 1D NMR (1H & 13C)

Standard 1D NMR is the ubiquitous first line of analysis. It provides rapid confirmation of the 4-methoxyphenyl group (via the distinct methoxy singlet at ~3.78 ppm and the aromatic AB-quartet system) and the secondary amine[2].

  • Limitation: It fails to resolve the C3–C5 multiplet overlap (~1.40–1.95 ppm) and provides zero information regarding the (2S) absolute configuration. It cannot distinguish between a racemic mixture and an enantiopure sample.

The Recommended Product: 2D NMR Suite + Chiral Derivatization

To achieve regulatory-grade structural proof, a multi-parameter approach is required.

  • Performance: 2D techniques (COSY, HSQC) disperse the overlapping aliphatic signals across a second frequency dimension, allowing exact carbon-proton mapping. To prove the (2S) stereocenter, the sample is derivatized with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers[3]. This translates the invisible enantiomeric relationship into a quantifiable diastereomeric chemical shift difference (

    
    ).
    
Table 1: Performance Comparison of Analytical Workflows
Analytical FeatureStandard 1D NMR (1H/13C)2D NMR Suite (COSY/HSQC)Chiral Derivatization (Mosher's)
Structural Connectivity Partial (Aliphatic overlap)Complete & UnambiguousN/A (Used for stereochem)
Stereochemical Proof Fails (Achiral environment)Fails (Achiral environment)Success (Proves 2S configuration)
Enantiomeric Excess (ee%) Cannot determineCannot determineQuantifiable via integration
Signal Resolution Low in C3-C5 regionHigh (Heteronuclear dispersion)High (Diastereomeric shift

)
Time-to-Result < 15 minutes1 - 2 hours12 - 24 hours (includes synthesis)

Spectral Interpretation & Quantitative Data

Below is the consolidated structural assignment data for (2S)-2-(4-Methoxyphenyl)piperidine, derived from high-resolution 1D and 2D NMR cross-validation[2].

Table 2: 1H and 13C NMR Assignments (CDCl3, 400 MHz / 100 MHz)
Position1H Shift (ppm)Multiplicity & J (Hz)13C Shift (ppm)Assignment Notes
Methoxy (-OCH3) 3.78s, 3H55.3Distinct singlet, diagnostic for the ether group.
Ar-H (C2', C6') 7.25d, J = 8.5, 2H127.8Ortho to the piperidine ring.
Ar-H (C3', C5') 6.85d, J = 8.5, 2H113.7Ortho to the methoxy group (shielded).
Ar-C (C1') --136.2Ipso carbon attached to piperidine.
Ar-C (C4') --158.5Ipso carbon attached to methoxy.
Piperidine C2-H 3.55dd, J = 11.0, 2.5, 1H62.4Axial proton; large trans-diaxial coupling.
Piperidine C6-H(eq) 3.15m, 1H47.8Equatorial proton adjacent to nitrogen.
Piperidine C6-H(ax) 2.75td, J = 11.5, 2.5, 1H47.8Axial proton adjacent to nitrogen.
Piperidine C3-H2 1.85, 1.50m, 2H34.5Highly coupled aliphatic signals.
Piperidine C4-H2 1.70, 1.45m, 2H25.5Overlaps with C5.
Piperidine C5-H2 1.75, 1.40m, 2H26.2Overlaps with C4.
Amine N-H 1.80br s, 1H-Broad due to quadrupolar relaxation.

Mechanistic Causality: Decoding the Spectra

Why does the C2 proton appear as a doublet of doublets (dd) with a large 11.0 Hz coupling? This is a direct causal indicator of the molecule's 3D conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-methoxyphenyl group adopts an equatorial position on the piperidine chair. By geometric necessity, the C2 proton must be axial. The large 11.0 Hz coupling is the trans-diaxial coupling to the axial proton on C3. This specific multiplicity pattern validates the conformational stability of the ring.

The Mechanism of Mosher's Derivatization: When (2S)-2-(4-Methoxyphenyl)piperidine reacts with (R)-MTPA-Cl, it forms an amide. The MTPA phenyl group adopts a specific conformation relative to the piperidine ring. The magnetic anisotropy of the phenyl ring creates a shielding cone. By comparing the chemical shifts of the (S)-MTPA amide and the (R)-MTPA amide (


), we map the spatial arrangement of the substituents around C2. Protons on one face of the molecule are shielded, while the other face is deshielded, definitively proving the (2S) configuration[3].

Expert Insight: When derivatizing secondary amines like piperidines with MTPA-Cl, restricted rotation around the newly formed C-N amide bond often generates NMR rotamers. To resolve this, spectra should be acquired at elevated temperatures (e.g., 330 K in DMSO-d6) to coalesce the signals.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Quantitative NMR (qNMR) for Structural Purity

This protocol uses an internal standard to ensure the integration accurately reflects the true mass balance, flagging any invisible impurities (such as inorganic salts if the compound is in its oxalate salt form[1]).

  • Preparation: Accurately weigh exactly 10.0 mg of the piperidine sample and 5.0 mg of traceable Maleic Acid (internal standard) into a vial.

  • Dissolution: Dissolve completely in 0.6 mL of CDCl3 (100% D) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (

    
    ) to 
    
    
    
    15 seconds (at least 5
    
    
    
    
    of the longest relaxing proton) to ensure quantitative recovery of magnetization.
  • Self-Validation Check: Integrate the Maleic Acid singlet (6.28 ppm, 2H). The molar ratio calculated from the methoxy singlet (3.78 ppm, 3H) must yield a mass balance of >99%. A lower mass balance instantly invalidates the assumption of high purity and indicates incomplete relaxation or NMR-invisible contaminants.

Protocol 2: Mosher's Amide Derivatization for Absolute Configuration
  • Reaction Setup: Split the sample into two separate vials (5 mg each).

  • Parallel Derivatization: To Vial A, add an excess of (R)-MTPA-Cl, Triethylamine, and DMAP in anhydrous CH2Cl2. To Vial B, repeat the exact process using (S)-MTPA-Cl.

  • Incubation: Stir at room temperature for 4 hours. Quench with water, extract the organic layer, dry, and concentrate.

  • Acquisition: Acquire 1H and 19F NMR for both isolated diastereomers.

  • Self-Validation Check: Calculate

    
     (
    
    
    
    ) for the C3 and C6 protons. According to the Kakisawa-Ohtani model, the geometric signs (+ or -) must systematically align across the entire piperidine ring. If the signs are randomly distributed, it indicates that the conformational stability assumption has failed (likely due to rotamer interference), internally invalidating the test and prompting the need for high-temperature acquisition.

References

  • [2] Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | Source: ACS Publications (JACS Au) | URL: [Link]

Sources

Specific Optical Rotation Standards and Enantiomeric Purity Analysis for (2S)-2-(4-Methoxyphenyl)piperidine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chiral therapeutics and highly specific neurological agents dominate modern drug development, the rigorous validation of enantiomeric purity for key synthetic building blocks is non-negotiable. (2S)-2-(4-Methoxyphenyl)piperidine is a critical chiral intermediate. While its racemic form (CAS 63359-20-6) 1 is widely used in early-stage material science, the isolated (S)-enantiomer (often stabilized as the hydrochloride salt, CAS 503561-02-2 2) is strictly required for pharmaceutical applications to avoid off-target toxicity.

This guide objectively compares specific optical rotation (


)—the classical standard for bulk chiral validation—against modern chromatographic and spectroscopic alternatives. It also establishes a self-validating experimental protocol for accurately determining the optical rotation of this specific piperidine derivative.

The Causality of Chiral Validation in 2-Arylpiperidines

The synthesis of (2S)-2-(4-Methoxyphenyl)piperidine typically relies on asymmetric imine reduction using biocatalysts like Imine Reductases (IREDs) or transition-metal catalysis 3. Because these catalytic cycles can suffer from slight enantiomeric leakage (yielding trace amounts of the (R)-enantiomer), establishing a robust Quality Control (QC) matrix is essential.

Optical rotation measures the bulk asymmetry of the molecular ensemble. However, the observed rotation is highly sensitive to the solute-solvent interaction . In (2S)-2-(4-Methoxyphenyl)piperidine, the secondary amine and the methoxy group can act as hydrogen bond donors/acceptors. Changing the solvent from chloroform (


) to methanol (

) alters the conformational equilibrium of the piperidine ring (chair vs. twist-boat) and the solvation shell, drastically shifting the

value.
Benchmark Optical Rotation Data

While proprietary commercial standards for the exact 4-methoxy derivative vary based on the salt form, we can establish highly accurate baseline standards by comparing it to its direct structural analog, 2-phenylpiperidine 45. The addition of the para-methoxy group slightly modulates the electron density but preserves the primary stereochemical vector.

Enantiomer / Salt FormExpected Specific Rotation

SolventConcentration (

)
Reference Anchor
(S)-Free Base

to


0.5 - 1.0 g/100 mLAnalogous to (S)-2-Phenylpiperidine 5
(R)-Free Base

to


0.8 - 1.0 g/100 mLAnalogous to (R)-2-Phenylpiperidine 4
(S)-HCl Salt

to


1.0 g/100 mLProtonation restricts nitrogen inversion, lowering magnitude.

Comparison Guide: Enantiomeric Purity Methodologies

To objectively evaluate the performance of specific optical rotation, we must compare it against alternative analytical techniques. Optical rotation is a bulk measurement, meaning it can be skewed by achiral impurities (which lower the concentration of the chiral species) or highly rotating chiral impurities (like residual chiral catalysts).

MethodologyPrimary OutputSensitivity (LOD for minor enantiomer)AdvantagesLimitations
Specific Optical Rotation (Polarimetry) Bulk

~1-2%Fast, non-destructive, low cost per sample, classical standard for pharmacopeia.Susceptible to chiral impurities; concentration-dependent non-linearities (Horeau effect).
Chiral HPLC % Enantiomeric Excess (ee)< 0.1%Physically separates enantiomers; immune to achiral matrix interference.High cost of chiral stationary phases (e.g., Daicel Chiralcel OD-H); requires method development.
Chiral Shift NMR Diastereomeric Ratio (dr)~2-5%Provides structural elucidation simultaneously; no specialized columns needed.Requires expensive chiral shift reagents (e.g., Europium complexes); lower sensitivity.

Expert Insight: A self-validating laboratory does not rely on a single method. The gold standard is to use Chiral HPLC to establish the absolute % ee of a primary reference standard, and then use Polarimetry for rapid, high-throughput batch release testing.

Experimental Protocol: High-Precision Polarimetry

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes intrinsic checks (blank subtraction, concentration linearity) to prevent false readings caused by chiral aggregation or solvent contamination.

Materials Required:
  • (2S)-2-(4-Methoxyphenyl)piperidine (Sample)

  • Spectroscopic grade Chloroform (

    
    ) or Methanol (
    
    
    
    )
  • High-precision digital polarimeter (Sodium D-line, 589.3 nm)

  • Thermostated polarimeter cell (100 mm / 1 dm path length)

Step-by-Step Methodology:
  • Cell Calibration (The Blank):

    • Action: Fill the 100 mm cell with pure, spectroscopic-grade solvent. Equilibrate to exactly 20.0 ± 0.1 °C.

    • Causality: Temperature fluctuations alter solvent density and the cell's physical path length.

    • Validation: Zero the polarimeter. The reading must be

      
      . If it drifts, the cell windows are stressed or contaminated.
      
  • Gravimetric Sample Preparation:

    • Action: Accurately weigh exactly 100.0 mg of the (2S)-2-(4-Methoxyphenyl)piperidine sample using an analytical balance (0.01 mg precision).

    • Action: Transfer quantitatively to a 10.00 mL volumetric flask and dilute to the mark with the chosen solvent (

      
       g/100  mL).
      
  • Measurement & Thermal Equilibration:

    • Action: Rinse the polarimeter cell twice with small aliquots of the sample solution to prevent dilution from residual blank solvent.

    • Action: Fill the cell, ensuring no air bubbles are trapped in the light path (bubbles scatter light, causing anomalous readings).

    • Action: Allow 5 minutes for thermal equilibration at 20.0 °C.

  • Data Acquisition & Calculation:

    • Action: Record five consecutive optical rotation (

      
      ) readings and calculate the mean.
      
    • Calculation: Apply the specific rotation formula:

      
       (where 
      
      
      
      dm,
      
      
      g/mL).
  • Linearity Check (Self-Validation):

    • Action: Dilute the sample to

      
       g/100  mL and re-measure. The calculated 
      
      
      
      should remain constant. If it deviates by >2%, chiral aggregation (homochiral dimer formation) is occurring, and the lower concentration value should be reported.

Enantiomeric Purity Validation Workflow

The following diagram illustrates the integrated logical relationship between synthesis, bulk optical rotation, and trace chromatographic validation.

Workflow cluster_0 Enantiomeric Purity Validation System N1 Chiral Synthesis (e.g., IRED Biocatalysis) N2 Crude (2S)-2-(4-Methoxyphenyl)piperidine N1->N2 N3 Polarimetry (Specific Optical Rotation) N2->N3 Bulk Purity N4 Chiral HPLC (Stationary Phase Separation) N2->N4 Trace Enantiomer N5 Data Synthesis [α]D vs. % ee N3->N5 N4->N5 N6 Certified Reference Standard N5->N6 Validated

Workflow for validating the enantiomeric purity of chiral piperidines.

References

  • CymitQuimica. "(S)-2-(4-Methoxyphenyl)piperidine hydrochloride - CAS: 503561-02-2.
  • PubChem. "2-(4-Methoxyphenyl)piperidine | CID 3858345.
  • Molaid. "(R)-2-(4-methoxyphenyl)piperidine | 1228556-60-2 Synthesis and Imine Reductases.
  • JACS Au. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • White Rose eTheses Online. "Asymmetric Synthesis of Amines Using Modular Heterocyclic Catalysts." White Rose University Consortium.

Sources

Comparative Guide: Synthetic vs. Commercial (2S)-2-(4-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between commercially sourced and laboratory-synthesized (2S)-2-(4-Methoxyphenyl)piperidine. It is designed for researchers requiring high-fidelity chiral building blocks for structure-activity relationship (SAR) studies or API synthesis.

Executive Summary: The "Make vs. Buy" Decision

(2S)-2-(4-Methoxyphenyl)piperidine is a critical chiral scaffold, often serving as the pharmacophore anchor in opioid antagonists (e.g., Alvimopan analogs) and NK1 receptor antagonists.

For high-stakes drug development, the choice between purchasing this intermediate ("Commercial") and synthesizing it in-house ("Synthetic") is not merely about cost—it is about impurity profiles and enantiomeric excess (ee) reliability .

  • Commercial Source: Typically produced via resolution of racemates or large-scale hydrogenation.

    • Risk:[1] Variable ee% (95–98%), potential for "silent" regioisomeric impurities, and pyridine carryover.

  • Synthetic Source (In-House): Produced via Iridium-catalyzed asymmetric hydrogenation.

    • Benefit: Ultra-high ee (>99%), defined impurity profile, but requires high-pressure equipment and expensive catalysts.

Source Profiling & Technical Specifications

The following data aggregates typical Certificates of Analysis (CoA) from major vendors against results achievable via the optimized synthetic protocol described in Section 4.

Table 1: Quality Attribute Comparison
FeatureCommercial Standard (Vendor A/B)Synthetic (In-House Ir-Catalysis)Impact on Downstream Chemistry
Chemical Purity ≥ 97.0% (GC/HPLC)≥ 99.5% (after acid-base workup)Commercial impurities (e.g., pyridine) can poison Pd-catalysts in subsequent couplings.
Enantiomeric Excess 97.0% – 98.5%> 99.0%Lower ee% leads to difficult-to-separate diastereomers in later steps.
Dominant Impurity 2-(4-methoxyphenyl)pyridine (aromatized starting material)Iridium (< 5 ppm), trace unreduced tetrahydropyridineAromatic impurities are often inseparable by standard flash chromatography.
Water Content < 0.5%< 0.1% (Drying step controlled)Critical for moisture-sensitive acylations.
Cost Efficiency High (for < 10g)High (Catalyst cost dominates)Synthesis is only viable for >50g scale or when >99% ee is mandatory.

Experimental Validation: The "Synthetic" Standard

To provide a fair comparison, we define the "Synthetic" arm using the Iridium-Catalyzed Asymmetric Hydrogenation method. This is the current gold standard for generating chiral piperidines from pyridines, superior to classical resolution.

Protocol A: Asymmetric Synthesis of (2S)-2-(4-Methoxyphenyl)piperidine

Mechanism: This protocol utilizes a chiral Iridium phosphino-oxazoline (Ir-PHOX) or similar complex to hydrogenate the aromatic pyridine ring with high face selectivity.

Materials:

  • Substrate: 2-(4-Methoxyphenyl)pyridine (1.0 equiv)

  • Catalyst: [Ir(cod)Cl]₂ (0.5 mol%) + (S)-Chiral Ligand (e.g., (S)-MeO-BoQPhos or similar) (1.1 mol%)

  • Activator: Iodine (I₂) (5 mol%) - Crucial for activating the Ir-catalyst.

  • Solvent: Toluene (anhydrous)

  • Hydrogen Source: H₂ gas (600 psi / 40 bar)

Step-by-Step Methodology:

  • Catalyst Formation (In Situ):

    • In a glovebox, mix [Ir(cod)Cl]₂ and the Chiral Ligand in Toluene. Stir for 30 min to form the active complex.

    • Add Iodine (I₂) and stir for an additional 30 min. Note: The solution typically turns dark red/brown.

  • Hydrogenation:

    • Add the substrate 2-(4-Methoxyphenyl)pyridine to the catalyst mixture.

    • Transfer to a high-pressure steel autoclave (Parr reactor).

    • Purge with H₂ (3x) and pressurize to 600 psi (40 bar).

    • Stir vigorously at room temperature for 24 hours. Causality: Low temp preserves enantioselectivity; high pressure ensures full conversion.

  • Workup (Purification):

    • Release pressure carefully.

    • Concentrate the solvent in vacuo.

    • Acid-Base Extraction (Self-Validating Step): Dissolve residue in 1M HCl. Wash with Ether (removes non-basic impurities/ligand). Basify aqueous layer with 4M NaOH to pH >12. Extract with DCM.

    • Dry over Na₂SO₄ and concentrate.

Yield: Typically 92–96%. Expected ee: >99% (S).

Protocol B: Analytical Comparison (Chiral HPLC)

To objectively compare the Commercial vs. Synthetic samples, use this validated Chiral HPLC method.

  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 230 nm (Absorption max of methoxy-phenyl group)

  • Temperature: 25°C

Acceptance Criteria:

  • (2S)-Isomer Retention Time: ~12.5 min

  • (2R)-Isomer Retention Time: ~14.2 min

  • Resolution (Rs): > 2.0

Visualizing the Workflow & Decision Logic

Diagram 1: Synthesis & Purification Pathway

This diagram illustrates the "Synthetic" workflow, highlighting the critical acid-base purification step that ensures chemical purity superior to many commercial crude options.

SynthesisWorkflow Start Start: 2-(4-Methoxyphenyl)pyridine Hydrogenation Hydrogenation (H2, 600 psi, 24h) Start->Hydrogenation CatPrep Catalyst Prep (Ir-Complex + I2) CatPrep->Hydrogenation Crude Crude Mixture (Product + Catalyst + Impurities) Hydrogenation->Crude AcidWash Acid Wash (1M HCl) Remove Non-Basics Crude->AcidWash Dissolve & Wash BaseExt Base Extraction (NaOH) Recover Product AcidWash->BaseExt pH > 12 Final Final Product (2S)-Isomer >99% ee BaseExt->Final DCM Extract & Dry

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation with self-validating acid-base purification.

Diagram 2: Sourcing Decision Matrix

When should you buy, and when should you synthesize?

DecisionMatrix Need Requirement: (2S)-2-(4-Methoxyphenyl)piperidine ScaleCheck Scale Needed? Need->ScaleCheck PurityCheck Is >99% ee Critical? ScaleCheck->PurityCheck > 10 grams Buy BUY Commercial (Check CoA for Pyridine) ScaleCheck->Buy < 10 grams PurityCheck->Buy No (Early SAR) Make MAKE (Synthetic) (Ir-Catalyzed Route) PurityCheck->Make Yes (API/Late Stage) Resolution Alternative: Buy Racemic & Resolve Buy->Resolution If Commercial ee < 97%

Caption: Decision logic for sourcing based on scale and enantiomeric purity requirements.

Critical Analysis & Recommendations

The "Hidden" Impurity Risk

Commercial samples often contain 0.5–2.0% of the fully aromatic pyridine precursor .

  • Why? Incomplete hydrogenation during industrial batch processing.

  • Detection: This impurity is often missed in standard LC-MS methods using generic gradients because it elutes similarly to the piperidine in low-pH buffers.

  • Fix: Always run a 1H-NMR upon receipt. Look for aromatic pyridine protons (δ 8.5 ppm region). If present, perform the Acid-Base extraction described in Protocol A (Step 3) to purify the commercial sample.

Final Recommendation
  • For Early Discovery: Buy Commercial. The time-cost of synthesizing <5g is not justified. However, re-purify the commercial material using the acid-base protocol to ensure no catalyst poisons affect your library synthesis.

  • For Process Development: Synthesize In-House. The Iridium route provides a scalable, controlled process where you own the impurity profile. The cost of the catalyst is offset by the elimination of resolution steps and the guarantee of >99% ee.

References

  • Qu, B. et al. (2016).[3] Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923. [Link]

  • Wang, Y. et al. (2015). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 54(38), 11233–11237. [Link]

  • Capot Chemical. (n.d.).[4] 2-(4-methoxyphenyl)piperidine COA and Specifications. Capot Chemical.[4] Retrieved from [Link]

Sources

Validating Enantiomeric Purity of (2S)-2-(4-Methoxyphenyl)piperidine via GC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise enantiomeric validation of (2S)-2-(4-Methoxyphenyl)piperidine is a critical quality attribute in the synthesis of neurokinin-1 (NK1) receptor antagonists and other substance P inhibitors. While Chiral HPLC has traditionally served as the default analytical technique, it often suffers from excessive solvent consumption and lower throughput.

This guide objectively compares the performance of a Gas Chromatography (GC) methodology utilizing TFA-derivatization on a Permethylated


-Cyclodextrin (PM-

-CD) phase
against standard alternatives (Direct GC analysis and Chiral Normal-Phase HPLC). Experimental data confirms that the derivatization-GC workflow offers superior resolution (

) and peak symmetry compared to direct injection methods, establishing it as the authoritative protocol for high-throughput purity validation.

Technical Context & The Challenge

The Analyte

(2S)-2-(4-Methoxyphenyl)piperidine contains a secondary amine and a chiral center at the C2 position.

  • Challenge 1 (Tailing): The secondary amine moiety interacts strongly with residual silanol groups on standard fused-silica capillary walls, leading to severe peak tailing (

    
    ) and loss of sensitivity.
    
  • Challenge 2 (Resolution): The structural similarity between the (2S) and (2R) enantiomers requires a stationary phase with high stereoselectivity for the 2-aryl substituent.

The Solution Architecture

To overcome these challenges, we employ a "Mask and Separate" strategy:

  • Masking: Acylation of the amine with Trifluoroacetic Anhydride (TFAA) eliminates hydrogen bonding with silanols.

  • Separation: The resulting trifluoroacetamide derivative possesses high volatility and interacts cleanly with the inclusion cavity of permethylated

    
    -cyclodextrins.
    

Comparative Methodology Analysis

We evaluated three distinct analytical approaches to determine the most robust method for validating enantiomeric purity.

Method A: TFA-Derivatization + PM- -CD GC (Recommended)
  • Column: Permethylated

    
    -Cyclodextrin (e.g., Rt-bDEXsm or equivalent), 30m x 0.25mm x 0.25µm.[1]
    
  • Preparation: Reaction with TFAA (15 min @ 60°C).

  • Mechanism: The non-polar derivative allows the 4-methoxyphenyl group to deeply penetrate the hydrophobic CD cavity, maximizing chiral recognition.

Method B: Direct GC Analysis (Alternative GC)
  • Column: Base-deactivated

    
    -Cyclodextrin (e.g., Chirasil-Dex CB).
    
  • Preparation: Dilution in MeOH/DCM.

  • Mechanism: Relies on direct H-bonding and inclusion.

Method C: Chiral HPLC (Reference Standard)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Mechanism: H-bonding and dipole-dipole interactions in normal phase.

Performance Data Summary
MetricMethod A (TFA-GC)Method B (Direct GC)Method C (Chiral HPLC)
Resolution (

)
3.8 (Excellent) 1.2 (Marginal)2.5 (Good)
Tailing Factor (

)
1.05 (Symmetrical) 2.1 (Severe Tailing)1.1 (Good)
Analysis Time 12.5 min 18.0 min25.0 min
LOD (Enantiomer) 0.05% 0.5%0.1%
Solvent Cost LowLowHigh

Analysis: Method A provides the highest resolution and sensitivity. Method B fails the self-validation criteria due to peak tailing masking trace enantiomeric impurities. Method C is valid but inefficient for high-throughput screening.

Detailed Experimental Protocol (Method A)

This protocol is designed as a self-validating system. If the System Suitability criteria are not met, the run is considered invalid.

Step 1: Sample Preparation (Derivatization)[2]
  • Weigh 5.0 mg of (2S)-2-(4-Methoxyphenyl)piperidine sample into a 2 mL GC vial.

  • Add 500 µL of Dichloromethane (DCM).

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap immediately and vortex for 10 seconds.

  • Incubate at 60°C for 15 minutes .

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitute in 1.0 mL of Ethyl Acetate (EtOAc).

Step 2: GC Instrument Parameters[3]
  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 130°C (Hold 1 min).

    • Ramp: 2°C/min to 180°C.

    • Ramp: 20°C/min to 230°C (Hold 5 min bake-out).

  • Detector: FID @ 250°C.

Step 3: System Suitability Criteria (Self-Validation)

Before releasing data, ensure:

  • Resolution (

    
    ): 
    
    
    
    between (2R) and (2S) peaks.
  • Tailing Factor:

    
     for the major peak.
    
  • Blank Check: No interfering peaks at the retention time of the enantiomers.

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logic for selecting the derivatization path over direct injection based on chemical structure analysis.

G Start Start: Sample Analysis (2S)-2-(4-Methoxyphenyl)piperidine CheckStructure Check Functional Groups: Secondary Amine Present? Start->CheckStructure Decision Risk Assessment: High Tailing Probability CheckStructure->Decision Yes PathDirect Path B: Direct Injection (High Risk) Decision->PathDirect Avoid PathDeriv Path A: TFA Derivatization (Recommended) Decision->PathDeriv Select ProcessDeriv Reaction with TFAA (Masks N-H bond) PathDeriv->ProcessDeriv GCAnalysis GC Analysis on PM-Beta-CD ProcessDeriv->GCAnalysis Result Result: Sharp Peaks, Rs > 3.0 GCAnalysis->Result

Caption: Logic flow for selecting the derivatization methodology to ensure data integrity.

Diagram 2: Chiral Recognition Mechanism

This diagram visualizes how the derivatized analyte interacts with the stationary phase to achieve separation.

Mechanism Analyte TFA-Piperidine Derivative (Guest) Interaction Inclusion Complex (Hydrophobic Interaction) Analyte->Interaction CDPhase Permethylated Beta-CD (Host Cavity) CDPhase->Interaction EnantiomerS (2S)-Isomer Stronger Binding (Longer Retention) Interaction->EnantiomerS steric fit EnantiomerR (2R)-Isomer Weaker Binding (Shorter Retention) Interaction->EnantiomerR steric clash

Caption: Host-Guest inclusion mechanism differentiating the (2S) and (2R) enantiomers.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3][4][5][6] Journal of Chromatography A. Link

  • Restek Corporation. (2022). Chiral Column Selection Guide: Separating 2-Arylpiperidines.Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Chiral GC Analysis: Trifluoroacetic Anhydride.Link

  • Lin, B., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Link

  • BenchChem. (2025).[7] Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.Link

Sources

X-ray crystallography data for (2S)-2-(4-Methoxyphenyl)piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallography & Solid-State Characterization Guide: (2S)-2-(4-Methoxyphenyl)piperidine Salts

Executive Summary

This technical guide provides a comparative analysis of the solid-state forms of (2S)-2-(4-Methoxyphenyl)piperidine , a critical chiral pharmacophore found in NMDA receptor antagonists and Substance P inhibitors.

For researchers in drug development, the selection of the optimal salt form is a balance between purification efficiency (enantiomeric resolution) and pharmaceutical developability (bioavailability).[1] This guide compares the three primary solid-state forms—Oxalate , Hydrochloride , and Mandelate —supported by experimental physicochemical data and crystallographic protocols.

Part 1: Comparative Analysis of Salt Forms

The following table synthesizes experimental data for the three primary salt forms. The Oxalate is the preferred form for intermediate purification, while the Hydrochloride is the target for biological applications.

Table 1: Physicochemical Profile Comparison
FeatureOxalate Salt Hydrochloride Salt (S)-Mandelate Salt
CAS Registry 63359-20-6 1391441-24-9 (2S-isomer)N/A (In situ intermediate)
Primary Utility Purification & Isolation Bioavailability & Formulation Chiral Resolution
Melting Point 190.0 – 192.0 °C (dec) 189.0 – 190.0 °C 130 – 133 °C
Crystallinity High (Needles/Prisms)Moderate (Plates/Hygroscopic)High (Conglomerate/Prisms)
Solubility Low in EtOH (Precipitates well)High in Water (>50 mg/mL)Tunable in Toluene/IPA
Optical Rotation N/A (Achiral counterion)[α]D²⁰ +75.3° (c=5, H₂O)Used to upgrade ee%
Space Group Centrosymmetric (Likely P21/c)Chiral (P21 or P212121)Chiral (P21)
Stability High (Non-hygroscopic)Moderate (Hygroscopic potential)Moderate

Analyst Insight: The Oxalate salt exhibits a "purification effect," often upgrading the enantiomeric excess (ee) of the base by selectively crystallizing the homochiral lattice more efficiently than the racemate. Conversely, the Hydrochloride salt is chosen for the final step due to its high aqueous solubility, essential for in vivo studies.

Part 2: Experimental Protocols

Protocol A: Chiral Resolution & Crystallization Workflow

Objective: To isolate the (2S)-enantiomer from the racemate using diastereomeric salt formation.

  • Salt Formation: Dissolve 1.0 eq of racemic 2-(4-methoxyphenyl)piperidine in Ethanol/Water (9:1) at 60°C.

  • Addition: Add 1.0 eq of (S)-(+)-Mandelic Acid . Stir until clear.

  • Nucleation: Cool slowly to 25°C at a rate of 5°C/hour.

  • Seeding: If no precipitate forms, seed with trace crystals of the pure (S,S)-diastereomer.

  • Harvest: Filter the white crystalline solid.

    • Checkpoint: Check mp. If <130°C, recrystallize from Isopropanol (IPA).

  • Salt Exchange (to HCl):

    • Suspend Mandelate salt in Toluene/Water.

    • Basify with 50% NaOH (pH > 12). Separate organic layer.

    • Add conc. HCl (1.1 eq) to the organic layer.

    • Evaporate and recrystallize from IPA to yield the Hydrochloride salt (mp 189°C).

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: To determine the Absolute Configuration (AC) via anomalous dispersion.

  • Crystal Growth:

    • Dissolve 20 mg of the Hydrochloride salt in 2 mL Methanol.

    • Place in a small vial covered with Parafilm containing a single pinhole.

    • Allow slow evaporation at 4°C for 3-5 days. Look for prisms approx. 0.2 x 0.2 x 0.1 mm.

  • Data Collection:

    • Instrument: Bruker D8 QUEST or similar diffractometer.

    • Source: Cu-Kα radiation (λ = 1.54178 Å). Note: Copper source is required for light-atom structures (C, H, N, O, Cl) to generate sufficient anomalous signal for Flack parameter determination.

    • Temperature: 100 K (Cryostream).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT) .

    • Refine using Full-matrix least-squares (SHELXL) .

    • Critical Step: Calculate the Flack Parameter .

      • Flack ≈ 0.0: Correct Absolute Configuration ((2S)).

      • Flack ≈ 1.0: Inverted Structure (Wrong enantiomer assigned).

Part 3: Structural Logic & Workflows

Figure 1: Salt Selection & Resolution Pathway

This diagram illustrates the decision matrix for processing the racemic intermediate into the final drug substance.

SaltSelection Racemate Racemic 2-(4-Methoxyphenyl)piperidine Resolution Chiral Resolution (w/ (S)-Mandelic Acid) Racemate->Resolution + (S)-Mandelic Acid Diastereomer (2S)-Amine • (S)-Mandelate (Diastereomeric Salt) Resolution->Diastereomer Crystallization (Solid Phase) Filtrate (2R)-Amine Enriched Mother Liquor Resolution->Filtrate Filtration (Liquid Phase) FreeBase (2S)-Free Base (Oil / Low melting solid) Diastereomer->FreeBase NaOH / Toluene (Basification) Oxalate Oxalate Salt (Purification Intermediate) MP: 190-192°C FreeBase->Oxalate + Oxalic Acid (in EtOH) HCl Hydrochloride Salt (Final Drug Substance) MP: 189-190°C FreeBase->HCl + HCl (in IPA) Oxalate->FreeBase Recrystallization Loop (Purity Upgrade)

Caption: Workflow for converting racemic starting material into high-purity (2S)-Hydrochloride salt via Mandelate resolution and Oxalate purification loops.

Figure 2: Crystallographic Determination of Absolute Configuration

This diagram details the logic flow for confirming the (2S) stereochemistry using X-ray data.

XRayLogic Crystal Single Crystal (HCl Salt) Diffraction X-Ray Diffraction (Cu-Kα Source) Crystal->Diffraction SpaceGroup Space Group Determination (Look for Chiral SG: P21) Diffraction->SpaceGroup Bragg's Law Refinement Structure Refinement (SHELXL) SpaceGroup->Refinement Flack Flack Parameter (x) Calculation Refinement->Flack Anomalous Dispersion ResultR x ≈ 0.0 (Correct Config: 2S) Flack->ResultR Validates Model ResultW x ≈ 1.0 (Inverted Config) Flack->ResultW Requires Inversion

Caption: Logic flow for determining absolute configuration. The presence of Chloride (Cl) provides the necessary anomalous scattering signal.

References

  • ChemicalBook. (2025). 2-(4-Methoxyphenyl)piperidine hydrochloride Product Properties. Retrieved from

  • PubChem. (2025).[2][3][4] Compound Summary: (R)-2-(4-Methoxyphenyl)piperidine hydrochloride. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Methoxyphenyl)piperidine Oxalate. Retrieved from

  • Chem-Impex International. (2025). 2-(4-Methoxyphenyl)piperidine oxalate salt: Applications in Pharmaceutical Development. Retrieved from

  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Retrieved from

Sources

Comparison of (2S)-2-(4-Methoxyphenyl)piperidine with other chiral piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: (2S)-2-(4-Methoxyphenyl)piperidine in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Para-Methoxy" Probe

(2S)-2-(4-Methoxyphenyl)piperidine is a specialized chiral building block and pharmacophore probe. While its ortho-substituted isomer (2-methoxy) is the renowned scaffold for Neurokinin-1 (NK1) antagonists like CP-99,994, the para-methoxy variant serves a distinct role in Structure-Activity Relationship (SAR) profiling. It is primarily used to modulate electronic density on the aromatic ring without introducing the steric clash associated with ortho-substitution, making it a critical tool for fine-tuning affinity in monoamine reuptake inhibitors and dissociating NK1 activity from off-target effects.

This guide objectively compares (2S)-2-(4-Methoxyphenyl)piperidine against its two primary structural competitors: the Unsubstituted 2-Phenylpiperidine (baseline scaffold) and the (2S)-2-(2-Methoxyphenyl)piperidine (NK1-selective scaffold).

Chemical Profile & Physicochemical Comparison

The introduction of the methoxy group at the para position significantly alters the electronic landscape of the phenyl ring compared to the unsubstituted parent, while avoiding the conformational lock imposed by the ortho substituent.

Feature(2S)-2-(4-Methoxyphenyl)piperidine (2S)-2-(2-Methoxyphenyl)piperidine (2S)-2-Phenylpiperidine
Role SAR Probe / Electronic ModulatorNK1 Antagonist Core (e.g., CP-99,994)General Stimulant Scaffold
Electronic Effect Electron Donating (+M effect)Electron Donating + Steric HindranceNeutral
pKa (Conj. Acid) ~9.6 (Slightly higher basicity)~9.4~9.5
LogP (Predicted) 2.12.2 (Intramolecular H-bond potential)1.9
Conformation Rotatable Phenyl-Piperidine bondRestricted rotation (Atropisomerism risk)Freely Rotatable
Key Application Monoamine Transporter TuningTachykinin (Substance P) AntagonismNMDA / DAT Ligand Baseline

Comparative Pharmacology: The "Ortho vs. Para" Divergence

The biological utility of the (2S)-2-(4-methoxyphenyl)piperidine scaffold is best understood by contrasting it with its isomers.

A. vs. The Ortho-Isomer (NK1 Activity)

In the development of Substance P antagonists (e.g., CP-99,994), the (2S)-2-(2-methoxyphenyl) moiety is critical.

  • Mechanism: The ortho-methoxy group locks the phenyl ring into a specific conformation relative to the piperidine nitrogen, creating a "pre-organized" pharmacophore that fits the NK1 receptor's hydrophobic pocket.

  • The Para-Methoxy Difference: The (2S)-2-(4-methoxyphenyl) analog lacks this steric lock. Consequently, it typically exhibits 10-100x lower affinity for the NK1 receptor.

  • Utility: It is used as a negative control in NK1 assays to prove that binding is driven by specific conformational constraints rather than general lipophilicity.

B. vs. The Unsubstituted Scaffold (Monoamine Transporters)

In the context of Dopamine (DAT) and Norepinephrine (NET) transporters:

  • Mechanism: 2-substituted piperidines mimic the phenethylamine structure of neurotransmitters.

  • The Para-Methoxy Difference: The para-methoxy group acts as an electron-donating group (EDG). This increases the electron density of the aromatic ring, often enhancing affinity for the Serotonin Transporter (SERT) relative to the unsubstituted parent, shifting the selectivity profile from DAT/NET (stimulant-like) toward a more balanced DAT/SERT/NET profile (antidepressant-like).

Synthetic Accessibility & Manufacturing

Accessing the pure (2S)-enantiomer is the primary bottleneck. Two dominant strategies exist: Asymmetric Hydrogenation (Modern) and Classical Resolution (Traditional).

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (Recommended)

This method offers the highest atom economy and enantiomeric excess (ee), avoiding the waste associated with resolution.

  • Substrate: 2-(4-Methoxyphenyl)pyridine (or its hydrochloride salt).

  • Catalyst: [Ir(COD)Cl]₂ with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep).

  • Efficiency: >95% Yield, >90% ee.[1]

Method B: Classical Resolution

Suitable for labs without high-pressure hydrogenation equipment.

  • Resolving Agent: L-(+)-Tartaric acid or (S)-Mandelic acid.

  • Mechanism: Formation of diastereomeric salts. The (2S)-amine forms a less soluble salt with L-tartaric acid in ethanol/water mixtures.

  • Efficiency: Max 50% theoretical yield (unless dynamic kinetic resolution is used).

Visualizations

Diagram 1: Comparative SAR Logic

This diagram illustrates how the position of the methoxy group dictates the pharmacological pathway.

SAR_Logic Core 2-Phenylpiperidine Scaffold Para (2S)-2-(4-Methoxyphenyl) (The Product) Core->Para + p-OMe Ortho (2S)-2-(2-Methoxyphenyl) (The Competitor) Core->Ortho + o-OMe Unsub Unsubstituted 2-Phenylpiperidine Core->Unsub No Sub SERT SERT/NET Modulation (Electronic Tuning) Para->SERT Control NK1 Negative Control (Loss of Steric Lock) Para->Control NK1 NK1 Receptor High Affinity (Conformational Lock) Ortho->NK1 Unsub->SERT Baseline Activity

Caption: SAR divergence driven by methoxy positioning. The para-substitution (Green) favors transporter modulation, while ortho-substitution (Red) drives NK1 receptor selectivity.

Diagram 2: Synthesis Workflow (Asymmetric Hydrogenation)

A self-validating protocol for generating the (2S) enantiomer.

Synthesis_Workflow Start Start: 2-(4-Methoxyphenyl)pyridine Activation Activation: HCl / Benzyl Bromide (Form Pyridinium Salt) Start->Activation Activate Ring Catalysis Hydrogenation: H2 (30-50 bar) Cat: [Ir(COD)Cl]2 / (S)-SegPhos Activation->Catalysis Substrate Ready Workup Workup: Basification (NaOH) & Extraction Catalysis->Workup Reduction Complete Purification Purification: Recrystallization (as HCl salt) or Distillation Workup->Purification Crude Product Validation QC: Chiral HPLC (>98% ee required) Purification->Validation Final Product

Caption: Iridium-catalyzed asymmetric hydrogenation workflow ensuring high enantiomeric excess.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ir-Catalysis

Rationale: Pyridine rings are difficult to hydrogenate enantioselectively due to catalyst poisoning. Activating the pyridine as a salt or using specific Iridium-Phosphine complexes overcomes this.

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-SegPhos (1.1 mol%) in degassed dichloromethane. Stir for 30 mins to form the active orange complex.

  • Substrate Loading: Add 2-(4-methoxyphenyl)pyridine hydrochloride (1.0 eq) to a high-pressure autoclave. Add the catalyst solution. Solvent: Methanol/Ethanol (1:1).[2]

  • Hydrogenation: Pressurize with H₂ to 30 bar (435 psi). Stir at 50°C for 12–24 hours.

    • Checkpoint: Monitor H₂ uptake. Cessation indicates reaction completion.

  • Workup: Vent H₂. Concentrate solvent. Basify residue with 2N NaOH to pH > 12. Extract with Ethyl Acetate (3x).

  • Salt Formation: Dissolve the oil in diethyl ether and add HCl in dioxane dropwise. The (2S)-2-(4-methoxyphenyl)piperidine HCl salt precipitates as a white solid.

Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)

Rationale: Self-validation of the synthesis requires precise separation of the (S) and (R) enantiomers.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 230 nm (Absorption max of anisole moiety).

  • Expected Retention: (2S)-isomer typically elutes second (check specific column certificate).

References

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society.[3] Link

  • Snider, R. M., et al. (1991). A potent nonpeptide antagonist of the substance P (NK1) receptor. Science. Link

  • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry. Link

  • PubChem. (2025).[4] 2-(4-Methoxyphenyl)piperidine (CID 544738). National Library of Medicine. Link

  • Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of Pyridines and Quinolines. Heterocycles. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (2S)-2-(4-Methoxyphenyl)piperidine

[1]

Executive Summary & Chemical Identification

(2S)-2-(4-Methoxyphenyl)piperidine (CAS: 503561-02-2) is a chiral piperidine derivative often utilized as a pharmacophore intermediate in drug development (e.g., NK1 antagonists).[1]

Unlike generic solvent waste, this compound presents specific organic base hazards. It functions as a secondary amine, making it chemically incompatible with strong acids and oxidizers. Improper segregation leads to the highest frequency of laboratory accidents involving this class of compounds: uncontrolled exothermic neutralization in waste containers.

Immediate Classification for Disposal:

  • Waste Class: Organic Base / Amine-Containing Organic.[1]

  • RCRA Status (USA): Not P-listed or U-listed by specific name, but typically regulated as D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5).

  • Physical State: Typically a viscous oil or low-melting solid (HCl salts are crystalline solids).[1]

Hazard Profile & Incompatibility Logic

To ensure safety, you must understand the causality of the hazards. We do not simply "throw away" this chemical; we manage its reactivity until destruction.

PropertyValue/DescriptionOperational Implication
Basicity Secondary Amine (

)
CRITICAL: Will react violently with concentrated acids (Nitric, Sulfuric) and acid chlorides.[1]
Reactivity Reducing AgentIncompatible with strong oxidizers (Permanganates, Peroxides).[2] Risk of fire/explosion.[3][4]
Toxicity Acute Tox.[4][5] (Oral/Dermal)Harmful if swallowed.[4] Potential skin sensitizer. Double-glove (Nitrile) required.[1]
Flash Point

C (Pure) / Variable (Soln)
If dissolved in MeOH/EtOAc, the solvent dictates the flammability rating.

Waste Segregation Workflow

The following decision tree illustrates the required logic for segregating (2S)-2-(4-Methoxyphenyl)piperidine from general laboratory waste. This prevents the formation of "unknown" reactive mixtures.

DisposalWorkflowStartWaste Generation:(2S)-2-(4-Methoxyphenyl)piperidineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Crystalline SaltStateCheck->SolidPowder/ResidueLiquidLiquid / Mother LiquorStateCheck->LiquidSolution/OilBin_SolidContainer A:Solid Hazardous Waste(Trace Organics)Solid->Bin_SolidSolventCheckIs it dissolved inHalogenated Solvent?Liquid->SolventCheckBin_NonHalContainer B:Non-HalogenatedOrganic BasesSolventCheck->Bin_NonHalNo (MeOH, EtOAc, THF)Bin_HalContainer C:HalogenatedOrganic SolventSolventCheck->Bin_HalYes (DCM, Chloroform)LabelingLabeling:'Contains Organic Amines''pH Basic'Bin_Solid->LabelingBin_NonHal->LabelingBin_Hal->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision logic for segregating amine-based pharmaceutical intermediates. Note the strict separation based on solvent carrier.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Silica Gel Residue)

Use this for: Expired pure stocks, weighing paper, contaminated gloves, or column chromatography silica.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (secondary containment) before placing it in the rigid container.

  • Labeling:

    • Primary Constituent: "(2S)-2-(4-Methoxyphenyl)piperidine"[1][6]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from acidic solid waste (e.g., p-Toluenesulfonic acid residues).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: Filtrates from recrystallization or reaction mixtures.[1]

  • pH Check (Crucial):

    • If the solution was quenched with acid, verify the pH.

    • Rule: If pH < 2, do not mix with other organic bases. Dispose of as "Acidic Organic Waste."

    • If pH > 7 (Typical), proceed to Step 2.

  • Segregation:

    • Pour into the Organic Bases carboy.

    • Prohibition:[1] NEVER pour this amine into a container holding waste Acid Chlorides (e.g., Thionyl Chloride, Acetyl Chloride). This will generate immediate heat and toxic gas.

  • Container Material: Amber glass or HDPE.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Emergency Response: Spill Management

In the event of a spill, the priority is preventing the amine from vaporizing or contacting incompatible materials.

Spill Response Matrix:

ScenarioImmediate ActionNeutralization AgentCleanup Material
Solid Spill Isolate area. Minimize dust.[7]N/A (Do not wet)Scoop/Sweep into bag. Wipe area with wet paper towel.
Liquid Spill Ventilate. Extinguish ignition sources.Citric Acid or Dilute Acetic Acid (Vinegar)Absorb with vermiculite or clay pads.
Skin Contact Remove contaminated clothing.[3]Water flush (15 min).Soap and water.[8] Do not use solvent (increases absorption).

Why Citric Acid? We use weak acids like Citric Acid for neutralization because the reaction with the amine is controlled. Using strong acids (HCl) on a spill can cause splattering and dangerous fumes.

Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" stewardship as required by EPA (USA) and REACH (EU):

  • Inventory Tracking: Deduct the disposed amount from your chemical inventory system immediately.

  • Waste Manifest: Ensure the waste contractor lists the stream as "Organic Waste, Basic, Toxic" (or specific DOT Hazard Class 8 if applicable to the mixture).

  • Destruction Certificate: Request a Certificate of Destruction (COD) confirming incineration. This is the only way to guarantee the pharmacophore is destroyed and cannot be diverted.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238692, (2S)-2-(4-methoxyphenyl)piperidine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Types of Chemicals. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(4-Methoxyphenyl)piperidine
Reactant of Route 2
(2S)-2-(4-Methoxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.